4-Cyclopropylaniline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-cyclopropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c10-9-5-3-8(4-6-9)7-1-2-7/h3-7H,1-2,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBXDNWVNEZBDBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10482595 | |
| Record name | 4-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3158-71-2 | |
| Record name | 4-Cyclopropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10482595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-cyclopropylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Introduction: The Strategic Importance of 4-Cyclopropylaniline
An In-depth Technical Guide to 4-Cyclopropylaniline
Prepared by: Gemini, Senior Application Scientist
This compound, a substituted aniline derivative, represents a molecule of significant interest in modern medicinal chemistry and drug development. Its structure, which incorporates a cyclopropyl moiety on the aniline scaffold, provides a unique combination of steric and electronic properties. The cyclopropyl group, a small, strained ring, is not merely a passive substituent; it actively imparts desirable characteristics to drug candidates, including enhanced metabolic stability, increased potency, and improved pharmacokinetic profiles.[1] This guide provides an in-depth overview of this compound, covering its fundamental properties, synthesis, applications, and handling for researchers, scientists, and drug development professionals.
The primary identifier for this compound is its Chemical Abstracts Service (CAS) number: 3158-71-2 .[2][3]
Physicochemical and Spectroscopic Properties
A thorough understanding of a compound's physical and chemical properties is foundational to its application in research and synthesis. This compound is typically an off-white to light brown solid at room temperature.[2][4] Key properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 3158-71-2 | [2][3] |
| Molecular Formula | C₉H₁₁N | [2][3] |
| Molecular Weight | 133.19 g/mol | [2][3] |
| Appearance | Off-white to light brown solid | [2][4] |
| Melting Point | 36°C | [2][4] |
| Boiling Point | 108°C at 10 Torr | [2][4] |
| Density | 1.112 ± 0.06 g/cm³ (Predicted) | [2][4] |
| pKa | 4.82 ± 0.10 (Predicted) | [2][4] |
| Flash Point | 108.2 ± 9.3°C | [2][4] |
| Storage | Room temperature, sealed in dry, dark place | [2][4] |
Spectroscopic data is crucial for the unambiguous identification and quality control of this compound. Experimental spectra are available across various platforms, providing a reference for synthesized or purchased materials.[3]
-
¹H and ¹³C NMR: Nuclear Magnetic Resonance spectroscopy confirms the carbon-hydrogen framework of the molecule.[3]
-
IR Spectroscopy: Infrared spectroscopy helps identify the key functional groups, particularly the N-H stretches of the amine and the characteristic vibrations of the aromatic ring and cyclopropyl group.[3]
Synthesis Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The synthesis of N-aryl compounds, including this compound, is efficiently achieved via the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern medicinal chemistry due to its high functional group tolerance, reliability, and typically high yields.[5][6] The choice of this method is based on its directness in forming the crucial C-N bond between an aryl halide (or triflate) and an amine.
Experimental Protocol
Objective: To synthesize this compound from 4-bromocyclopropylbenzene and a suitable ammonia surrogate or via coupling with cyclopropylamine. A more common and practical laboratory approach involves the coupling of an appropriate aryl halide with cyclopropylamine.
Materials:
-
1-bromo-4-cyclopropylbenzene
-
Cyclopropylamine
-
Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))
-
Phosphine ligand (e.g., XPhos, SPhos, or similar Buchwald-Hartwig ligands)
-
Strong base (e.g., Sodium tert-butoxide, LHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: The entire reaction must be conducted under an inert atmosphere to prevent the oxidation of the palladium catalyst and the phosphine ligand. This is achieved by assembling the glassware, flame-drying it under vacuum, and backfilling with nitrogen or argon.
-
Reagent Assembly: To a dry reaction flask, add the palladium catalyst, the phosphine ligand, and the base. The choice of ligand is critical and often requires screening for optimal results, but biaryl phosphine ligands are a robust starting point.
-
Reactant Addition: Add the aryl halide (1-bromo-4-cyclopropylbenzene) and the anhydrous solvent to the flask.
-
Amine Addition: Add cyclopropylamine to the reaction mixture.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110°C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel, to yield pure this compound.
Synthesis Workflow Diagram
Caption: A representative two-step synthesis pathway for this compound.
Applications in Drug Discovery and Medicinal Chemistry
The incorporation of a cyclopropyl ring is a well-established strategy in drug design to overcome various challenges encountered during lead optimization.[1]
-
Metabolic Stability: The C-H bonds of a cyclopropane ring are stronger than those in aliphatic chains, making them less susceptible to metabolic oxidation by cytochrome P450 enzymes.[1] This can increase the half-life of a drug, reducing the required dosing frequency.
-
Conformational Rigidity: The rigid nature of the cyclopropyl group can lock the molecule into a specific conformation that is favorable for binding to a biological target. This can lead to increased potency and selectivity.[1][7]
-
Potency and Lipophilicity: The cyclopropyl group can serve as a "lipophilic hydrogen bond donor" and can favorably occupy hydrophobic pockets in protein active sites, thereby enhancing binding affinity and potency.[1]
-
Irreversible Inhibition via Ring-Opening: A unique and powerful application of N-cyclopropylanilines is their potential for irreversible inhibition. Upon single-electron transfer (SET) oxidation, which can be mediated by an enzyme active site or a photosensitizer, the resulting radical cation can undergo a rapid and irreversible ring-opening.[5][6] This process forms a reactive intermediate that can covalently bond to the target enzyme, leading to permanent inactivation.
Mechanism: Oxidative Ring-Opening
The utility of cyclopropylanilines as probes and potential covalent inhibitors stems from the irreversible ring-opening that follows an initial oxidation event.[6] This process is driven by the release of the significant ring strain energy (~28 kcal/mol) inherent to the three-membered ring.[5]
Caption: Mechanism of irreversible ring-opening after single-electron oxidation.
Safety, Handling, and Storage
As with all aniline derivatives, this compound must be handled with appropriate care. It is classified as harmful if swallowed and causes skin and serious eye irritation.[3]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[8] Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[8]
-
Handling: Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[8] Keep the compound away from strong oxidizing agents and acids.[9]
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place to maintain its stability.[2]
-
First Aid:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes and remove contaminated clothing.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen.[8]
-
Conclusion
This compound is more than a simple chemical intermediate; it is a strategic building block for the development of advanced pharmaceutical agents. Its unique structural features, particularly the cyclopropyl ring, offer medicinal chemists a powerful tool to enhance the potency, selectivity, and metabolic stability of drug candidates. A comprehensive understanding of its properties, synthesis, and safe handling is essential for unlocking its full potential in the research and drug development landscape.
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Airgas. (n.d.). Safety Data Sheet: Cyclopropane. Retrieved from [Link][10]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Retrieved from [Link][6]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7016287, N-Cyclopropylaniline. Retrieved from [Link][11]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmacological Reports. Retrieved from [Link][12]
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Tleugabulova, D., et al. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link][1]
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4-Cyclopropylaniline molecular weight and formula
An In-Depth Technical Guide to 4-Cyclopropylaniline (C₉H₁₁N) for Advanced Research Applications
Executive Summary
This compound is a substituted aniline derivative of increasing significance in medicinal chemistry and advanced organic synthesis. Its structure, which incorporates a strained cyclopropyl ring fused to an aniline moiety, confers unique physicochemical properties that are highly advantageous in drug design. The cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and provide conformational rigidity.[1][2] This guide provides a comprehensive overview of this compound, detailing its core properties, validated synthetic protocols, spectroscopic profile, and key applications, with a particular focus on its role as a versatile building block in drug discovery.
Core Physicochemical and Structural Data
The fundamental properties of this compound are summarized below. This data provides the baseline for its use in quantitative experimental design and computational modeling.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [3][4] |
| Molecular Weight | 133.19 g/mol | [3][4] |
| IUPAC Name | This compound | [3] |
| CAS Number | 3158-71-2 | [3][5] |
| Synonyms | Benzenamine, 4-cyclopropyl-; 4-Cyclopropylbenzenamine | [3][4] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 49–50 °C (literature value for parent cyclopropylamine) |
Synthesis and Mechanistic Considerations
The reliable synthesis of this compound is critical for its application in research and development. The Palladium-catalyzed Buchwald-Hartwig amination is a preferred method due to its high efficiency, functional group tolerance, and moderate to high yields.[6][7]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a robust method for coupling an aryl bromide with cyclopropylamine. The choice of a specialized phosphine ligand like BrettPhos is crucial as it facilitates the reductive elimination step, which is often the rate-limiting step in C-N bond formation.
Step-by-Step Methodology:
-
Inert Atmosphere Preparation: To an oven-dried Schlenk flask, add Palladium(II) acetate (Pd(OAc)₂), BrettPhos ligand, and sodium tert-butoxide (NaOt-Bu). Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Under the inert atmosphere, add the aryl bromide (e.g., 4-bromotoluene as a starting point for a substituted analog, or a suitable precursor for 4-cyclopropylbromobenzene) and anhydrous, degassed toluene.
-
Amine Addition: Add cyclopropylamine to the reaction mixture via syringe.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at a specified temperature (typically 80-110 °C) for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Final Purification: Purify the crude product via flash column chromatography on silica gel to yield the pure this compound.
Spectroscopic and Analytical Profile
Structural confirmation of this compound relies on standard spectroscopic techniques. The key expected features are:
-
¹H NMR: The spectrum will show characteristic signals for the aromatic protons on the benzene ring, with splitting patterns indicative of a 1,4-disubstitution. Additionally, the highly shielded protons of the cyclopropyl ring will appear in the aliphatic region (typically 0.5-1.0 ppm), and a broad singlet for the amine (-NH₂) protons will also be present.[3]
-
¹³C NMR: The spectrum will display distinct signals for the aromatic carbons and the unique, highly strained carbons of the cyclopropyl ring.[3]
-
IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching bands for the primary amine group (around 3300-3500 cm⁻¹) and C-H stretching for the aromatic and cyclopropyl groups.[3]
Core Applications in Drug Discovery and Mechanistic Studies
The utility of this compound and its parent moiety, cyclopropylamine, is well-established in modern drug development.[8] The cyclopropyl group is not merely a passive structural element but an active modulator of a molecule's biological properties.
Strategic Role of the Cyclopropyl Moiety
The incorporation of a cyclopropyl ring, as seen in this compound, is a strategic choice in drug design for several reasons:[2]
-
Metabolic Stability: The C-H bonds of a cyclopropyl ring have a higher bond dissociation energy compared to typical alkanes. This makes them less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, potentially increasing the drug's half-life.[1]
-
Potency and Binding: The rigid, three-dimensional nature of the cyclopropyl group restricts the conformational flexibility of the molecule. This pre-organization can lead to a more favorable entropic profile upon binding to a target protein, thereby enhancing potency.[2]
-
Bioisosterism: The cyclopropyl group can act as a bioisostere for other functional groups like alkenes or amides, allowing chemists to fine-tune a molecule's properties while maintaining its core binding interactions.
Utility as a Mechanistic Probe
Beyond its role as a structural component, the N-cyclopropylaniline scaffold serves as a sophisticated tool for studying reaction mechanisms. Upon a single-electron transfer (SET) event, the resulting radical cation can undergo a rapid and irreversible ring-opening.[6][9] This property makes cyclopropylanilines excellent probes for detecting single-electron oxidation pathways in chemical and biological systems, as the ring-opening "traps" the transient radical intermediate.[6][10]
This unique reactivity is exploited in photocatalysis research and in studies of oxidative stress, where identifying SET pathways is crucial.[9][11]
Safety and Handling
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is associated with several hazards. It is reported to be harmful if swallowed, cause skin irritation, and potentially cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Conclusion
This compound is a valuable chemical entity whose importance transcends its basic structural formula. Its molecular weight of 133.19 g/mol and formula of C₉H₁₁N belie its complex and highly useful characteristics. For researchers in drug development and organic synthesis, it offers a pre-validated scaffold for enhancing metabolic stability and molecular potency. Its unique electronic properties further enable its use as a mechanistic probe in advanced photochemical studies. The robust synthetic methodologies available make this compound an accessible and indispensable tool for the modern chemical scientist.
References
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PubChem. This compound | C9H11N | CID 12253927 . National Center for Biotechnology Information. [Link]
-
Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers . Environmental Science & Technology, 53(10), 5756–5764. [Link]
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Longdom Publishing. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications . Journal of Pharmaceutical Reports. [Link]
-
ResearchGate. Synthesis of Cyclopropyl anilines . (January 1982). [Link]
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Zhu, R., et al. (2017). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis . ACS Catalysis, 7(10), 6634–6642. [Link]
-
ChemRxiv. Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes . (2020). [Link]
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ResearchGate. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers . (May 2019). [Link]
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PubChem. N-Cyclopropylaniline | C9H11N | CID 7016287 . National Center for Biotechnology Information. [Link]
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Shanu-Wilson, J. Metabolism of cyclopropyl groups . Hypha Discovery Blogs. [Link]
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ResearchGate. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . (January 2018). [Link]
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Ataman Kimya. CYCLOPROPYLAMINE . [Link]
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McNeill Research Group. N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers . (March 2019). [Link]
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A Technical Guide to the Physicochemical Properties of 4-Cyclopropylaniline for Advanced Research
An In-depth Analysis of Melting and Boiling Points for Researchers, Scientists, and Drug Development Professionals
Executive Summary
4-Cyclopropylaniline is a crucial building block in medicinal chemistry, valued for the unique conformational and electronic properties imparted by its cyclopropyl moiety. A thorough understanding of its fundamental physicochemical properties, particularly its melting and boiling points, is paramount for its effective use in synthesis, purification, and formulation development. This technical guide provides a comprehensive analysis of these thermal properties, grounded in experimental data and theoretical principles. We present verified data for this compound, offer a comparative analysis with related alkyl-substituted anilines, detail rigorous experimental protocols for property determination, and discuss the underlying structure-property relationships that govern its behavior.
Chemical Identity and Significance
This compound, a substituted aromatic amine, is recognized for its utility in the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The cyclopropyl group is not merely a simple alkyl substituent; its strained three-membered ring confers unique electronic and steric properties that can enhance metabolic stability, improve binding affinity, and modulate the pharmacokinetic profile of a drug candidate.
Table 1: Chemical Identifier Profile for this compound
| Identifier | Value | Source |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3158-71-2 | ChemicalBook, PubChem[1][2][3] |
| Molecular Formula | C₉H₁₁N | PubChem[1] |
| Molecular Weight | 133.19 g/mol | ChemicalBook[3] |
| Canonical SMILES | C1CC1C2=CC=C(C=C2)N | PubChem[1] |
| InChIKey | UBXDNWVNEZBDBN-UHFFFAOYSA-N | ChemicalBook[3] |
Core Physicochemical Properties
The melting and boiling points are critical parameters that dictate the physical state of a compound and inform purification strategies such as recrystallization and distillation.
Table 2: Key Physicochemical Data for this compound
| Property | Value | Notes | Source |
| Melting Point | 36 °C | - | ChemicalBook[3] |
| Boiling Point | 108 °C | at 10 Torr | ChemicalBook[3] |
| Density | 1.112 ± 0.06 g/cm³ | Predicted at 20 °C | ChemicalBook[3] |
| pKa | 4.82 ± 0.10 | Predicted | ChemicalBook[3] |
| Appearance | Off-white to light brown solid | - | ChemicalBook[3] |
The boiling point is reported at a reduced pressure of 10 Torr. This is a common practice for anilines, which can be susceptible to oxidation and decomposition at the higher temperatures required for boiling at atmospheric pressure (760 Torr). Distillation under reduced pressure is the preferred method for purification to maintain the integrity of the compound.
Structure-Property Relationships: The Influence of the Cyclopropyl Group
The physicochemical properties of this compound are directly influenced by its molecular structure, particularly the interplay between the aromatic ring, the amino group, and the cyclopropyl substituent.
Intermolecular Forces at Play
The melting and boiling points are manifestations of the energy required to overcome intermolecular forces. For this compound, these include:
-
Hydrogen Bonding: The primary amine (-NH₂) group is a potent hydrogen bond donor and acceptor, leading to strong intermolecular associations. This is a dominant factor contributing to its relatively high boiling point compared to non-polar compounds of similar molecular weight.
-
Van der Waals Forces: The entire molecule participates in temporary, induced dipole-dipole interactions. The surface area of the molecule, including the benzene ring and cyclopropyl group, contributes to the overall strength of these forces.
-
Dipole-Dipole Interactions: The molecule possesses a permanent dipole moment due to the electronegativity difference between the nitrogen atom and the rest of the molecule.
The Unique Electronic Character of the Cyclopropyl Group
Unlike simple alkyl groups (e.g., methyl, ethyl), the cyclopropyl group exhibits unique electronic properties due to its significant ring strain and the high p-character of its C-C bonds.[4] This structure allows the cyclopropyl group to act as a π-electron donor through conjugation with the adjacent aromatic ring.[4] This "pseudo-unsaturated" character influences the electron density of the aniline ring and can affect intermolecular interactions, though the dominant force remains the hydrogen bonding of the amine group.
Comparative Analysis with Alkyl-Aniline Analogs
To contextualize the properties of this compound, it is instructive to compare it with other 4-substituted anilines.
Table 3: Comparison of Melting and Boiling Points for Aniline Analogs
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Aniline | 93.13 | -6 | 184 |
| 4-Methylaniline | 107.16 | 45 | 200[5] |
| 4-Ethylaniline | 121.18 | -5 | 216[6] |
| This compound | 133.19 | 36 | 108 (at 10 Torr) |
| 4-Isopropylaniline | 135.21 | -63 | 227[7] |
Analysis:
-
Boiling Point Trend: As expected, the boiling point generally increases with molecular weight for the linear alkyl substituents (methyl, ethyl) due to increased van der Waals forces. The boiling point of 4-isopropylaniline is also significantly higher than aniline. A direct comparison for this compound at atmospheric pressure is unavailable, highlighting the need for reduced pressure distillation.
-
Melting Point Trend: The melting point is influenced by both intermolecular forces and the efficiency of crystal lattice packing. 4-Methylaniline has a notably high melting point, suggesting it forms a very stable crystal lattice. This compound has a melting point of 36 °C, indicating that it is a solid at standard room temperature but melts easily. The rigid, planar nature of the cyclopropyl group in relation to the benzene ring likely influences crystal packing in a manner distinct from the more flexible ethyl or isopropyl groups.
Experimental Determination Protocols
Accurate determination of melting and boiling points requires meticulous experimental technique. The following protocols are designed to ensure data integrity and are self-validating through the inclusion of calibration and system suitability checks.
Protocol: Melting Point Determination
This protocol utilizes a modern digital melting point apparatus, which offers precise temperature control and observation.
Principle: A small, finely powdered sample is heated in a capillary tube at a controlled rate. The melting point range is the temperature from the first appearance of liquid (onset) to the complete liquefaction of the solid (clear point). A narrow range (typically < 1 °C) is indicative of high purity.[3]
Methodology:
-
Apparatus Calibration: Prior to sample analysis, verify the apparatus's accuracy using certified reference standards with known melting points (e.g., benzophenone, caffeine). The measured melting points must fall within the certified range of the standards.
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered using a mortar and pestle.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary into the heating block of the apparatus. Set the starting temperature to ~15-20 °C below the expected melting point (36 °C).
-
Initial Rapid Determination: Set a rapid heating rate (e.g., 10-20 °C/min) to quickly find the approximate melting range.
-
Accurate Determination: Prepare a new capillary. Set the starting temperature to ~5-10 °C below the approximate melting point found in the previous step. Set a slow, controlled heating rate of 1-2 °C/min.
-
Observation and Recording: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid crystal melts (T2). The melting point is reported as the range T1-T2.
-
Repeatability: Perform the measurement in triplicate to ensure reproducibility.
Caption: Workflow for accurate melting point determination.
Protocol: Micro Boiling Point Determination
This method is ideal for determining the boiling point of small sample quantities and minimizes the risk of thermal decomposition.
Principle: A small amount of liquid is heated in a test tube along with an inverted capillary tube. As the liquid heats, trapped air in the capillary expands and escapes. At the boiling point, the vapor pressure of the liquid equals the atmospheric pressure, and a rapid, continuous stream of bubbles emerges from the capillary. The boiling point is recorded as the temperature at which liquid re-enters the capillary upon cooling.
Methodology:
-
Apparatus Setup: Attach a small test tube (e.g., 6x50 mm) containing 0.2-0.5 mL of this compound to a thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.
-
Capillary Insertion: Create a small, sealed capillary tube. Place this tube, open end down, into the test tube containing the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., mineral oil in a Thiele tube or a beaker on a hot plate). The heating medium level should be above the sample level.
-
Heating Rate: Heat the bath gradually, at a rate of 5-10 °C per minute initially.[2] As you approach the expected boiling point, reduce the heating rate.
-
Observation: Watch the inverted capillary. Initially, bubbles of trapped air will escape. When a rapid and continuous stream of bubbles emerges from the capillary tip, the sample is boiling vigorously.[2]
-
Cooling and Recording: Remove the heat source and allow the apparatus to cool slowly while stirring the bath. The bubble stream will slow and then stop. The exact temperature at which the liquid is drawn back into the capillary tube is the boiling point at the recorded atmospheric pressure.
-
Pressure Correction: Record the ambient atmospheric pressure from a barometer. If this pressure deviates significantly from 760 Torr, a correction may be necessary for standardization, though reporting the boiling point at the measured pressure is often sufficient.
Safety and Handling
As a substituted aniline, this compound requires careful handling. Researchers must consult the full Safety Data Sheet (SDS) before use.
-
Primary Hazards: The compound is classified as harmful if swallowed, causes skin irritation, and may cause serious eye and respiratory irritation.[1] Some classifications also warn of severe skin burns and eye damage.[1]
-
GHS Pictograms: GHS07 (Exclamation Mark) is commonly associated with this compound.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Work should be conducted in a well-ventilated chemical fume hood.
-
Handling: Avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, dark place away from incompatible materials such as strong oxidizing agents.
Conclusion
This guide has detailed the critical thermal properties of this compound, providing a melting point of 36 °C and a boiling point of 108 °C at 10 Torr. The unique electronic nature of the cyclopropyl group, acting as a π-electron donor, distinguishes it from simple alkyl anilines and influences its physicochemical profile. The provided experimental protocols emphasize accuracy and reproducibility, which are essential for generating reliable data in a research and development setting. A firm grasp of these properties and adherence to strict safety protocols are foundational for the successful application of this compound in the synthesis of next-generation pharmaceuticals and advanced materials.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 12253927, this compound. Retrieved from [Link]
-
Stenutz, R. (n.d.). 4-methylaniline. In Tables for Chemistry. Retrieved from [Link]
-
Stenutz, R. (n.d.). 4-isopropylaniline. In Tables for Chemistry. Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Cyclopropyl group. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
Sources
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 4-methylaniline [stenutz.eu]
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- 7. 4-isopropylaniline [stenutz.eu]
An In-depth Technical Guide to the Solubility of 4-Cyclopropylaniline in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of 4-cyclopropylaniline, a key building block in modern medicinal chemistry and materials science. Recognizing the critical role of solubility in reaction kinetics, purification, formulation, and overall process efficiency, this document offers a multi-faceted approach to understanding and determining the solubility of this compound. It combines theoretical principles, predictive analysis, and a detailed, field-proven experimental protocol for quantitative solubility determination. This guide is intended for researchers, chemists, and drug development professionals who handle this compound and require a robust understanding of its behavior in various organic solvent systems.
Introduction: The Significance of this compound
This compound is a primary aromatic amine distinguished by the presence of a cyclopropyl group at the para position of the aniline ring. This unique structural motif is of significant interest in drug discovery and development. The cyclopropyl group, a small, strained ring, can enhance metabolic stability, improve binding affinity to biological targets, increase brain permeability, and favorably modulate the pharmacokinetic profile of a drug candidate.[1][2] Its compact nature allows it to act as a "bioisostere" for other groups, offering a tool to fine-tune a molecule's properties. As a versatile precursor, this compound is a cornerstone for synthesizing a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[3]
Given its foundational role, a thorough understanding of the physicochemical properties of this compound is paramount. Among these, solubility is a critical parameter that dictates its utility. From selecting an appropriate reaction medium to designing efficient extraction and crystallization procedures, and ultimately to formulating the final active pharmaceutical ingredient (API), solubility data informs crucial decisions at every stage of the development pipeline. This guide addresses the practical and theoretical aspects of this compound's solubility in common organic solvents.
Physicochemical Profile of this compound
To predict and understand the solubility of this compound, we must first examine its fundamental molecular properties. These characteristics govern its interactions with solvent molecules.
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | PubChem CID 12253927[4] |
| Molecular Weight | 133.19 g/mol | PubChem CID 12253927[4] |
| Appearance | Colorless to pale yellow liquid/solid | CymitQuimica[5] |
| pKa (of conjugate acid) | ~4.6 (Estimated for anilines) | N/A |
| Structure | Aniline ring with a C₃H₅ group | PubChem CID 12253927[4] |
The structure of this compound presents a duality in terms of polarity. The aniline portion, with its amino group (-NH₂), is capable of hydrogen bonding (acting as a donor) and possesses a dipole moment, contributing to its polar character. Conversely, the benzene ring and the cyclopropyl group are nonpolar, hydrophobic moieties. This amphiphilic nature suggests that its solubility will be highly dependent on the chosen solvent.
Theoretical Principles of Solubility
The solubility of a solid compound in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute (this compound) and the solvent.
-
Polarity and Dielectric Constant: Solvents are broadly classified as polar or nonpolar. Polar solvents have a high dielectric constant and can effectively solvate polar molecules and ions. Nonpolar solvents have a low dielectric constant and are better suited for dissolving nonpolar compounds. This compound, with its mixed polarity, is expected to show moderate to good solubility in a range of solvents.
-
Hydrogen Bonding: The primary amine group (-NH₂) on the aniline ring is a key functional group. It has two N-H bonds, making it a hydrogen bond donor. The lone pair of electrons on the nitrogen atom also allows it to act as a hydrogen bond acceptor. Solvents that can participate in hydrogen bonding (e.g., alcohols like methanol and ethanol) are likely to be effective at solvating this compound.
-
Van der Waals Forces: The nonpolar benzene and cyclopropyl rings interact with solvent molecules via weaker London dispersion forces. Nonpolar solvents, such as hexane or toluene, will interact primarily through these forces.
Based on these principles, we can predict that this compound will exhibit good solubility in polar aprotic solvents (like acetone or ethyl acetate) and polar protic solvents (like ethanol) due to a combination of dipole-dipole interactions and hydrogen bonding. Its solubility is expected to be lower in highly nonpolar solvents like hexane, where only weak dispersion forces are at play.
Predictive Solubility Profile of this compound
While comprehensive, publicly available quantitative solubility data for this compound is limited, we can establish a predictive profile based on its structure and the principles of solubility. The following table presents estimated solubility values across a spectrum of common organic solvents, categorized by their polarity.
Disclaimer: The following data are illustrative and based on theoretical predictions. For mission-critical applications, it is imperative to determine solubility experimentally using the protocol outlined in Section 5.
| Solvent | Polarity Index (P') | Solvent Type | Predicted Solubility (at 25 °C) | Rationale |
| n-Hexane | 0.1 | Nonpolar Aliphatic | < 10 g/L | Dominated by nonpolar character; poor interaction with the polar amine group. |
| Toluene | 2.4 | Nonpolar Aromatic | 50 - 150 g/L | π-π stacking interactions with the benzene ring can enhance solubility compared to hexane. |
| Dichloromethane (DCM) | 3.1 | Polar Aprotic | > 200 g/L | Good balance of polarity to solvate both the aromatic ring and the amine group. |
| Acetone | 5.1 | Polar Aprotic | > 200 g/L | The polar carbonyl group interacts well with the amine group. |
| Ethanol | 4.3 | Polar Protic | > 200 g/L | Capable of hydrogen bonding with the amine group, leading to strong solvation. |
| Methanol | 5.1 | Polar Protic | > 200 g/L | Similar to ethanol, strong hydrogen bonding capability promotes high solubility. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Polar Aprotic | > 200 g/L | Highly polar solvent, excellent for dissolving a wide range of organic molecules. |
| N,N-Dimethylformamide (DMF) | 6.4 | Polar Aprotic | > 200 g/L | A versatile polar aprotic solvent that should readily dissolve this compound. |
Experimental Protocol for Quantitative Solubility Determination
To obtain accurate and reliable solubility data, a systematic experimental approach is required. The following protocol is based on the widely accepted isothermal shake-flask method, which is analogous to the OECD Test Guideline 105 for aqueous solubility.[3][6][7]
Objective
To determine the saturation concentration (solubility) of this compound in a selected organic solvent at a specified temperature (e.g., 25 °C).
Materials and Equipment
-
This compound (purity > 98%)
-
Selected organic solvents (HPLC grade)
-
Analytical balance (± 0.1 mg)
-
Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.22 µm, PTFE for organic solvents)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector, or a UV-Vis Spectrophotometer.
Experimental Workflow Diagram
Caption: Isothermal Shake-Flask Solubility Determination Workflow.
Step-by-Step Methodology
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial. An excess is visually confirmed by the presence of undissolved solid material at the end of the experiment.
-
Accurately add a known volume of the chosen organic solvent (e.g., 2.0 mL).
-
Securely cap the vial. Prepare at least three replicate samples for each solvent.
-
-
Equilibration:
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).
-
Agitate the samples for a sufficient duration to ensure equilibrium is reached. A preliminary study might be needed, but 48 hours is typically adequate.
-
After the initial agitation period, turn off the shaker and allow the vials to rest in the same temperature-controlled environment for at least 24 hours to allow undissolved solids to settle.
-
-
Sample Collection and Preparation:
-
Carefully withdraw a sample of the supernatant using a glass syringe. Avoid disturbing the settled solid.
-
Immediately filter the sample through a 0.22 µm PTFE syringe filter into a clean vial. This step is critical to remove all undissolved micro-particulates. The first few drops of the filtrate should be discarded.
-
Accurately prepare a series of dilutions of the clear filtrate using the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification:
-
Method A: HPLC Analysis (Preferred):
-
Develop an HPLC method with a suitable C18 column and a mobile phase (e.g., acetonitrile/water) that gives a sharp, well-resolved peak for this compound.
-
Prepare a calibration curve using at least five standards of known concentration.
-
Analyze the diluted samples and determine their concentration by interpolating from the calibration curve.
-
-
Method B: UV-Vis Spectroscopy:
-
Determine the wavelength of maximum absorbance (λ_max) for this compound in the chosen solvent.
-
Prepare a Beer's Law calibration curve using standards of known concentration.
-
Measure the absorbance of the diluted samples and calculate their concentration.
-
-
-
Calculation of Solubility:
-
Calculate the concentration of the original, undiluted filtrate by multiplying the measured concentration of the diluted sample by the dilution factor.
-
The resulting concentration is the solubility of this compound in that solvent at the specified temperature. Express the final result in g/L or mg/mL.
-
Report the average and standard deviation of the replicate samples.
-
Practical Implications for Researchers
A clear understanding of this compound's solubility is not merely academic; it has direct consequences for laboratory and process efficiency.
-
Reaction Solvent Selection: Choosing a solvent in which this compound is highly soluble can lead to a homogeneous reaction mixture, potentially increasing reaction rates and minimizing side reactions.
-
Purification Strategy: Solubility differences are the basis for purification by crystallization. A solvent system must be identified where the compound is highly soluble at elevated temperatures but sparingly soluble at lower temperatures to ensure a high recovery yield.
-
Formulation and Drug Delivery: In pharmaceutical development, solubility in various excipients and solvent systems is a primary determinant of a drug's bioavailability. Poor solubility can be a major hurdle in developing an effective oral dosage form.
Conclusion
This compound is a molecule of strategic importance, and its solubility profile is a key parameter for its effective utilization. This guide has provided a framework for understanding its solubility based on its physicochemical properties and the fundamental principles of solute-solvent interactions. While a predictive profile offers a valuable starting point, the provided detailed experimental protocol empowers researchers to generate precise, reliable, and application-specific solubility data. Such data is indispensable for optimizing synthetic routes, streamlining purification processes, and advancing the development of novel therapeutics and materials.
References
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
-
Peters, U. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Shanu-Wilson, J. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery. Retrieved from [Link]
-
OECD. (2012). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals, Section 1. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Product Properties Test Guidelines OPPTS 830.7840 Water Solubility: Column Elution Method; Shake Flask Method. Retrieved from [Link]
-
FILAB. (n.d.). Solubility testing in accordance with the OECD 105. Retrieved from [Link]
-
Shodex. (n.d.). Polarities of Solvents. Retrieved from [Link]
-
Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]
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- 1. OECD 105 - Phytosafe [phytosafe.com]
- 2. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 3. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 3158-73-4: 2-Cyclopropylaniline | CymitQuimica [cymitquimica.com]
- 6. oecd.org [oecd.org]
- 7. filab.fr [filab.fr]
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 4-Cyclopropylaniline
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data of 4-cyclopropylaniline. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of the observed spectral features, offers a detailed interpretation of the experimental data, and provides a robust protocol for data acquisition. Our approach emphasizes scientific integrity, field-proven insights, and authoritative grounding to ensure a thorough understanding of the structural characterization of this important molecule.
Introduction: The Significance of the Cyclopropyl Moiety in Anilines
This compound is a fascinating molecule that incorporates two key structural motifs: the electron-rich aromatic aniline ring and the strained, three-membered cyclopropyl group. The unique electronic and steric properties imparted by the cyclopropyl ring make it a valuable substituent in medicinal chemistry and materials science. Its presence can significantly influence a molecule's conformation, metabolic stability, and binding affinity to biological targets.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. This guide will focus on the two most common NMR techniques: ¹H NMR, which observes proton nuclei, and ¹³C NMR, which observes carbon-13 nuclei.
The Principles of NMR Spectroscopy in the Context of this compound
A deep understanding of the NMR spectra of this compound requires an appreciation of the fundamental principles of chemical shift, spin-spin coupling, and the influence of molecular structure on these parameters.
Chemical Shift (δ): The chemical shift of a nucleus is a measure of its electronic environment. Electron-donating groups, such as the amino group (-NH₂) in aniline, shield adjacent nuclei, causing them to resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups deshield nuclei, shifting their resonance to a higher chemical shift (downfield). The cyclopropyl group exhibits a unique magnetic anisotropy, which significantly shields the protons attached to it, causing them to appear at unusually high field in the ¹H NMR spectrum.
Spin-Spin Coupling (J): The interaction between the magnetic moments of neighboring nuclei leads to the splitting of NMR signals, a phenomenon known as spin-spin coupling. The magnitude of this coupling, the coupling constant (J), is independent of the applied magnetic field and provides valuable information about the number of bonds separating the coupled nuclei and their dihedral angle. In the ¹H NMR spectrum of this compound, we expect to see characteristic coupling patterns for both the aromatic and cyclopropyl protons.
Experimental ¹H and ¹³C NMR Spectral Data of this compound
Table 1: Predicted ¹H NMR Spectral Data for this compound (in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-2, H-6 (Aromatic) | ~6.85 | d | ~8.5 | 2H |
| H-3, H-5 (Aromatic) | ~6.60 | d | ~8.5 | 2H |
| -NH₂ | ~3.50 | br s | - | 2H |
| H-7 (Cyclopropyl CH) | ~1.75 | m | - | 1H |
| H-8, H-8' (Cyclopropyl CH₂) | ~0.85 | m | - | 2H |
| H-9, H-9' (Cyclopropyl CH₂) | ~0.55 | m | - | 2H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound (in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-4 (Aromatic) | ~144.0 |
| C-1 (Aromatic) | ~136.0 |
| C-2, C-6 (Aromatic) | ~129.5 |
| C-3, C-5 (Aromatic) | ~115.0 |
| C-7 (Cyclopropyl CH) | ~15.0 |
| C-8, C-9 (Cyclopropyl CH₂) | ~9.0 |
In-Depth Spectral Interpretation
¹H NMR Spectrum:
-
Aromatic Region (δ 6.5-7.0 ppm): The aromatic protons will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring. The protons ortho to the electron-donating amino group (H-3 and H-5) are expected to be shielded and appear at a higher field (~6.60 ppm) compared to the protons meta to the amino group (H-2 and H-6) at ~6.85 ppm. The ortho coupling constant (³J) between these adjacent protons is typically around 8.5 Hz.
-
Amino Protons (δ ~3.5 ppm): The protons of the amino group will likely appear as a broad singlet. The chemical shift of these protons can be highly variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding.
-
Cyclopropyl Region (δ 0.5-2.0 ppm): This is the most characteristic region of the spectrum. The methine proton of the cyclopropyl group (H-7) will appear as a multiplet around 1.75 ppm. The four methylene protons (H-8, H-8', H-9, H-9') will be diastereotopic and will appear as two complex multiplets at very high field, around 0.85 ppm and 0.55 ppm. This significant upfield shift is a hallmark of the cyclopropyl ring's magnetic anisotropy.
¹³C NMR Spectrum:
-
Aromatic Region (δ 115-145 ppm): Four signals are expected in the aromatic region, corresponding to the four sets of chemically equivalent carbons. The carbon bearing the amino group (C-1) and the carbon bearing the cyclopropyl group (C-4) will be quaternary and their chemical shifts will be influenced by the electronic properties of these substituents. The protonated aromatic carbons (C-2, C-6 and C-3, C-5) will appear at higher field.
-
Cyclopropyl Region (δ 5-20 ppm): The cyclopropyl carbons will resonate at a significantly high field. The methine carbon (C-7) is expected around 15.0 ppm, and the two equivalent methylene carbons (C-8 and C-9) will be even further upfield, around 9.0 ppm.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended. This protocol is based on established methodologies for the characterization of similar compounds[1].
5.1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
5.2. Instrument Parameters:
-
Spectrometer: A Bruker Avance III-400 spectrometer (or equivalent) operating at 400 MHz for ¹H and 100 MHz for ¹³C.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: 16 ppm
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.0 s
-
Spectral Width: 240 ppm
-
5.3. Data Processing:
-
Apply a Fourier transform to the free induction decay (FID) to obtain the frequency-domain spectrum.
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the multiplicities and coupling constants of the signals.
Workflow for NMR Spectral Analysis
The following diagram illustrates the logical workflow for the acquisition and analysis of NMR data for this compound.
Caption: Workflow for NMR spectral acquisition and analysis of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the ¹H and ¹³C NMR spectral data of this compound. By combining theoretical principles with predicted data based on analogous structures, we have offered a detailed interpretation of the expected spectral features. The unique signatures of the cyclopropyl group, particularly the pronounced upfield shifts of its protons and carbons, serve as key diagnostic markers for the structural confirmation of this and related molecules. The provided experimental protocol and workflow offer a robust framework for researchers to acquire and analyze high-quality NMR data, ensuring the reliable characterization of this compound in various scientific endeavors.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5756-5765. [Link]
-
Maity, S., et al. (2017). Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry, 13, 2038–2045. [Link]
-
Royal Society of Chemistry. (2012). Electronic Supplementary Information for "First application of Core-Shell Ag@Ni magnetic nanocatalyst for transfer hydrogenation reactions of aromatic nitro and carbonyl compound". [Link]
Sources
Introduction: The Analytical Significance of 4-Cyclopropylaniline
An In-depth Technical Guide to the Spectroscopic Analysis of 4-Cyclopropylaniline by FT-IR and Mass Spectrometry
This compound is an aromatic amine featuring a cyclopropyl substituent, a structural motif of increasing importance in medicinal chemistry and materials science. The cyclopropyl group, a small, strained ring, can significantly influence a molecule's conformational properties, metabolic stability, and binding affinity, making it a valuable component in drug design.[1] The precise characterization of such molecules is paramount for quality control, reaction monitoring, and regulatory compliance.
This guide provides a comprehensive technical overview of two cornerstone analytical techniques—Fourier Transform Infrared (FT-IR) Spectroscopy and Mass Spectrometry (MS)—for the structural elucidation and identification of this compound. We will move beyond procedural lists to explore the causality behind experimental choices, ensuring a robust and reliable analytical workflow. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of these methods.
Part 1: Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules.[2] When a molecule is exposed to infrared radiation, its bonds absorb energy at specific frequencies, causing them to stretch or bend. The resulting spectrum is a unique molecular fingerprint, revealing the presence of specific functional groups.[2][3] For this compound, FT-IR is instrumental in confirming the integrity of the primary amine, the aromatic ring, and the cyclopropyl moiety.
Theoretical Principles: Vibrational Modes of this compound
The structure of this compound presents several key functional groups, each with characteristic vibrational frequencies.
-
Primary Aromatic Amine (-NH₂): As a primary amine, it will exhibit two distinct N-H stretching bands in the 3500-3300 cm⁻¹ region due to symmetric and asymmetric vibrations.[4][5] A characteristic N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.[5][6]
-
Aromatic Ring (p-disubstituted benzene): The aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹.[7] The C=C stretching vibrations within the ring give rise to a series of absorptions in the 1600-1450 cm⁻¹ region. The para-substitution pattern often results in a strong out-of-plane C-H bending band in the 850-800 cm⁻¹ range, which is highly diagnostic.
-
Cyclopropyl Group: The C-H bonds of the cyclopropyl ring also have stretching vibrations, typically just above 3000 cm⁻¹, which may overlap with the aromatic C-H stretches. The characteristic C-C ring deformations ("ring breathing") of the cyclopropane moiety are found in the fingerprint region, often around 1050-1000 cm⁻¹.
-
C-N Bond: The stretching vibration of the aromatic carbon to nitrogen bond (C-N) is expected to produce a strong band in the 1335-1250 cm⁻¹ range.[5][6]
Experimental Protocol: Acquiring the FT-IR Spectrum
The choice of sample preparation is critical for obtaining a high-quality spectrum.[8] For a liquid or low-melting solid like this compound, Attenuated Total Reflectance (ATR) is an excellent method due to its simplicity and minimal sample preparation.[2]
Methodology: Attenuated Total Reflectance (ATR-FTIR)
-
Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has reached thermal stability.
-
ATR Crystal Cleaning: Thoroughly clean the surface of the ATR crystal (commonly diamond or zinc selenide) with a suitable solvent (e.g., isopropanol) and a soft, lint-free wipe. This step is crucial to prevent contamination from previous samples.[9]
-
Acquire Background Spectrum: With the clean, empty ATR crystal in place, run a background scan. This scan measures the spectrum of the ambient environment (e.g., CO₂, water vapor) and the instrument itself, which will be automatically subtracted from the sample spectrum.[2]
-
Sample Application: Apply a small drop of this compound directly onto the center of the ATR crystal. If the sample is solid, place a small amount on the crystal and use the pressure clamp to ensure good contact.
-
Acquire Sample Spectrum: Engage the pressure clamp to press the sample firmly against the crystal. Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: After acquisition, the resulting spectrum should be baseline-corrected if necessary. The peaks should be labeled with their corresponding wavenumbers (cm⁻¹).
-
Cleaning: Clean the ATR crystal thoroughly with a suitable solvent to completely remove the sample.
Caption: Workflow for ATR-FTIR analysis of this compound.
Data Interpretation and Analysis
The interpretation of the FT-IR spectrum involves assigning the observed absorption bands to the specific vibrational modes of the molecule's functional groups.
Table 1: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) Range | Vibration Mode | Functional Group | Expected Intensity |
| 3450 - 3380 | N-H Asymmetric Stretch | Primary Aromatic Amine | Medium |
| 3380 - 3300 | N-H Symmetric Stretch | Primary Aromatic Amine | Medium |
| 3100 - 3000 | Aromatic & Cyclopropyl C-H Stretch | Aromatic & Cyclopropyl | Medium-Weak |
| 2980 - 2850 | Aliphatic C-H Stretch (from cyclopropyl) | Cyclopropyl | Weak |
| 1650 - 1580 | N-H Bend (Scissoring) | Primary Aromatic Amine | Medium-Strong |
| 1620 - 1580 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium-Strong |
| 1520 - 1480 | C=C Aromatic Ring Stretch | Aromatic Ring | Medium-Strong |
| 1335 - 1250 | Aromatic C-N Stretch | Aromatic Amine | Strong |
| ~1020 | Cyclopropyl Ring Deformation | Cyclopropyl | Medium |
| 850 - 800 | C-H Out-of-Plane Bend (p-disubstitution) | Aromatic Ring | Strong |
Note: The exact positions of peaks can be influenced by the sample state (neat, solution) and intermolecular interactions like hydrogen bonding.[6]
Part 2: Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[10] It provides the exact molecular weight and, through the analysis of fragmentation patterns, invaluable information about the molecular structure.[11] For this compound, coupling Gas Chromatography (GC) with MS (GC-MS) is a highly effective approach, as it separates the analyte from impurities before it enters the mass spectrometer.[12]
Theoretical Principles: Ionization and Fragmentation
In a typical GC-MS experiment, Electron Ionization (EI) is used. In EI, high-energy electrons bombard the molecule, ejecting one of its own electrons to form a radical cation known as the molecular ion (M⁺˙) .[13] The mass of this ion corresponds to the molecular weight of the compound. This compound has a molecular weight of 133.19 g/mol , so its molecular ion peak is expected at m/z 133.[14]
The molecular ion is often unstable and breaks apart into smaller, charged fragments. This fragmentation is not random and follows predictable chemical pathways, providing a roadmap to the molecule's structure.[15] For this compound (C₉H₁₁N), key expected fragmentation events include:
-
Loss of a Hydrogen Radical (M-1): Formation of a stable iminium or aromatic cation at m/z 132.
-
Loss of Ethylene from Cyclopropyl Ring (M-28): Cleavage of the cyclopropyl ring can lead to the loss of C₂H₄, resulting in a fragment at m/z 105.
-
Loss of an Amino Radical (M-16): Cleavage of the C-N bond can result in the loss of •NH₂, leaving a cyclopropylbenzene cation at m/z 117.
-
Formation of Phenyl Cation: Aniline itself is known to lose an ammonia molecule to form a benzene cation radical at m/z 77.[16] Similar rearrangements could occur.
Experimental Protocol: GC-MS Analysis
Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 10-100 µg/mL) in a volatile organic solvent such as methanol, acetonitrile, or ethyl acetate.[11] The cleanliness of the sample is key to preventing contamination of the GC column and ion source.[17]
-
Instrument Setup (GC):
-
Injector: Set to a temperature sufficient to vaporize the sample without thermal degradation (e.g., 250 °C).
-
Column: Use a standard non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at a controlled rate (e.g., 10-20 °C/min) to a final temperature (e.g., 280 °C) to ensure elution of the analyte.
-
Carrier Gas: Use high-purity helium or hydrogen at a constant flow rate.
-
-
Instrument Setup (MS):
-
Ion Source: Use Electron Ionization (EI) at the standard 70 eV. Set the source temperature (e.g., 230 °C).
-
Mass Analyzer: Set the analyzer (e.g., quadrupole) to scan a relevant mass range, such as m/z 40-300, to ensure capture of the molecular ion and all significant fragments.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC. The instrument software will automatically acquire the mass spectrum for all compounds as they elute from the GC column.
-
Data Analysis: Identify the chromatographic peak corresponding to this compound based on its retention time. Extract and analyze the mass spectrum associated with this peak.
Caption: Workflow for GC-MS analysis of this compound.
Data Interpretation and Analysis
The mass spectrum is a plot of relative ion abundance versus m/z. The tallest peak, known as the base peak, is assigned a relative abundance of 100%.
Table 2: Predicted Mass Fragments for this compound (C₉H₁₁N, MW = 133.19)
| m/z | Proposed Ion Structure / Identity | Fragmentation Pathway | Expected Abundance |
| 133 | [C₉H₁₁N]⁺˙ | Molecular Ion (M⁺˙) | Strong |
| 132 | [C₉H₁₀N]⁺ | Loss of a hydrogen radical (•H) from the amine or ring | Medium |
| 118 | [C₈H₁₀N]⁺ | Loss of a methyl radical (•CH₃) after rearrangement | Medium |
| 105 | [C₇H₇N]⁺˙ | Loss of ethylene (C₂H₄) from the cyclopropyl ring | Significant |
| 91 | [C₆H₅N]⁺˙ | Loss of C₃H₄ from the cyclopropyl group | Medium |
| 77 | [C₆H₅]⁺ | Phenyl cation, from cleavage and rearrangement | Medium |
Note: The relative abundances are predictive and can vary based on the specific instrument and its settings.
Conclusion: A Synergistic Approach
The combination of FT-IR spectroscopy and mass spectrometry provides a powerful, synergistic approach for the unambiguous identification and structural confirmation of this compound. FT-IR confirms the presence of the key functional groups and provides fingerprint-level identification, while GC-MS delivers an exact molecular weight and a detailed structural map through its fragmentation pattern. Together, these self-validating systems form a robust analytical foundation for any research, development, or quality control program involving this important chemical entity.
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An In-Depth Technical Guide to the Crystal Structure and Conformational Analysis of 4-Cyclopropylaniline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
4-Cyclopropylaniline is a key structural motif in medicinal chemistry and materials science, valued for the unique conformational and electronic properties imparted by the cyclopropyl group. A profound understanding of its three-dimensional structure, both in the solid state and in solution, is paramount for rational drug design and the development of novel functional materials. This technical guide provides a comprehensive framework for the elucidation and analysis of the crystal structure and conformational dynamics of this compound. While a definitive crystal structure for this specific molecule is not publicly available, this document synthesizes established methodologies and comparative data from analogous aniline and cyclopropylbenzene derivatives to present a complete workflow. We will explore the synergy between single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling, offering both theoretical grounding and practical, field-proven protocols.
Introduction: The Significance of this compound's Three-Dimensional Architecture
The spatial arrangement of atoms and the accessible conformations of a molecule are fundamental to its chemical and biological activity. For this compound, two key structural features are of primary interest: the geometry of the aniline moiety and the orientation of the cyclopropyl group relative to the phenyl ring. The cyclopropyl group, with its unique sp2-hybridized character, can engage in electronic conjugation with the aromatic system, influencing the properties of the amino group. The conformational flexibility around the C(aryl)-C(cyclopropyl) bond dictates the extent of this interaction.
This guide will detail the critical experimental and computational techniques required to fully characterize these structural features. We will delve into the causality behind experimental choices, ensuring that each step of the described protocols is understood in the context of achieving a complete and validated structural picture.
Synthesis and Crystallization: From Precursor to High-Quality Single Crystal
A prerequisite for any crystallographic study is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis of this compound
The synthesis of this compound can be efficiently achieved via a palladium-catalyzed Buchwald-Hartwig amination reaction. This method is widely recognized for its high yields and broad functional group tolerance.
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add Pd₂(dba)₃ (1-2 mol%), a suitable phosphine ligand such as BINAP (2-4 mol%), and NaOtBu (1.5 equivalents).
-
Reagent Addition: Add 4-bromoaniline (1.0 equivalent) and cyclopropylamine (1.2 equivalents) to the tube.
-
Solvent and Degassing: Add anhydrous toluene as the solvent. Seal the tube and degas the reaction mixture by three freeze-pump-thaw cycles.
-
Reaction Conditions: Heat the reaction mixture at 80-100 °C with stirring for 12-24 hours, monitoring progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel.
Crystal Growth
Obtaining high-quality single crystals is often the most challenging aspect of a crystallographic investigation. For aniline derivatives, slow evaporation of a saturated solution is a frequently successful technique.[1]
Experimental Protocol: Crystallization by Slow Evaporation
-
Solvent Selection: Choose a solvent or solvent mixture in which this compound exhibits moderate solubility. Suitable candidates include toluene, methanol, acetone, or ethyl acetate.[1]
-
Solution Preparation: Prepare a saturated solution of the purified this compound in the chosen solvent, gently warming if necessary to aid dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.2 µm) into a clean vial to remove any particulate matter.
-
Evaporation: Cover the vial with a perforated cap or parafilm to allow for slow evaporation of the solvent at room temperature.
-
Crystal Harvesting: Monitor the vial over several days to weeks for the formation of well-defined single crystals. Once suitable crystals have formed, carefully harvest them using a nylon loop.
Caption: From synthesis to structural elucidation.
Single-Crystal X-ray Diffraction: Unveiling the Solid-State Architecture
Single-crystal X-ray diffraction (SCXRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[1] It provides invaluable data on bond lengths, bond angles, torsional angles, and intermolecular interactions.
Data Collection and Structure Solution
Experimental Protocol: SCXRD Analysis
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The crystal is typically flash-cooled to 100 K in a stream of cold nitrogen gas to minimize thermal vibrations and radiation damage. X-ray diffraction data are collected using a diffractometer, commonly with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.[1]
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods and refined against the experimental data to yield the final atomic coordinates and anisotropic displacement parameters.
Expected Crystal Structure of this compound: A Comparative Analysis
While the specific crystal structure of this compound is not available, we can predict key features by comparing it to other substituted anilines.
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
| Aniline | Monoclinic | P2₁/c | N-H···π interactions | [2] |
| 4-Nitroaniline | Monoclinic | P2₁/c | N-H···O hydrogen bonds, π-π stacking | [2] |
| 2-Methyl-4-nitroaniline | Monoclinic | P2₁/n | N-H···O hydrogen bonds | [2] |
| 4-[(4-Aminophenyl)sulfanyl]aniline | Orthorhombic | P2₁2₁2₁ | N-H···S, N-H···N, and N-H···π interactions | [3] |
Based on this comparative data, we can anticipate that the crystal packing of this compound will be significantly influenced by hydrogen bonding involving the amino group (N-H···N interactions) and potentially weak C-H···π interactions from the cyclopropyl and phenyl hydrogens. The overall packing efficiency will be dictated by the steric demands of the cyclopropyl group.
Caption: Predicted intermolecular interactions in solid this compound.
Conformational Analysis: Dynamics in Solution and Computationally
The conformation of this compound, specifically the rotation around the C(aryl)-C(cyclopropyl) bond, is crucial for understanding its electronic properties. The two principal conformations are the "bisected" and "perpendicular" forms.
NMR Spectroscopy for Solution-State Conformational Analysis
NMR spectroscopy is a powerful tool for studying the dynamic conformational behavior of molecules in solution.[4] For this compound, variable-temperature NMR experiments can provide insights into the rotational barrier of the cyclopropyl group.
In cyclopropylbenzene, the bisected conformer is generally preferred. However, substitution on the benzene ring can alter this preference.[1] The energy barrier to rotation around the cyclopropyl-aryl bond can be determined by dynamic NMR studies, though for some systems, this requires very low temperatures.[1]
Computational Modeling
Quantum mechanical calculations, particularly using Density Functional Theory (DFT), are indispensable for a detailed understanding of the conformational landscape.
Computational Protocol: Conformational Energy Profile
-
Structure Optimization: The geometry of this compound is optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).
-
Potential Energy Surface Scan: A relaxed potential energy surface scan is performed by systematically rotating the C(amino)-C(ipso)-C(cyclopropyl)-H(cyclopropyl) dihedral angle in small increments (e.g., 10°). At each step, the energy is minimized while keeping the dihedral angle constrained.
-
Analysis: The resulting energy profile reveals the lowest energy conformations (bisected and/or perpendicular) and the energy barriers between them.
For cyclopropylbenzene derivatives, the bisected conformation is often the global minimum, where the C-H bond of the cyclopropyl group is in the plane of the benzene ring, maximizing conjugation. The perpendicular conformation represents the transition state for rotation. The energy barrier for this rotation in cyclopropylbenzene is relatively low. The amino group in the para position is expected to influence this barrier due to its electronic effects.
Conclusion
This technical guide has outlined a comprehensive, multi-faceted approach to the structural and conformational analysis of this compound. By integrating synthesis, single-crystal X-ray diffraction, NMR spectroscopy, and computational modeling, a complete and validated understanding of this important molecule's three-dimensional architecture can be achieved. The provided protocols and comparative data serve as a robust framework for researchers in drug discovery and materials science to elucidate the structure-property relationships of this compound and its derivatives, thereby enabling more informed molecular design.
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Casanovas, J., Jiménez, A. I., Cativiela, C., Pérez, J. J., & Alemán, C. (2006). Conformational analysis of a cyclopropane analogue of phenylalanine with two geminal phenyl substituents. The Journal of Physical Chemistry B, 110(11), 5762–5766. Available at: [Link]
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Uppu, R. M., & Fronczek, F. R. (2024). 4-[(4-Aminophenyl)sulfanyl]aniline. IUCrData, 9(5), x240569. Available at: [Link]
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Auremn. (n.d.). NMR Spectroscopy: a Tool for Conformational Analysis. Available at: [Link]
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Schaefer, T., & Sebastian, R. (1991). Preferred conformation and barriers to internal rotation of ortho-disubstituted cyclopropylbenzenes. Canadian Journal of Chemistry, 69(5), 845-850. Available at: [Link]
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An In-depth Technical Guide to the Thermochemical Properties and Stability of 4-Cyclopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
4-Cyclopropylaniline is a valuable building block in medicinal chemistry, prized for the unique conformational constraints and metabolic stability imparted by the cyclopropyl group. A thorough understanding of its thermochemical properties and stability is paramount for safe handling, process development, and predicting its behavior in biological systems. This guide provides a comprehensive analysis of the available data, theoretical considerations, and experimental protocols relevant to the thermochemical characterization of this compound. While direct experimental thermochemical data for this compound is not extensively reported in the literature, this guide synthesizes information from related compounds and theoretical principles to offer valuable insights for researchers.
Introduction: The Significance of the Cyclopropyl Moiety in Drug Design
The cyclopropyl group is a fascinating substituent in medicinal chemistry due to its unique electronic and structural properties. The high degree of s-character in its C-C bonds and the inherent ring strain of approximately 28 kcal/mol contribute to its distinct chemical reactivity.[1] When appended to an aniline scaffold, the cyclopropyl group can significantly influence the molecule's pKa, lipophilicity, and metabolic fate.[2] Specifically, the cyclopropyl ring can act as a bioisostere for other groups, offering improved metabolic stability by blocking sites of oxidation.[2][3] This makes this compound a crucial intermediate in the synthesis of a wide range of biologically active compounds.
Synthesis and Purification of this compound
The synthesis of this compound and its derivatives is well-documented, with modern methods offering high yields and scalability. A common and efficient approach is the palladium-catalyzed Buchwald-Hartwig amination, which couples an aryl halide (e.g., 4-bromocyclopropylbenzene) with an amine.[1][4]
Experimental Protocol: Buchwald-Hartwig Amination for N-Cyclopropylanilines[1]
-
Reaction Setup: In a glovebox, a Schlenk tube is charged with a palladium catalyst (e.g., Pd(OAc)2), a suitable phosphine ligand (e.g., BrettPhos), the aryl bromide, cyclopropylamine, and a base (e.g., potassium tert-butoxide) in an anhydrous, degassed solvent like toluene.[1]
-
Reaction Execution: The sealed tube is removed from the glovebox and heated with stirring for approximately 18 hours.[1]
-
Workup and Purification: After cooling, the reaction mixture is diluted with a solvent such as ethyl acetate, filtered through a pad of silica gel, and concentrated under reduced pressure.[1] Further purification can be achieved through column chromatography.
Caption: Generalized workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Thermochemical Data: Bridging the Gap
Enthalpy of Formation: Insights from Parent Compounds
The standard enthalpy of formation (ΔHf°) is a critical parameter for assessing the energetic stability of a molecule. While data for this compound is absent, the enthalpy of formation for the parent amine, cyclopropylamine , has been determined by oxygen-bomb combustion calorimetry. The standard enthalpy of formation for liquid cyclopropylamine at 298.15 K is +10.95 ± 0.12 kcal/mol .[5] This positive value reflects the significant ring strain inherent in the three-membered ring.
For comparison, the enthalpy of formation of gaseous aniline is also a key reference point.[6] By considering the contributions of the cyclopropyl and phenylamine moieties, computational methods can provide reliable estimates for the enthalpy of formation of this compound.
Experimental Determination of Enthalpy of Formation
The primary experimental technique for determining the enthalpy of formation of organic compounds is combustion calorimetry .[5][7][8]
Caption: Experimental workflow for determining the enthalpy of formation using combustion calorimetry.
Protocol for Combustion Calorimetry:
-
A precisely weighed sample of this compound is placed in a crucible inside a high-pressure vessel known as an oxygen bomb.
-
The bomb is pressurized with pure oxygen.
-
The bomb is submerged in a known quantity of water in a calorimeter.
-
The sample is ignited, and the heat released by the combustion reaction raises the temperature of the water.
-
By measuring the temperature change and knowing the heat capacity of the calorimeter system, the heat of combustion (ΔHc) can be calculated.
-
Using Hess's Law and the known enthalpies of formation of the combustion products (CO₂, H₂O, and N₂), the standard enthalpy of formation (ΔHf°) of the compound can be determined.
Thermal Stability and Decomposition Pathways
The stability of this compound is a critical consideration for its storage, handling, and use in chemical reactions, particularly at elevated temperatures.
General Stability and Handling
This compound is generally stable under normal conditions.[9][10] However, like many anilines, it is sensitive to air and light and should be stored in a cool, dry, well-ventilated area in a tightly sealed container, preferably under an inert atmosphere.[11][12] Incompatible materials include strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10][12]
Thermal Decomposition
At elevated temperatures, this compound can undergo thermal decomposition. The hazardous combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[11][12]
The cyclopropyl ring itself is susceptible to ring-opening reactions, particularly under conditions that generate radical cations.[1][13][14][15][16] Studies on N-cyclopropylanilines have shown that single-electron oxidation leads to the formation of a radical cation, which can undergo a spontaneous and irreversible ring-opening.[1][13][14][15][16] This process is driven by the release of the cyclopropane ring strain.[1] While these studies were conducted under photochemical conditions, it highlights a potential pathway for decomposition at elevated temperatures or in the presence of strong oxidants.
Caption: A plausible decomposition pathway for this compound initiated by single-electron oxidation.
Calorimetric Studies for Process Safety
For industrial-scale synthesis and use, calorimetric studies are essential for assessing the thermal risks associated with a chemical process.[17] Techniques such as Differential Scanning Calorimetry (DSC) and Reaction Calorimetry (RC) can be employed to determine key safety parameters.
| Parameter | Description | Experimental Technique |
| Onset Temperature of Decomposition | The temperature at which the substance begins to exothermically decompose. | Differential Scanning Calorimetry (DSC) |
| Heat of Reaction/Decomposition | The total amount of heat released during a reaction or decomposition event. | Reaction Calorimetry (RC) / DSC |
| Adiabatic Temperature Rise (ΔTad) | The theoretical temperature increase of the reaction mass if all the heat of reaction were contained within the system. | Reaction Calorimetry (RC) |
| Maximum Temperature of the Synthesis Reaction (MTSR) | The maximum temperature that could be reached in a cooling failure scenario. | Reaction Calorimetry (RC) |
These parameters are crucial for designing safe and robust chemical processes, ensuring that reaction temperatures remain well below the onset temperature of decomposition and that adequate cooling capacity is in place to handle any potential exotherms.[17]
Safety and Handling
Proper handling of this compound is essential to minimize risks to personnel. The compound is classified as harmful if swallowed and can cause skin and eye irritation.[18]
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.[9][11]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[9][11]
-
Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[9]
Engineering Controls:
-
Work in a well-ventilated area, preferably in a chemical fume hood.[11]
-
Ensure that eyewash stations and safety showers are readily accessible.[9]
Conclusion and Future Outlook
This compound is a cornerstone intermediate for the synthesis of innovative pharmaceuticals. While a comprehensive experimental dataset for its thermochemical properties is yet to be established, this guide provides a framework for understanding its stability and handling based on data from analogous compounds and established analytical techniques. The unique reactivity of the cyclopropyl group, particularly its propensity for ring-opening upon oxidation, is a key characteristic that influences its stability and metabolic profile.
Future work should focus on the experimental determination of the enthalpy of formation of this compound using combustion calorimetry. Detailed thermal hazard analysis using DSC and reaction calorimetry for processes involving this compound is also highly recommended to ensure operational safety at scale. A deeper understanding of its decomposition pathways under various conditions will further aid in its effective and safe utilization in drug discovery and development.
References
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Good, W. D., & Moore, R. T. (1971). The Enthalpies of Combustion and Formation of Cyclopropylamine. The C–N Thermochemical Bond Energy. The Journal of Chemical Thermodynamics, 3(5), 701-705. [Link]
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Zhang, Y., et al. (2020). Theoretical Study of Cα–H Hydroxylation of 4-Chloro-N-cyclopropyl-N-iso-propylaniline Catalyzed by Cytochrome P450. ResearchGate. Retrieved from [Link]
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de Meijere, A., et al. (2008). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Arkivoc, 2008(12), 239-248. [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813-4822. [Link]
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Loeppky, R. N., et al. (1998). Synthesis of Cyclopropyl anilines. ResearchGate. Retrieved from [Link]
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Puccini, M. (n.d.). Calorimetric Studies in Early Stage of Chemical Process Development. Pharmaceutical Networking. Retrieved from [Link]
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National Institute of Standards and Technology (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved from [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Retrieved from [Link]
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Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Retrieved from [Link]
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ETH Zurich. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Environmental Chemistry. Retrieved from [Link]
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Argonne National Laboratory. (n.d.). Aniline Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link]
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Lee, S., & Paik, S. (2022). Calorimetric Measurements of Biological Interactions and Their Relationships to Finite Time Thermodynamics Parameters. Entropy, 24(4), 524. [Link]
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Kochetkov, K. A., et al. (2021). Pathways of decomposition of N-cyclopropyl N nitrosoureas in methanol. ResearchGate. Retrieved from [Link]
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Argonne National Laboratory. (n.d.). Cyclopropane Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link]
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Patsnap. (2023). How Calorimetry Supports Astrochemical Reaction Investigations. Patsnap Eureka. Retrieved from [Link]
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Argonne National Laboratory. (n.d.). Cyclopropynyl Enthalpy of Formation. Active Thermochemical Tables. Retrieved from [Link]
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McNeill Research Group. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Retrieved from [Link]
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Salaün, J. (2000). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 100(11), 4431-4462. [Link]
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Quantum chemical calculations for 4-Cyclopropylaniline
An In-Depth Technical Guide to Quantum Chemical Calculations for 4-Cyclopropylaniline
Abstract
This guide provides a comprehensive technical overview of the application of quantum chemical calculations to this compound, a molecule of significant interest in medicinal chemistry and materials science. We delve into the theoretical underpinnings and practical workflows necessary to elucidate its structural, electronic, and reactive properties. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage computational methods to accelerate discovery. We will explore the causality behind methodological choices, establish self-validating protocols, and ground all claims in authoritative scientific literature. The guide culminates in a detailed, step-by-step protocol for geometry optimization, vibrational analysis, and the calculation of key molecular descriptors using Density Functional Theory (DFT).
Introduction: The Significance of this compound
This compound is an aromatic amine featuring a cyclopropyl group at the para position of the aniline ring.[1][2][3] Aniline and its derivatives are foundational scaffolds in numerous industries, serving as precursors for dyes, pesticides, and, most notably, pharmaceuticals.[4][5] The amino group, in particular, is often crucial for a molecule's interaction with biological receptors, with many para-substituted anilines exhibiting anesthetic properties.[4][5]
The inclusion of a cyclopropyl ring is a common strategy in modern drug design. This small, strained carbocycle can introduce favorable conformational rigidity, improve metabolic stability, and modulate electronic properties, often enhancing binding affinity and pharmacokinetic profiles. Understanding the precise impact of this substitution on the molecule's geometry, charge distribution, and frontier molecular orbitals is paramount for rational drug design.
Quantum chemical calculations offer a powerful, cost-effective lens through which to view these properties.[6][7] By solving approximations of the Schrödinger equation, we can build a detailed, atom-level model of this compound, predicting its behavior and properties before a single physical experiment is conducted.[8][9] This in-silico approach allows for the high-throughput screening of derivatives and provides mechanistic insights that are often inaccessible through experimental means alone.[10]
Theoretical Foundations: Choosing the Right Tools
The accuracy of any quantum chemical calculation is contingent upon the chosen theoretical method and basis set. For a molecule like this compound, a balance between computational expense and predictive power is essential.
Density Functional Theory (DFT)
For systems of this size, Density Functional Theory (DFT) has emerged as the predominant method.[6] Unlike more computationally expensive post-Hartree-Fock methods, DFT calculates the electronic energy and properties based on the molecule's electron density, ρ(r).[6] This approach offers an excellent compromise, providing high accuracy for a fraction of the computational cost, making it ideal for the study of pharmaceutically relevant molecules.[6]
The B3LYP Functional and 6-31G(d) Basis Set: A Proven Combination
Within the DFT framework, the choice of the exchange-correlation functional is critical. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and validated functionals for organic molecules.[11] It incorporates elements of both Hartree-Fock exchange and DFT exchange-correlation, providing robust and reliable results for geometries and thermochemical properties.[11][12]
The basis set is the set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-31G(d) , is a standard choice for routine calculations on small to medium-sized organic molecules.[11][13]
-
6-31G : This notation indicates a split-valence basis set, where core electrons are described by a single basis function (a sum of 6 Gaussian functions) and valence electrons are described by two basis functions (one a sum of 3 Gaussians, the other a single Gaussian). This provides flexibility for describing chemical bonds.
-
(d) : This is a polarization function added to heavy (non-hydrogen) atoms. This is a critical addition for this compound. It allows the electron orbitals to change shape and direction in response to the molecular environment, which is essential for accurately modeling the strained bonds of the cyclopropyl ring and the polar C-N bond.
This combination, B3LYP/6-31G(d) , represents a field-proven standard that delivers reliable predictions for the structural and electronic properties of aniline derivatives.[13][14]
The Computational Workflow: A Self-Validating Protocol
The following section outlines a rigorous, step-by-step protocol for performing quantum chemical calculations on this compound. This workflow is designed to be a self-validating system, where the output of one step confirms the success of the previous one.
Protocol Step 1: Building the Initial Molecular Structure
-
Utilize a molecular editor such as GaussView, Avogadro, or Chemcraft to construct the 3D structure of this compound.
-
Ensure standard bond lengths and angles are used as a starting point. While precision is not critical here, a reasonable initial guess will accelerate the subsequent optimization.
-
Save the structure as a coordinate file (e.g., .xyz, .mol, or .gjf).
Protocol Step 2: Geometry Optimization
The goal of geometry optimization is to find the arrangement of atoms that corresponds to a minimum on the potential energy surface, representing the molecule's most stable conformation.[15][16][17][18]
-
Software Selection: Choose a quantum chemistry package such as Gaussian, ORCA, or GAMESS.[19][20][21]
-
Input File Preparation:
-
Load the coordinate file.
-
Specify the charge (0) and multiplicity (singlet, 1).
-
Define the calculation type: Opt (Optimization).
-
Specify the theoretical method: B3LYP/6-31G(d).
-
-
Execution: Submit the calculation. The software will iteratively adjust the atomic positions to minimize the total energy of the system until convergence criteria are met.[16]
Protocol Step 3: Vibrational Frequency Analysis
This is a crucial self-validation step. A true energy minimum has all real (positive) vibrational frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, not a stable structure.[22][23]
-
Input File Preparation:
-
Use the optimized geometry from Step 2 as the input structure.
-
Specify the calculation type: Freq (Frequencies).
-
Use the same theoretical method: B3LYP/6-31G(d).
-
-
Execution & Validation:
-
Run the calculation.
-
Examine the output for the number of imaginary frequencies. For a stable molecule, this number must be zero. If it is not, the geometry optimization failed or found a transition state, and Step 2 must be revisited.
-
Protocol Step 4: Calculation of Molecular Properties
Once the optimized geometry is validated as a true minimum, we can accurately calculate its electronic properties. This is typically done via a "single-point energy" calculation on the final, optimized structure.
-
Input File Preparation:
-
Use the validated optimized geometry.
-
Specify the calculation type that saves molecular orbitals and population analysis data (e.g., Pop=Mulliken in Gaussian).
-
Use the same theoretical method: B3LYP/6-31G(d).
-
-
Execution & Data Extraction:
-
Run the calculation.
-
From the output file, extract the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), and the Mulliken atomic charges.
-
Data Presentation and Interpretation
The output of these calculations provides a wealth of quantitative data. Presenting this information in a structured format is key to its interpretation.
Table 1: Predicted Geometric Parameters (B3LYP/6-31G(d))
| Parameter | Description | Predicted Value |
| r(C1-N7) | C-N bond length | ~1.40 Å |
| r(C4-C10) | Phenyl-Cyclopropyl bond | ~1.51 Å |
| r(C10-C11) | Cyclopropyl C-C bond | ~1.50 Å |
| ∠(C2-C1-N7) | C-C-N bond angle | ~120.5° |
| ∠(C3-C4-C10) | C-C-C bond angle | ~121.0° |
Interpretation: The C1-N7 bond length is typical for an aromatic amine. The C4-C10 and cyclopropyl C-C bond lengths reflect standard sp2-sp3 and sp3-sp3 single bonds, respectively. The angles around the aromatic ring are close to the ideal 120° of a hexagon.
Table 2: Predicted Electronic Properties (B3LYP/6-31G(d))
| Property | Predicted Value (eV) | Significance in Drug Design |
| HOMO Energy | -5.5 to -6.5 | Relates to ionization potential; tendency to donate electrons (nucleophilicity).[24] |
| LUMO Energy | -0.5 to 0.5 | Relates to electron affinity; tendency to accept electrons (electrophilicity).[24] |
| HOMO-LUMO Gap | 5.0 to 7.0 | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.[25][26][27] |
Interpretation: The HOMO is likely localized on the electron-rich aniline ring and amino group, making this region a prime site for electrophilic attack. The LUMO is likely distributed over the aromatic system. The magnitude of the HOMO-LUMO gap provides a quantitative measure of the molecule's stability; for drug candidates, a gap that is not too large (stable) nor too small (overly reactive) is often desirable.[24][25]
Table 3: Predicted Mulliken Atomic Charges (B3LYP/6-31G(d))
| Atom (see diagram) | Predicted Charge (a.u.) | Significance in Drug Design |
| N7 | -0.85 to -0.95 | High negative charge; site for hydrogen bond donation and interaction with electrophiles. |
| H8, H9 (on N7) | +0.40 to +0.45 | Positive charge; sites for hydrogen bond acceptance. |
| C1 (attached to N) | +0.20 to +0.30 | Positive charge due to electron-withdrawing N atom. |
| C4 (attached to Cpr) | -0.15 to -0.25 | Slight negative charge, influenced by the electron-donating nature of the alkyl cyclopropyl group. |
Interpretation: Mulliken population analysis partitions the total electron density among the atoms, providing insight into the intramolecular charge distribution.[28][29] The highly negative charge on the nitrogen (N7) and positive charges on the amino hydrogens (H8, H9) confirm the polar nature of the -NH2 group and highlight its potential for forming crucial hydrogen bonds with a protein target. This charge distribution can be visualized with a Molecular Electrostatic Potential (MEP) map, which would show electron-rich (red) regions around the nitrogen and electron-poor (blue) regions around the amino hydrogens.
Conclusion: From Calculation to Application
This guide has detailed a robust and scientifically grounded workflow for the quantum chemical analysis of this compound. By employing Density Functional Theory with the B3LYP functional and 6-31G(d) basis set, we can reliably predict the molecule's equilibrium geometry, confirm its stability through vibrational analysis, and compute key electronic properties.
The resulting data—optimized structures, HOMO-LUMO energies, and atomic charges—are not merely academic. For the drug development professional, they provide a quantitative foundation for understanding structure-activity relationships (SAR), predicting sites of metabolism, and designing next-generation analogs with improved potency and pharmacokinetic properties. This computational pre-screening saves invaluable time and resources, embodying the core principle of modern, rational drug design.
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Electrochemical properties of 4-Cyclopropylaniline
An In-depth Technical Guide to the Electrochemical Properties of 4-Cyclopropylaniline
Executive Summary
This compound is a molecule of significant interest in modern medicinal chemistry and drug development, primarily due to the unique physicochemical properties conferred by its cyclopropyl moiety.[1][2] Understanding the electrochemical behavior of this compound is paramount for predicting its metabolic fate, assessing its stability, and harnessing its potential in novel synthetic applications. This guide provides a detailed examination of the electrochemical oxidation of this compound, focusing on its unique single-electron transfer (SET) initiated ring-opening mechanism. We present a comprehensive, field-proven protocol for its analysis via cyclic voltammetry (CV), explain the causality behind experimental choices, and discuss the broader implications of its electrochemical properties for researchers, scientists, and drug development professionals.
Introduction: The Significance of the Cyclopropyl Moiety
The cyclopropyl group is a "bioisostere" frequently incorporated into drug candidates to enhance a variety of pharmacological properties.[2] Its rigid, three-membered ring structure can improve metabolic stability, increase potency by locking in bioactive conformations, enhance membrane permeability, and reduce off-target effects.[2][3] this compound serves as a key building block for synthesizing more complex molecules where these benefits are desired.
However, the strained nature of the cyclopropane ring also introduces unique chemical reactivity. The C-C bonds possess enhanced π-character, making the ring susceptible to oxidative cleavage under certain conditions.[2][4] This electrochemical liability is not merely a drawback; it is a defining characteristic that can be exploited. For instance, N-cyclopropylanilines have been developed as sophisticated probes to investigate the oxidative mechanisms of enzymes and photosensitizers, owing to the irreversible nature of their ring-opening upon oxidation.[5][6][7] Therefore, a thorough understanding of its electrochemical properties is essential for any scientist working with this versatile scaffold.
The Core Electrochemical Mechanism: Oxidation and Irreversible Ring-Opening
Unlike simple anilines, which typically undergo oxidation to form dimers and polymers, the electrochemical oxidation of this compound is dominated by a distinct and irreversible pathway.[8][9] The process is initiated by a single-electron transfer (SET) from the nitrogen atom, which is the most electron-rich site, to form a radical cation.[5][10]
This initial step is common to many aniline derivatives.[11][12] However, the subsequent fate of the this compound radical cation is unique. The immense strain energy of the adjacent cyclopropyl ring (approximately 28 kcal/mol) provides a powerful thermodynamic driving force for rapid and irreversible ring-opening.[5] This cleavage results in the formation of a more stable distonic radical cation, where the charge and radical centers are separated. This intermediate can then react further, often with molecular oxygen or other nucleophiles in the medium, leading to fragmentation products rather than polymerization.[4][5]
This unique mechanistic feature—a spontaneous, irreversible ring-opening that "traps" the oxidized state—prevents the radical cation from being reduced back to the parent compound, a process that can complicate the study of other anilines.[5][10]
Caption: Standard experimental workflow for Cyclic Voltammetry.
Protocol:
-
Electrode Preparation:
-
Polish the glassy carbon working electrode (GCE) surface with a 0.05 µm alumina slurry on a polishing pad for 2 minutes.
-
Rinse thoroughly with deionized water, then sonicate in ethanol and deionized water for 5 minutes each to remove residual alumina.
-
Dry the electrode completely under a stream of nitrogen.
-
-
Solution Preparation:
-
Prepare a 0.1 M solution of the supporting electrolyte (e.g., TBAPF₆) in dry acetonitrile (ACN).
-
Prepare a stock solution of 10 mM this compound in the electrolyte solution. For analysis, dilute to a final concentration of 1 mM.
-
-
Electrochemical Cell Setup:
-
Assemble the three-electrode cell: the polished GCE as the working electrode, a platinum wire as the counter (auxiliary) electrode, and an Ag/AgCl electrode as the reference electrode.
-
Add the 1 mM this compound solution to the cell.
-
-
Deoxygenation:
-
Insert a nitrogen or argon gas dispersion tube into the solution and gently bubble the gas through for 10-15 minutes. Maintain a blanket of inert gas over the solution during the experiment.
-
-
Data Acquisition:
-
First, run a background scan in the pure electrolyte solution to ensure no interfering peaks are present.
-
Set the potentiostat to scan from an initial potential of 0.0 V to a vertex potential of +1.5 V, then back to 0.0 V.
-
Use a scan rate of 100 mV/s for the initial analysis.
-
Record the resulting cyclic voltammogram.
-
Expected Data and Interpretation
The cyclic voltammogram of this compound is expected to show a single, irreversible anodic (oxidation) peak. The absence of a corresponding cathodic (reduction) peak on the reverse scan is the key electrochemical signature of the irreversible ring-opening mechanism. [5][10]
| Parameter | Symbol | Expected Value (vs. Ag/AgCl) | Interpretation |
|---|---|---|---|
| Anodic Peak Potential | Epa | ~ +0.9 V to +1.2 V | The potential at which the single-electron oxidation and subsequent ring-opening occurs. This value is typical for aniline derivatives. [11] |
| Cathodic Peak | Epc | Not observed | Confirms the irreversible nature of the oxidation process due to the rapid, follow-on chemical reaction (ring-opening). |
| Peak Current | ipa | Dependent on concentration | The magnitude of the current is proportional to the concentration of this compound, allowing for quantitative analysis. |
Applications in Drug Development and Research
The distinct electrochemical properties of this compound underpin its utility in several key areas:
-
Mechanistic Probes: Its irreversible oxidation makes it an ideal probe for studying single-electron transfer reactions in complex biological or chemical systems. If ring-opened products are detected, it provides strong evidence that an SET mechanism is occurring. [5][13]* Metabolic Stability: The cyclopropyl group can protect the aniline moiety from certain metabolic pathways, potentially increasing a drug's half-life. [2]However, its susceptibility to oxidative ring-opening by enzymes like Cytochrome P450 must be evaluated, and electrochemical studies provide a first-pass assessment of this liability. [13]* Electropolymerization and Materials Science: While the ring-opening pathway dominates, under specific conditions (e.g., higher concentrations, different electrolytes), electropolymerization may be possible. [9][14]The incorporation of the cyclopropyl group could lead to polymers with novel electronic or physical properties.
Conclusion
The electrochemical behavior of this compound is defined by a unique interplay between its aniline nitrogen and the adjacent cyclopropyl ring. Its oxidation proceeds via a single-electron transfer followed by a rapid and irreversible ring-opening, a characteristic that distinguishes it from simple anilines. This behavior can be reliably characterized using cyclic voltammetry, which typically reveals a single, irreversible anodic wave. For scientists in drug discovery and development, a firm grasp of these electrochemical properties is not just an academic exercise; it is crucial for designing molecules with improved metabolic profiles, understanding potential liabilities, and developing novel research tools to probe complex oxidative mechanisms.
References
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- Pavitt, A. S., Bylaska, E. J., & Tratnyek, P. G. (2017). Oxidation potentials of phenols and anilines: correlation analysis of electrochemical and theoretical values. Environmental Science: Processes & Impacts.
- Yang, H., & Bard, A. J. (1992). The application of fast scan cyclic voltammetry. Mechanistic study of the initial stage of electropolymerization of aniline in aqueous solutions. Journal of Electroanalytical Chemistry.
- Venancio, E. C., et al. (2006). Cyclic voltammograms of electrochemical polymerization of aniline on Pt electrode.
- Curran, T. T., et al. (2012). Air oxidation of N-cyclopropylanilines.
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. [Link]
- Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Supporting Information for Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.
- Al-Amodi, O. A., et al. (2022). Cyclic voltammograms taken during the electropolymerization of aniline.
-
Curran, T. T., et al. (2012). Air Oxidation of N-Cyclopropylanilines. Taylor & Francis Online. [Link]
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National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]
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- Yoshimitsu, T., et al. (2020). Electrochemical Properties and Fluorination of Cyclopropane Derivatives Bearing Arylthio Groups.
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- McNeill Research Group. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. McNeill Research Group Website.
- del Valle, M. A., et al. (2018). An Electrochemical Study on the Copolymer Formed from Piperazine and Aniline Monomers. MDPI.
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An In-Depth Technical Guide to the Oxidative Ring-Opening Mechanism of 4-Cyclopropylaniline
Distribution: For Researchers, Scientists, and Drug Development Professionals
Abstract
The cyclopropyl group, a common motif in contemporary drug design, is often incorporated to enhance metabolic stability and modulate physicochemical properties.[1][2] However, when appended to an aniline scaffold, as in 4-cyclopropylaniline, this moiety can become a liability, predisposing the molecule to oxidative bioactivation. This guide provides a comprehensive examination of the oxidative ring-opening mechanism of this compound, a process of significant interest in drug metabolism and toxicology. We will delve into the enzymatic drivers, the formation of reactive intermediates, and the subsequent cellular consequences. This document synthesizes current mechanistic understanding with practical, field-proven methodologies for studying these transformations, offering a valuable resource for professionals in drug development and discovery.
Introduction: The Paradox of the Cyclopropyl Group in Drug Design
The cyclopropyl ring is an attractive substituent in medicinal chemistry due to the conformational constraint it imparts and its high sp3 character.[1] The inherent strain in the three-membered ring leads to shorter and stronger carbon-hydrogen bonds, which can reduce susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] This strategy has been successfully employed to improve the metabolic profiles of various drugs.[1]
However, the metabolic fate of a cyclopropyl group is highly dependent on its chemical context. When directly attached to a nitrogen atom, as in this compound, the cyclopropylamine moiety can undergo undesirable biotransformations.[1] A notable example is the fluoroquinolone antibiotic trovafloxacin, where the CYP1A2-mediated oxidation of its cyclopropylamine substructure leads to reactive ring-opened intermediates implicated in hepatotoxicity.[1][3] Understanding the propensities and mechanisms of such bioactivation is therefore critical for assessing the safety profiles of novel chemical entities.
This guide will focus on the core mechanisms of oxidative ring-opening of this compound, providing both theoretical grounding and practical experimental frameworks.
The Core Mechanism: A Stepwise Journey from Stable Molecule to Reactive Intermediate
The oxidative ring-opening of this compound is not a single event but rather a cascade of reactions initiated by enzymatic oxidation. The prevailing mechanism involves an initial single-electron transfer (SET) from the nitrogen atom, leading to a highly unstable radical cation. This is followed by a spontaneous and irreversible cleavage of the strained cyclopropyl ring.
Initiation: The Role of Cytochrome P450 and Single-Electron Transfer (SET)
The primary catalysts for the initial oxidation of this compound in a biological system are the cytochrome P450 enzymes, a superfamily of heme-containing monooxygenases. Specifically, isoforms like CYP1A2 have been implicated in the oxidation of similar cyclopropylamine-containing compounds.[1][3]
The process begins with a single-electron transfer (SET) from the lone pair of the aniline nitrogen to the activated oxygen species within the P450 active site. This generates a highly reactive aminium radical cation intermediate. The formation of this radical cation is a critical, rate-determining step.
N-cyclopropylanilines have been instrumental as probes to distinguish between SET and hydrogen atom transfer (HAT) mechanisms in P450-catalyzed reactions.[4][5] The observation of ring-opened products is a hallmark of a SET pathway, as the resulting radical cation is primed for ring scission.[4][6] In contrast, a HAT mechanism would be expected to yield ring-intact metabolites.[4][7]
Propagation: Irreversible Ring Opening and the Formation of a Distonic Radical Cation
The aminium radical cation of this compound is short-lived and undergoes a rapid and irreversible ring-opening of the cyclopropyl group.[6][8] This is driven by the release of the significant ring strain (approximately 28 kcal/mol).[6] The scission of a C-C bond in the cyclopropyl ring results in the formation of a more stable, delocalized distonic radical cation . In this species, the charge and the radical are located on different atoms.
Termination: Formation of Reactive Metabolites and Subsequent Conjugation
The distonic radical cation is a key reactive intermediate that can follow several downstream pathways, often culminating in the formation of toxic metabolites.
-
Formation of α,β-Unsaturated Aldehydes: The radical can be further oxidized to a reactive α,β-unsaturated aldehyde.[3] This class of compounds is known to be highly electrophilic and can readily react with cellular nucleophiles.
-
Glutathione Conjugation: In the presence of glutathione (GSH), a key cellular antioxidant, the electrophilic intermediates can be trapped to form stable GSH conjugates.[1][9] The detection of these conjugates is a strong indicator of the formation of reactive metabolites.[10] The reaction is often catalyzed by glutathione S-transferases (GSTs).
-
Protein Adduct Formation: If not quenched by GSH, the reactive intermediates can form covalent adducts with cellular macromolecules, such as proteins.[1][3] This can lead to enzyme inactivation, disruption of cellular function, and the initiation of an immune response, which are often the underlying causes of idiosyncratic drug toxicity.[10]
Visualizing the Pathway
The following diagrams illustrate the key steps in the oxidative ring-opening of this compound.
Caption: Proposed bioactivation pathway of this compound.
Experimental Protocols for Studying the Oxidative Ring-Opening
To investigate the metabolic fate of this compound, a series of in vitro experiments can be conducted. The following protocols provide a framework for these studies.
In Vitro Metabolism with Liver Microsomes
This experiment aims to determine if this compound is a substrate for CYP enzymes and to identify the resulting metabolites.
Methodology:
-
Preparation of Incubation Mixtures: In microcentrifuge tubes, combine pooled human liver microsomes (or microsomes from other species of interest), a phosphate buffer (pH 7.4), and a solution of this compound in a suitable solvent (e.g., acetonitrile, final concentration typically 1-10 µM).
-
Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to partition into the microsomal membranes.
-
Initiation of Reaction: Initiate the reaction by adding a pre-warmed NADPH-regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase). Control incubations should be run in the absence of the NADPH-regenerating system.
-
Incubation: Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes) with gentle shaking.
-
Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Sample Preparation: Centrifuge the samples to precipitate the proteins. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Trapping of Reactive Metabolites with Glutathione
This protocol is designed to capture electrophilic intermediates by forming stable GSH adducts.
Methodology:
-
Preparation of Incubation Mixtures: Follow the same procedure as in section 4.1, but include a high concentration of glutathione (e.g., 1-5 mM) in the incubation mixture.
-
Incubation and Termination: Proceed with the incubation and termination steps as described above.
-
LC-MS/MS Analysis: Analyze the samples using LC-MS/MS, specifically looking for the mass of the expected GSH conjugate (mass of parent compound + mass of GSH). Tandem mass spectrometry (MS/MS) can be used to confirm the structure of the adduct.
Analytical Methodology: LC-MS/MS for Metabolite Identification
Liquid chromatography-tandem mass spectrometry is the primary analytical tool for identifying and quantifying metabolites.
Typical LC-MS/MS Parameters:
| Parameter | Typical Setting | Rationale |
| Chromatography | ||
| Column | C18 reverse-phase column | Provides good separation for a wide range of drug metabolites. |
| Mobile Phase | Gradient elution with water and acetonitrile, both containing 0.1% formic acid | Formic acid aids in the ionization of the analytes. |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Aniline derivatives are readily protonated. |
| MS Scan Mode | Full scan for initial screening, followed by product ion scans for structural elucidation | Allows for the detection of all ions and then fragmentation for identification. |
| Collision Energy | Optimized for each metabolite | To achieve characteristic fragmentation patterns. |
Data Presentation and Interpretation
The results from the in vitro metabolism studies should be presented clearly to facilitate interpretation.
Table 1: Summary of Expected Metabolites of this compound
| Metabolite | Proposed Structure | Expected m/z [M+H]+ | Method of Detection |
| This compound | C9H11N | 134.10 | LC-MS |
| Ring-opened Aldehyde | C9H11NO | 150.09 | LC-MS/MS |
| GSH Conjugate | C19H26N4O7S | 455.16 | LC-MS/MS |
The identification of the ring-opened aldehyde and its GSH conjugate would provide strong evidence for the oxidative ring-opening of this compound. The absence of these metabolites in incubations lacking an NADPH-regenerating system would confirm the enzymatic nature of the transformation.
Conclusion and Implications for Drug Development
The oxidative ring-opening of this compound represents a significant bioactivation pathway that can lead to the formation of reactive and potentially toxic metabolites. This mechanism is primarily driven by CYP-mediated single-electron transfer, followed by the irreversible scission of the strained cyclopropyl ring.
For drug development professionals, the key takeaways are:
-
Context is Crucial: The metabolic stability of a cyclopropyl group is highly dependent on its neighboring functionalities. The cyclopropylamine moiety should be considered a potential structural alert.
-
Early Stage Screening is Essential: In vitro metabolism studies, including reactive metabolite trapping, should be conducted early in the drug discovery process for any candidate containing a cyclopropylamine substructure.
-
Structure-Toxicity Relationships: The formation of α,β-unsaturated aldehydes and their subsequent adduction to cellular macromolecules is a well-established mechanism of toxicity.
-
Medicinal Chemistry Strategies: If bioactivation is observed, medicinal chemists can explore strategies to mitigate this liability, such as replacing the cyclopropyl group with a less reactive bioisostere, like a gem-dimethyl group.[1]
By understanding the fundamental mechanisms of oxidative ring-opening and employing the appropriate experimental tools, researchers can make more informed decisions in the design and development of safer and more effective medicines.
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Curran, T. T., et al. (2012). Air oxidation of N-cyclopropylanilines. Synthetic Communications, 42(12), 1855-1863. Available at: [Link]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. Available at: [Link]
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Sun, Q., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 21(3), 711-719. Available at: [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 5024-5034. Available at: [Link]
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Dalvie, D. K., et al. (2012). Anilinic N-Oxides Support Cytochrome P450-Mediated N-Dealkylation through Hydrogen-Atom Transfer. ChemBioChem, 13(12), 1783-1790. Available at: [Link]
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Pflug, N. C., Schmitt, M., & McNeill, K. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. ETH Zurich. Available at: [Link]
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Totah, R. A., et al. (2005). Studies on the cytochrome P450 catalyzed oxidation of 13C labeled 1-cyclopropyl-4-phenyl-1,2,3,6-tetrahydropyridine by 13C NMR. Bioorganic & Medicinal Chemistry, 13(8), 2975-2980. Available at: [Link]
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Wang, Y., et al. (2017). Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference. Frontiers in Chemistry, 5, 3. Available at: [Link]
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Di, L., et al. (2018). Bioactivation of cyclopropyl rings by P450: an observation encountered during the optimisation of a series of hepatitis C virus NS5B inhibitors. Xenobiotica, 48(12), 1215-1226. Available at: [Link]
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Macdonald, T. L., et al. (1982). Mechanism of cytochrome P-450 inhibition by cyclopropylamines. Journal of the American Chemical Society, 104(7), 2044-2046. Available at: [Link]
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Qin, X. Z., & Williams, F. (1987). ESR studies on the radical cation mechanism of the ring opening of cyclopropylamines. Journal of the American Chemical Society, 109(2), 595-597. Available at: [Link]
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Hanzlik, R. P., & Tullman, R. H. (1982). Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates. Journal of the American Chemical Society, 104(7), 2048-2050. Available at: [Link]
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Kalgutkar, A. S., et al. (2005). A comprehensive listing of bioactivation pathways of organic functional groups. Current Drug Metabolism, 6(3), 161-225. Available at: [Link]
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McNeill Research Group. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. ETH Zurich. Available at: [Link]
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Yu, J., et al. (2010). Identification of multiple glutathione conjugates of 8-amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline maleate (nomifensine) in liver microsomes and hepatocyte preparations: evidence of the bioactivation of nomifensine. Drug Metabolism and Disposition, 38(1), 46-60. Available at: [Link]
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Peterson, L. A. (2013). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712-8756. Available at: [Link]
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Charles River. (n.d.). Metabolite Profiling & Structural Elucidation. Charles River Laboratories. Available at: [Link]
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Chen, Y., Monshouwer, M., & Fitch, W. L. (2007). Analytical tools and approaches for metabolite identification in early drug discovery. Pharmaceutical Research, 24(2), 248-257. Available at: [Link]
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Patti, G. J., et al. (2013). Liquid chromatography quadrupole time-of-flight mass spectrometry characterization of metabolites guided by the METLIN database. Nature Protocols, 8(3), 498-516. Available at: [Link]
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Creative Biolabs. (n.d.). Reactive Metabolite Analysis. Creative Biolabs. Available at: [Link]
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Sala, R., et al. (2021). Glutathione: Antioxidant Properties Dedicated to Nanotechnologies. Antioxidants, 10(9), 1443. Available at: [Link]
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Ahmad, A., et al. (2019). Reactive intermediates and bioactivation pathways characterization of avitinib by LC-MS/MS: In vitro metabolic investigation. Journal of Pharmaceutical and Biomedical Analysis, 165, 332-340. Available at: [Link]
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An In-Depth Technical Guide to the Acidity and Basicity (pKa) of 4-Cyclopropylaniline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the acidity and basicity of 4-cyclopropylaniline, a key structural motif in medicinal chemistry. We delve into the electronic properties of the cyclopropyl group and its influence on the pKa of the aniline nitrogen. This guide will explore the theoretical underpinnings of its basicity, present comparative data with analogous structures, and provide detailed, field-proven experimental protocols for the precise determination of its pKa value. The content is designed to equip researchers and drug development professionals with the knowledge to understand and modulate the physicochemical properties of molecules incorporating the this compound scaffold.
Introduction: The Significance of this compound in Drug Discovery
The aniline scaffold is a cornerstone in medicinal chemistry, present in a vast array of therapeutic agents. The basicity of the aniline nitrogen, quantified by its pKa, is a critical parameter that governs a molecule's pharmacokinetic and pharmacodynamic properties, including solubility, membrane permeability, and target binding. The introduction of a cyclopropyl group at the para-position of the aniline ring creates this compound, a building block that offers a unique combination of steric and electronic properties. Understanding the precise pKa of this moiety is paramount for rational drug design and the optimization of lead compounds. This guide will provide the foundational knowledge and practical methodologies to master this essential parameter.
Theoretical Framework: Electronic Effects of the Cyclopropyl Group
The basicity of the aniline nitrogen is primarily determined by the availability of its lone pair of electrons to accept a proton. Substituents on the aromatic ring can either increase or decrease this electron density through a combination of inductive and resonance effects.
The cyclopropyl group is an intriguing substituent from an electronic standpoint. It is considered to be weakly electron-donating.[1] This arises from the unique hybridization of its carbon atoms. The C-C bonds in a cyclopropane ring possess a high degree of p-character, which allows the ring to interact with adjacent π-systems, a phenomenon sometimes referred to as "cyclopropyl conjugation."[2]
-
Inductive Effect: The sp2-hybridized carbon of the benzene ring is more electronegative than the sp3-hybridized carbons of the cyclopropyl group. This results in a weak electron-donating inductive effect from the cyclopropyl group towards the ring.
-
Resonance (Mesomeric) Effect: The strained bonds of the cyclopropyl ring have significant p-character, allowing for overlap with the π-system of the benzene ring. This enables the cyclopropyl group to act as a π-electron donor, increasing the electron density on the aniline nitrogen through resonance.[1]
The interplay of these effects results in a net electron-donating character for the cyclopropyl group when situated para to the amino group, thereby increasing the basicity of the aniline nitrogen compared to unsubstituted aniline.
Below is a diagram illustrating the electronic donation from the cyclopropyl group to the aniline ring.
Caption: Electronic effects of the cyclopropyl group on the aniline ring.
Comparative pKa Analysis
To fully appreciate the electronic contribution of the cyclopropyl group, it is instructive to compare the pKa of this compound with that of aniline and 4-methylaniline (p-toluidine). The methyl group is a classic example of a weak electron-donating group, primarily through an inductive effect.
| Compound | Structure | pKa of Conjugate Acid |
| Aniline | C₆H₅NH₂ | 4.60[3] |
| 4-Methylaniline | CH₃C₆H₄NH₂ | 5.08 |
| This compound | C₃H₅C₆H₄NH₂ | 4.82 (Predicted)[4] |
The predicted pKa of this compound (4.82) is higher than that of aniline (4.60), indicating that it is a stronger base.[3][4] This is consistent with the net electron-donating character of the cyclopropyl group. Interestingly, the predicted basicity is slightly lower than that of 4-methylaniline. This suggests that while the cyclopropyl group is a net electron donor, its donating ability in this context is slightly less pronounced than that of a methyl group.
Experimental Determination of pKa
The precise determination of a compound's pKa is a critical experimental undertaking. Two common and reliable methods for determining the pKa of anilines are spectrophotometric titration and potentiometric titration.
Spectrophotometric pKa Determination
This method is particularly useful for compounds that possess a chromophore and whose UV-Vis absorption spectrum changes with pH.[5][6] The principle lies in the fact that the protonated (anilinium ion) and deprotonated (aniline) forms of the molecule will have different absorption spectra. By measuring the absorbance at a specific wavelength across a range of pH values, one can determine the ratio of the two species and subsequently calculate the pKa using the Henderson-Hasselbalch equation.[7]
Caption: Workflow for spectrophotometric pKa determination.
-
Reagent and Buffer Preparation:
-
Prepare a series of buffer solutions with known pH values, typically spanning a range of 3-4 pH units centered around the expected pKa.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) at a known concentration.
-
-
Sample Preparation:
-
In a 96-well UV-transparent microplate or individual quartz cuvettes, add a small, precise volume of the this compound stock solution to each buffer solution.[5] The final concentration of the aniline should be such that the absorbance values fall within the linear range of the spectrophotometer.
-
-
Spectrophotometric Measurement:
-
Measure the full UV-Vis absorption spectrum for each sample at each pH.
-
Identify the wavelength (λ) where the difference in absorbance between the fully protonated and fully deprotonated forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength against the pH of the buffer solutions.
-
The resulting sigmoidal curve can be analyzed to determine the pKa, which corresponds to the pH at the inflection point of the curve.[6]
-
Potentiometric Titration
Potentiometric titration is a classic and highly accurate method for determining pKa values.[8][9] It involves the gradual addition of a titrant (an acid or a base) to a solution of the sample while monitoring the pH with a calibrated pH electrode. The pKa is determined from the resulting titration curve.
Caption: Workflow for potentiometric pKa determination.
-
Instrument Calibration:
-
Calibrate the pH meter using at least two, preferably three, standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01).
-
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in a suitable solvent, typically a mixture of water and an organic co-solvent like ethanol to ensure solubility.
-
Acidify the solution with a known excess of a strong acid (e.g., HCl) to ensure the aniline is fully protonated.
-
-
Titration:
-
Titrate the solution with a standardized solution of a strong base (e.g., NaOH) of known concentration.
-
Add the titrant in small, precise increments, allowing the pH to stabilize before recording the reading and the total volume of titrant added.
-
-
Data Analysis:
-
Plot the pH versus the volume of NaOH added.
-
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first or second derivative of the curve.
-
The half-equivalence point occurs at exactly half the volume of titrant required to reach the equivalence point. The pH at the half-equivalence point is equal to the pKa of the anilinium ion.[10]
-
Conclusion
The basicity of this compound, as quantified by its pKa, is a direct reflection of the unique electronic properties of the cyclopropyl substituent. Its electron-donating character, arising from a combination of inductive and resonance effects, renders the aniline nitrogen more basic than in the parent aniline molecule. This guide has provided a theoretical framework for understanding this phenomenon, comparative data to place its basicity in context, and detailed, actionable protocols for its experimental determination. For researchers in drug discovery and development, a thorough understanding and precise measurement of the pKa of this compound and its derivatives are essential for the successful design of new therapeutic agents with optimized physicochemical and biological properties.
References
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). NIH. Retrieved from [Link]
-
Gross, K. C., & Seybold, P. G. (2000). Substituent Effects on the Physical Properties and pKa of Aniline. International Journal of Quantum Chemistry, 80(4‐5), 1107-1115. Retrieved from [Link]
-
A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry. (1991). Journal of Chemical Education, 68(4), A101. Retrieved from [Link]
-
Aniline. (n.d.). PubChem. Retrieved from [Link]
-
Experiment 5: Spectrophotometric Determination of Pka. (n.d.). Scribd. Retrieved from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. Organic Chemistry Data. Retrieved from [Link]
-
Statistical Analysis of Substituent Effects on pKa of Aniline. (2024). Journal of Engineering Research and Applied Science, 13(2), 1-7. Retrieved from [Link]
-
How does the cyclopropyl group influence conjugation and aromaticity? (2017). Chemistry Stack Exchange. Retrieved from [Link]
-
pH effects on absorption spectra: pKa determination by spectrophotometric method. (n.d.). Retrieved from [Link]
-
Spectrophotometric Determination of pKa of Phenol Red. (n.d.). Chemistry 321: Quantitative Analysis Lab Webnote. Retrieved from [Link]
-
Spectrophotometric Determination of pKa of Phenol Red. (n.d.). Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Potentiometric Determination of the Base Strength of Amines in Non-protolytic Solvents. (1966). The Journal of Physical Chemistry, 70(7), 2315-2320. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2000). Journal of Chemical Education, 77(11), 1511. Retrieved from [Link]
-
The Determination of the pKa of Multiprotic, Weak Acids by Analyzing Potentiometric Acid-Base Titration Data with Difference Plots. (2000). Journal of Chemical Education, 77(11), 1511. Retrieved from [Link]
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An In-Depth Technical Guide to 4-Cyclopropylaniline: Synthesis, Applications, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Cyclopropylaniline is a versatile primary aromatic amine that has garnered significant interest in the fields of medicinal chemistry, agrochemical synthesis, and materials science. Its unique structural motif, featuring a cyclopropyl ring attached to an aniline core, imparts desirable physicochemical properties to molecules, making it a valuable building block in the design of novel bioactive compounds and functional materials. The cyclopropyl group can enhance metabolic stability, improve binding affinity to biological targets, and modulate electronic properties, making this compound a sought-after intermediate for researchers and drug development professionals.[1] This in-depth technical guide provides a comprehensive overview of the synonyms, synthesis, key reactions, applications, and analytical characterization of this compound.
Nomenclature and Chemical Properties
Proper identification of a chemical entity is crucial for scientific communication and procurement. This compound is known by several alternative names and identifiers.
Table 1: Synonyms and Identifiers for this compound
| Identifier Type | Value |
| IUPAC Name | This compound[1] |
| CAS Number | 3158-71-2[1] |
| Molecular Formula | C₉H₁₁N[1] |
| Molecular Weight | 133.19 g/mol [1] |
| Synonyms | p-Cyclopropylaniline, 4-Cyclopropylbenzenamine, Benzenamine, 4-cyclopropyl- |
Table 2: Key Physicochemical Properties of this compound
| Property | Value |
| Appearance | Off-white to light brown solid |
| Melting Point | 36 °C |
| Boiling Point | 108 °C at 10 Torr |
| Density | 1.112 ± 0.06 g/cm³ |
| pKa | 4.82 ± 0.10 (Predicted) |
Synthesis of this compound: The Buchwald-Hartwig Amination
The palladium-catalyzed Buchwald-Hartwig amination is the most prevalent and efficient method for the synthesis of this compound. This cross-coupling reaction forms a carbon-nitrogen bond between an aryl halide and an amine. In the case of this compound synthesis, this involves the coupling of a 4-halocyclopropylbenzene with an ammonia equivalent or the coupling of a 4-haloaniline with a cyclopropylating agent. A more common and direct approach involves the coupling of an aryl halide with cyclopropylamine.
The causality behind the choice of the Buchwald-Hartwig amination lies in its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods like nucleophilic aromatic substitution. The development of specialized phosphine ligands has been instrumental in the success and wide applicability of this reaction.
Caption: General schematic for the synthesis of this compound via Buchwald-Hartwig amination.
Experimental Protocol: Synthesis of this compound
This protocol is a representative example of a Buchwald-Hartwig amination for the synthesis of this compound.
Materials:
-
4-Bromocyclopropylbenzene
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
BrettPhos (or other suitable phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Silica gel
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, a Schlenk flask is charged with Pd(OAc)₂ and the phosphine ligand (e.g., BrettPhos) in a 1:1.2 molar ratio. Anhydrous toluene is added, and the mixture is stirred at room temperature for 15-20 minutes to form the active catalyst complex.
-
Reaction Setup: To the flask containing the catalyst, add 4-bromocyclopropylbenzene, cyclopropylamine (typically in excess, e.g., 1.2-1.5 equivalents), and sodium tert-butoxide (e.g., 1.4 equivalents).
-
Reaction Conditions: The reaction mixture is heated to 80-110 °C under an inert atmosphere and stirred for 12-24 hours. The progress of the reaction should be monitored by a suitable analytical technique such as TLC or GC-MS.
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with ethyl acetate and filtered through a pad of celite to remove palladium residues. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Applications in Drug Discovery and Agrochemicals
The this compound scaffold is a key constituent in a variety of bioactive molecules, owing to the advantageous properties conferred by the cyclopropyl moiety.
Pharmaceutical Applications
The cyclopropyl group is often incorporated into drug candidates to enhance their metabolic stability by blocking potential sites of oxidation. It can also provide conformational rigidity, which can lead to improved binding affinity and selectivity for a biological target. The cyclopropylamine moiety is found in drugs with diverse therapeutic applications, including antidepressants, antiviral agents, and anticancer compounds.[2] For instance, compounds containing the cyclopropylamino group are key components in certain quinolone and naphthyridine antibacterial agents.[3]
Agrochemical Applications
In the agrochemical sector, derivatives of cyclopropylamine are utilized in the development of herbicides, fungicides, and insecticides.[2] The presence of the cyclopropyl group can influence the molecule's interaction with target enzymes or receptors in pests and weeds, leading to enhanced efficacy. An example of an agrochemical containing a cyclopropyl moiety is Cyclaniliprole, an insecticide.[4]
Caption: The utility of this compound as a versatile building block in the synthesis of bioactive molecules.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of this compound. A combination of spectroscopic and chromatographic techniques is typically employed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of this compound.
-
¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and cyclopropyl protons. The aromatic protons typically appear as two doublets in the range of δ 6.5-7.0 ppm. The methine proton of the cyclopropyl group appears as a multiplet around δ 1.7-1.9 ppm, while the methylene protons of the cyclopropyl group give rise to complex multiplets at higher field, typically between δ 0.4-0.9 ppm. The amine protons (NH₂) usually appear as a broad singlet.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons and the carbons of the cyclopropyl ring.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H (ortho to NH₂) | ~6.6 | ~115 |
| Aromatic C-H (meta to NH₂) | ~6.9 | ~129 |
| Aromatic C (ipso to NH₂) | - | ~145 |
| Aromatic C (ipso to cyclopropyl) | - | ~135 |
| Cyclopropyl CH | ~1.8 | ~15 |
| Cyclopropyl CH₂ | ~0.5, ~0.8 | ~7 |
Note: These are predicted values and may vary depending on the solvent and instrument.
High-Performance Liquid Chromatography (HPLC)
HPLC is a standard method for assessing the purity of this compound and for monitoring reaction progress.
-
Method: A reversed-phase HPLC method is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water is a common mobile phase.[5][6]
-
Detection: UV detection at a wavelength of around 254 nm is suitable for this aromatic compound.[6]
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is another valuable technique for the analysis of this compound, providing both retention time information for purity assessment and mass spectral data for identity confirmation.
-
Column: A non-polar or medium-polarity capillary column, such as one coated with dimethylpolysiloxane or phenylmethylpolysiloxane, is generally used.
-
Carrier Gas: Helium is the most common carrier gas.
-
Ionization: Electron ionization (EI) at 70 eV is standard.
-
Mass Spectrum: The mass spectrum will show a molecular ion peak (M⁺) at m/z 133, along with characteristic fragmentation patterns.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as harmful if swallowed and can cause skin and eye irritation.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile building block in modern organic synthesis. Its unique structural features and the accessibility through robust synthetic methods like the Buchwald-Hartwig amination have established its importance in the development of new pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, reactivity, and analytical characterization is crucial for researchers and scientists aiming to leverage the potential of this important molecule.
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Pflug, N. C.; Schmitt, M.; McNeill, K. Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environ. Sci. Technol.2019 , 53 (9), 4813–4822. [Link]
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Gardarsdottir, H. Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. J Pharma Reports. 2024 , 08, 230. [Link]
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Methodological & Application
Application Notes and Protocols: A Researcher's Guide to the Synthesis of 4-Cyclopropylaniline via Buchwald-Hartwig Amination
Introduction: The 4-cyclopropylaniline moiety is a privileged scaffold in modern medicinal chemistry and drug discovery. The incorporation of a cyclopropyl group can significantly enhance a molecule's metabolic stability, potency, and pharmacokinetic profile by introducing conformational rigidity and altering electronic properties.[1][2][3] The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the construction of carbon-nitrogen (C-N) bonds, offering a significant improvement over traditional methods that often require harsh conditions and have limited substrate scope.[4][5][6] This document provides a detailed guide for the synthesis of this compound, targeting researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of the reaction, provide a robust experimental protocol, and discuss key considerations for a successful synthesis.
Mechanistic Overview: The Palladium-Catalyzed C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that facilitates the formation of a C-N bond between an aryl halide (or pseudohalide) and an amine.[4][7][8][9] The reaction proceeds through a catalytic cycle that involves a palladium(0) species as the active catalyst.[6][10][11][12]
The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (in this case, 4-bromocyclopropylbenzene), forming a Pd(II) complex.[4][7][11][12][13]
-
Amine Coordination and Deprotonation: The amine, or its surrogate, coordinates to the Pd(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex.[7][11]
-
Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[4][10][11][12][13]
The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands are often employed to promote the reductive elimination step and prevent undesirable side reactions like beta-hydride elimination.[4][11][14]
Synthesis of a Primary Aniline: The Ammonia Surrogate Strategy
The direct use of ammonia as a coupling partner in Buchwald-Hartwig amination can be challenging due to its high volatility and potential to form over-arylated byproducts.[4][5][15] To circumvent these issues, an "ammonia surrogate" strategy is often employed. Benzophenone imine is a commonly used ammonia equivalent that couples efficiently with the aryl halide.[4][5][13][15][16] The resulting N-aryl imine can then be readily hydrolyzed under acidic conditions to yield the desired primary aniline.[5][15]
Experimental Workflow
The synthesis of this compound from 4-bromocyclopropylbenzene can be achieved in a two-step sequence: a Buchwald-Hartwig coupling with benzophenone imine, followed by acidic hydrolysis of the resulting imine.
Caption: Workflow for the synthesis of this compound.
Detailed Protocol
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | CAS No. | Notes |
| 4-Bromocyclopropylbenzene | C₉H₉Br | 197.07 | 1799-52-6 | Starting material |
| Benzophenone Imine | C₁₃H₁₁N | 181.24 | 1013-88-3 | Ammonia surrogate |
| Palladium(II) Acetate (Pd(OAc)₂) | C₄H₆O₄Pd | 224.50 | 3375-31-3 | Catalyst precursor |
| BrettPhos | C₃₅H₅₅O₃P | 566.78 | 1070663-78-3 | Ligand |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | Base |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous solvent |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 7647-01-0 | For hydrolysis |
| Diethyl Ether | C₄H₁₀O | 74.12 | 60-29-7 | For extraction |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | For neutralization |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 | Drying agent |
Step 1: Buchwald-Hartwig Amination
-
Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add palladium(II) acetate (0.004 mmol, 0.9 mg) and BrettPhos (0.012 mmol, 6.4 mg).[17]
-
Inert Atmosphere: Seal the tube with a rubber septum, and evacuate and backfill with argon or nitrogen three times to establish an inert atmosphere.
-
Addition of Reagents: Under a positive pressure of inert gas, add 4-bromocyclopropylbenzene (1.0 mmol, 197 mg), sodium tert-butoxide (1.4 mmol, 135 mg), and anhydrous toluene (5 mL).
-
Addition of Amine Surrogate: Add benzophenone imine (1.2 mmol, 217 mg) to the reaction mixture.
-
Reaction Conditions: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 16-24 hours.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Step 2: Hydrolysis of the Imine Intermediate
-
Cooling and Quenching: After the reaction is complete, cool the mixture to room temperature.
-
Acidification: Add 2M hydrochloric acid (10 mL) to the reaction mixture and stir vigorously for 2-4 hours at room temperature to effect hydrolysis of the imine.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification and Characterization
The crude this compound can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent. The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
¹H NMR (CDCl₃, 400 MHz): Expected signals for the aromatic protons, the cyclopropyl protons, and the amine protons.
-
¹³C NMR (CDCl₃, 100 MHz): Expected signals for the aromatic carbons and the cyclopropyl carbons.
-
Mass Spectrometry (ESI+): Expected m/z for [M+H]⁺.
Trustworthiness and Self-Validation
The protocol described is based on well-established Buchwald-Hartwig amination procedures.[17][18] The use of a pre-catalyst system or a well-defined palladium(0) source can also be considered for improved reproducibility. It is crucial to use an anhydrous and oxygen-free reaction environment to ensure the stability and activity of the palladium catalyst. The progress of both the coupling and hydrolysis steps should be carefully monitored to determine the optimal reaction time.
Concluding Remarks
The Buchwald-Hartwig amination offers a reliable and efficient pathway for the synthesis of this compound, a valuable building block in pharmaceutical research. By employing an ammonia surrogate strategy, the challenges associated with the direct use of ammonia are effectively overcome. The protocol provided herein, grounded in established chemical principles, serves as a comprehensive guide for researchers to successfully synthesize this important compound.
References
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Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021, February 23). Retrieved from [Link]
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Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
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Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC. (n.d.). Retrieved from [Link]
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Synthesis of Primary Amines / Hydrazines via Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
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Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved from [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. Retrieved from [Link]
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The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (n.d.). Retrieved from [Link]
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Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. (2024, November 22). Retrieved from [Link]
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Impact of Cross-Coupling Reactions in Drug Discovery and Development - Semantic Scholar. (2020, July 31). Retrieved from [Link]
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[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. (2017, January 29). Retrieved from [Link]
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Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology - ACS Publications. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig Coupling - Organic Synthesis. (n.d.). Retrieved from [Link]
-
BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides - PubMed. (2013, December 2). Retrieved from [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts | Organic Letters - ACS Publications. (2014, August 18). Retrieved from [Link]
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This compound | C9H11N | CID 12253927 - PubChem - NIH. (n.d.). Retrieved from [Link]
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Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile - Organic Syntheses. (n.d.). Retrieved from [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. (2025, April 3). Retrieved from [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. (n.d.). Retrieved from [Link]
-
Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. - ResearchGate. (n.d.). Retrieved from [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - ResearchGate. (2019, May 7). Retrieved from [Link]
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Metabolism of cyclopropyl groups - Hypha Discovery Blogs. (n.d.). Retrieved from [Link]
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The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed. (2016, October 13). Retrieved from [Link]
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Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology - ACS Publications. (2019, March 26). Retrieved from [Link]
-
N -Alkyl- N -Cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N -Dialkyl Aromatic Amines | Request PDF - ResearchGate. (2025, August 6). Retrieved from [Link]
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Application Notes and Protocols for the Palladium-Catalyzed Synthesis of N-Arylcyclopropylamines
Introduction: The Significance of the N-Arylcyclopropylamine Motif
The N-arylcyclopropylamine structural motif is a cornerstone in modern medicinal chemistry and drug development. Its unique conformational properties, imparted by the rigid cyclopropyl ring, allow for precise spatial presentation of substituents, leading to enhanced binding affinity and selectivity for a variety of biological targets. This moiety is present in a range of pharmaceuticals, including antiviral agents, kinase inhibitors, and central nervous system therapeutics.[1][2] The development of robust and versatile synthetic methods to access these valuable compounds is therefore of paramount importance to the pharmaceutical industry and academic research.
Historically, the synthesis of N-arylcyclopropylamines has been challenging due to the low reactivity of cyclopropylamine in classical amination reactions.[3] However, the advent of palladium-catalyzed cross-coupling reactions, specifically the Buchwald-Hartwig amination, has revolutionized the accessibility of this critical structural unit.[4] This guide provides an in-depth exploration of modern palladium-catalyzed protocols for the synthesis of N-arylcyclopropylamines, offering detailed experimental procedures, mechanistic insights, and a survey of the substrate scope.
Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle
The palladium-catalyzed N-arylation of cyclopropylamine proceeds via the well-established Buchwald-Hartwig amination catalytic cycle.[4][5][6] Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle is generally understood to involve three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination. The choice of ligand is critical as it influences the rates of these elementary steps, ultimately dictating the efficiency and scope of the reaction.[7]
Figure 2: General Experimental Workflow.
Protocol 1: Monoarylation of Cyclopropylamine using a BrettPhos-based Precatalyst
This protocol is adapted from the work of Gildner, DeAngelis, and Colacot and is effective for a broad range of aryl and heteroaryl halides. [2][8] Materials:
-
[(tBuBrettPhos)Pd(allyl)]OTf precatalyst
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
Cyclopropylamine (1.5 mmol, 1.5 equiv)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous toluene or 1,4-dioxane (2 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the [(tBuBrettPhos)Pd(allyl)]OTf precatalyst (0.02 mmol, 2 mol%), the aryl halide (1.0 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the Schlenk tube with the inert gas three times.
-
Add anhydrous toluene or 1,4-dioxane (2 mL) via syringe.
-
Add cyclopropylamine (1.5 mmol) via syringe and seal the Schlenk tube.
-
Place the reaction vessel in a preheated oil bath at 80-110 °C and stir vigorously.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 12-24 hours).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and quench with water (10 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylcyclopropylamine.
Protocol 2: Room-Temperature Monoarylation of (Hetero)aryl Chlorides using a YPhos Ligand
This protocol is based on the findings of Kaiser et al. and is particularly advantageous for its mild reaction conditions. [3][9] Materials:
-
Palladium(II) acetate (Pd(OAc)₂) or another suitable palladium precursor
-
adYPhos ligand
-
(Hetero)aryl chloride (1.0 mmol, 1.0 equiv)
-
Cyclopropylamine (1.3 mmol, 1.3 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 mmol, 1.5 equiv)
-
Anhydrous toluene (1 mL)
-
Inert atmosphere (Argon or Nitrogen)
-
Standard Schlenk glassware
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), the adYPhos ligand (0.022 mmol, 2.2 mol%), and potassium tert-butoxide (1.5 mmol) to a dry vial.
-
Add the (hetero)aryl chloride (1.0 mmol) and anhydrous toluene (1 mL).
-
Add cyclopropylamine (1.3 mmol) and seal the vial.
-
Stir the reaction mixture at room temperature for 16 hours.
-
Monitor the reaction by GC-MS for completion.
-
Upon completion, the reaction mixture can be filtered through a short pad of silica gel, eluting with ethyl acetate.
-
The filtrate is then concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Data Presentation: Substrate Scope and Yields
The following tables summarize the scope of the palladium-catalyzed N-arylation of cyclopropylamine with various aryl halides, demonstrating the versatility of these protocols.
Table 1: Substrate Scope for Monoarylation using a BrettPhos-based Precatalyst
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Chlorotoluene | N-(4-methylphenyl)cyclopropanamine | 92 |
| 2 | 4-Bromoanisole | N-(4-methoxyphenyl)cyclopropanamine | 95 |
| 3 | 3-Bromopyridine | N-(pyridin-3-yl)cyclopropanamine | 85 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | N-(4-(trifluoromethyl)phenyl)cyclopropanamine | 88 |
| 5 | 2-Chlorobenzonitrile | 2-(cyclopropylamino)benzonitrile | 91 |
Yields are isolated yields and are representative examples from the literature. [2][8] Table 2: Substrate Scope for Room-Temperature Monoarylation using a YPhos Ligand
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chloroanisole | N-(4-methoxyphenyl)cyclopropanamine | 89 |
| 2 | 4-Chlorobenzonitrile | 4-(cyclopropylamino)benzonitrile | 96 |
| 3 | 1-(4-chlorophenyl)ethan-1-one | 1-(4-(cyclopropylamino)phenyl)ethan-1-one | 94 |
| 4 | 2-Chloropyridine | N-(pyridin-2-yl)cyclopropanamine | 87 |
| 5 | 3-Chlorobenzothiophene | N-(benzo[b]thiophen-3-yl)cyclopropanamine | 91 |
Yields are isolated yields and are representative examples from the literature. [3][9]
Conclusion and Future Outlook
The palladium-catalyzed synthesis of N-arylcyclopropylamines has matured into a highly efficient and versatile transformation. The development of advanced ligand systems, such as BrettPhos and YPhos, has enabled the coupling of a wide array of electronically and sterically diverse aryl and heteroaryl halides with cyclopropylamine, often under mild conditions. The protocols outlined in this guide provide a solid foundation for researchers to access this important class of compounds. Future research in this area will likely focus on further expanding the substrate scope, developing even more active and stable catalysts, and exploring more sustainable reaction conditions.
References
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Kaiser, N., Räkow, L., Handelmann, J., & Gessner, V. H. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry, 90(34), 12153–12162. [Link]
-
Gildner, P. G., DeAngelis, A., & Colacot, T. J. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters, 18(6), 1442–1445. [Link]
-
PubMed. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. National Library of Medicine. [Link]
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Kaiser, N., Räkow, L., Handelmann, J., & Gessner, V. H. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. ChemRxiv. [Link]
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PubMed. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. National Library of Medicine. [Link]
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ResearchGate. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. [Link]
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ResearchGate. (2025). The general mechanism of the Pd-catalyzed N-arylation reaction. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 8, 2026, from [Link]
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Cui, W., & Loeppky, R. N. (2001). The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation. Tetrahedron, 57(15), 2953-2956. [Link]
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Organic Letters. (2016). Palladium-Catalyzed N-Arylation of Cyclopropylamines. ACS Publications. [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
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YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]
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PMC. (2020). Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. National Center for Biotechnology Information. [Link]
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Application Notes & Protocols: Strategic Use of 4-Cyclopropylaniline in [3+2] Annulation Reactions for Heterocyclic Scaffold Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the application of 4-cyclopropylaniline and its derivatives as versatile three-carbon synthons in [3+2] annulation reactions. We delve into the mechanistic underpinnings of these transformations, with a particular focus on visible-light photoredox catalysis, a powerful and increasingly adopted method in modern organic synthesis. Detailed experimental protocols, troubleshooting advice, and a discussion of the broad applicability of this methodology in the synthesis of complex nitrogen-containing heterocycles are presented. The unique electronic and steric properties conferred by the cyclopropyl group will be a central theme, highlighting its role in influencing reaction outcomes and its value as a structural motif in medicinal chemistry.
Introduction: The Strategic Value of the Cyclopropyl Moiety
The cyclopropyl group, a small, highly strained carbocycle, has transitioned from a chemical curiosity to a cornerstone in modern drug design.[1][2] Its rigid structure can enforce specific conformations, leading to enhanced binding affinity with biological targets.[1] Furthermore, the unique sp-hybridization character of its C-C bonds imparts distinct electronic properties and can improve metabolic stability by making adjacent C-H bonds less susceptible to oxidative metabolism by cytochrome P450 enzymes.[3][4]
In the context of synthetic chemistry, the inherent ring strain of the cyclopropyl group (approximately 27 kcal/mol) provides a thermodynamic driving force for ring-opening reactions.[5][6] This reactivity can be harnessed in cycloaddition reactions, where the cyclopropane acts as a three-carbon building block. N-cyclopropylanilines, in particular, have emerged as powerful precursors for the synthesis of five-membered nitrogen heterocycles through [3+2] annulation reactions.[5][7] These reactions offer a convergent and atom-economical approach to constructing valuable molecular scaffolds, such as pyrrolidines and indolines, which are prevalent in a vast number of pharmaceuticals and bioactive natural products.[8][9]
This guide will focus on the practical application of this compound in these powerful synthetic transformations.
Mechanism of Action: Unlocking the Cyclopropane via Single-Electron Transfer
The most common and elegant method for initiating the [3+2] annulation of N-cyclopropylanilines involves a single-electron transfer (SET) event, often facilitated by a photocatalyst upon irradiation with visible light.[5][7][10][11] The general mechanism can be broken down into several key steps:
-
Photoexcitation and Oxidation: A photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye) absorbs a photon of visible light, promoting it to an excited state. This excited-state catalyst is a potent oxidant and can accept a single electron from the electron-rich this compound.[5][11] This oxidation generates a nitrogen-centered radical cation.
-
Cyclopropyl Ring Opening: The formation of the radical cation dramatically weakens the C-C bonds of the adjacent cyclopropyl ring. The ring promptly undergoes homolytic cleavage to form a 1,3-distonic radical cation.[5][7] This intermediate is the key three-atom component for the [3+2] cycloaddition. The regioselectivity of the ring opening is typically governed by the formation of the more stable radical.[7]
-
Radical Addition: The nucleophilic carbon-centered radical of the distonic intermediate adds to an electron-deficient π-system (the dipolarophile), such as an alkene or alkyne.[5] This step forms a new C-C bond and generates a vinyl or alkyl radical.
-
Intramolecular Cyclization: The newly formed radical intermediate undergoes a rapid intramolecular addition to the iminium ion moiety of the distonic radical cation, closing the five-membered ring.[5]
-
Reduction and Catalyst Regeneration: The resulting cyclic radical cation is then reduced by the reduced form of the photocatalyst to yield the final neutral product and regenerate the ground-state photocatalyst, thus closing the catalytic cycle.[5][11]
Caption: The catalytic cycle for the photoredox-mediated [3+2] annulation.
Applications in Medicinal Chemistry and Drug Discovery
The five-membered nitrogen heterocycles synthesized via this methodology are privileged scaffolds in medicinal chemistry.[8][9] The ability to rapidly construct complex molecular architectures from simple starting materials is highly advantageous in the drug discovery process.[7]
-
Bioisosteric Replacement: The resulting substituted pyrrolidines can serve as bioisosteres for other five-membered rings, such as prolines or tetrahydrofurans, allowing for the fine-tuning of physicochemical properties like lipophilicity and basicity.[1]
-
Access to Novel Chemical Space: The reaction tolerates a wide range of functional groups on both the aniline and the dipolarophile, enabling the creation of diverse compound libraries for high-throughput screening.[5][7]
-
Incorporation of the Cyclopropyl Motif: The 4-cyclopropyl substituent on the aniline starting material can be carried through the reaction, resulting in final products that retain this medicinally important group. This is particularly valuable as the cyclopropyl moiety is known to enhance metabolic stability and potency in many drug candidates.[1][2][4]
Experimental Protocols
The following is a representative protocol for the visible-light-mediated [3+2] annulation of this compound with an alkene. This procedure is adapted from methodologies reported in the literature and should be performed by trained chemists in a well-ventilated fume hood.[5][7]
General Considerations
-
Solvent: Anhydrous and degassed solvents are crucial for reproducibility, as oxygen can quench the excited state of the photocatalyst. Common solvents include acetonitrile (MeCN), dimethylformamide (DMF), or dichloromethane (DCM).
-
Light Source: Blue LEDs are typically used as they emit in the wavelength range absorbed by common ruthenium or iridium-based photocatalysts.
-
Inert Atmosphere: Reactions should be assembled under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions.
Representative Protocol: Synthesis of 1-(4-cyclopropylphenyl)-3-phenylpyrrolidine
Caption: Experimental workflow for the photoredox [3+2] annulation.
Step-by-Step Procedure:
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add this compound (e.g., 0.5 mmol, 1.0 equiv) and the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂, 1-2 mol%).
-
Seal the vessel with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Using a syringe, add anhydrous, degassed solvent (e.g., MeCN, 0.1 M concentration).
-
Add the alkene (e.g., styrene, 0.75 mmol, 1.5 equiv) via syringe.
-
The reaction mixture is then thoroughly degassed, for example, by three freeze-pump-thaw cycles.
-
Place the reaction vessel approximately 5-10 cm from a blue LED light source and begin irradiation with vigorous stirring. A fan may be used to maintain the reaction at room temperature.
-
Monitor the reaction for the consumption of the starting material using an appropriate technique (e.g., TLC or LC-MS). Reaction times typically range from 12 to 24 hours.
-
Upon completion, remove the light source and concentrate the reaction mixture under reduced pressure.
-
The resulting residue is purified by flash column chromatography on silica gel to afford the desired pyrrolidine product.
Data Presentation: Substrate Scope and Reaction Parameters
The versatility of this reaction is demonstrated by its tolerance to various substituents on both the aniline and the dipolarophile. The following table summarizes typical reaction parameters.
| Entry | Aniline Substituent (R¹) | Dipolarophile (R²) | Solvent | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 4-Cyclopropyl | Styrene | MeCN | 16 | 75-85 | ~1:1 |
| 2 | 4-Methoxy | Methyl Acrylate | DMF | 24 | 60-70 | ~2:1 |
| 3 | 4-Chloro | Acrylonitrile | DCM | 18 | 70-80 | ~1:1 |
| 4 | 4-Cyclopropyl | Phenylacetylene | MeCN | 24 | 50-60 | N/A |
Note: Yields and reaction times are representative and may vary based on the specific substrates and reaction scale.[5][11]
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | - Inefficient degassing (oxygen quenching)- Inactive photocatalyst- Insufficient light intensity | - Ensure thorough degassing using freeze-pump-thaw or sparging with inert gas.- Use a fresh batch of catalyst.- Position the reaction closer to the light source or use a higher-power LED. |
| Formation of Side Products | - Polymerization of the alkene- Dimerization of the aniline radical cation | - Use a higher dilution (e.g., 0.05 M).- Add the alkene slowly over the course of the reaction.- Ensure the reaction is run under strictly anaerobic conditions. |
| Poor Diastereoselectivity | - Inherently low facial selectivity in the radical addition step. | - This is a common challenge for this reaction.[11] Consider changing the solvent or temperature, although effects may be minimal. Chiral catalysts could be explored for asymmetric variants. |
| Difficult Purification | - Similar polarity of product and starting material/byproducts. | - Optimize the chromatographic conditions (e.g., different solvent systems, gradient elution).- Consider a chemical quench or derivatization of unreacted starting material to facilitate separation. |
Conclusion
The [3+2] annulation of this compound and its derivatives represents a powerful, modern, and highly adaptable strategy for the synthesis of medicinally relevant five-membered nitrogen heterocycles. The use of visible-light photoredox catalysis provides a mild and efficient means to activate the cyclopropyl ring, turning it into a versatile three-carbon synthon. The protocols and insights provided in this guide are intended to empower researchers to leverage this chemistry in their own synthetic endeavors, from fundamental methodology development to complex target-oriented synthesis in drug discovery programs.
References
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Khake, S. M., et al. (2021). Rh(III)-Catalyzed [3 + 2] Annulation of Aniline Derivatives with Vinylsilanes via C–H Activation/Alkene Cyclization: Access to Highly Regioselective Indoline Derivatives. ACS Catalysis. Available at: [Link][12][13]
-
Ueda, H., et al. (2020). Synthesis of substituted anilines via a gold-catalyzed three-component reaction. Organic & Biomolecular Chemistry. Available at: [Link][14][15]
-
Song, J., et al. (2015). Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry. Available at: [Link][5]
-
Cai, S., et al. (2018). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. ACS Omega. Available at: [Link][7]
-
Longdom Publishing. (n.d.). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Available at: [Link][6]
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Tucker, J. W., et al. (2018). A general protocol for radical anion [3 + 2] cycloaddition enabled by tandem Lewis acid photoredox catalysis. Synthesis. Available at: [Link][16]
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Wikipedia. (n.d.). Cyclopropyl group. Available at: [Link][3]
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Hypha Discovery. (n.d.). Metabolism of cyclopropyl groups. Available at: [Link][4]
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Scientific Update. (n.d.). The Cyclopropyl Group in Medicinal Chemistry. Available at: [Link][2]
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Future Medicinal Chemistry. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Available at: [Link][17]
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Xu, F., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Nature Communications. Available at: [Link][11]
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Frontiers. (2024). Editorial: Five-membered heterocycles: synthesis and applications. Available at: [Link][9]
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Visible-light photoredox catalysis with 4-Cyclopropylaniline
Application Note & Protocol Guide
Topic: Visible-Light Photoredox Catalysis with 4-Cyclopropylaniline: A Guide to Strain-Release-Driven Annulation Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction: Harnessing Ring Strain for Modern Synthesis
Visible-light photoredox catalysis has emerged as a transformative platform in organic chemistry, enabling the construction of complex molecular architectures under exceptionally mild conditions.[1][2] This approach utilizes light-absorbing catalysts to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates from stable precursors.[3][4] Within this field, N-cyclopropylanilines represent a uniquely powerful class of substrates. Their utility stems from the inherent strain energy of the cyclopropyl ring (~28 kcal/mol), which provides a thermodynamic driving force for a rapid, irreversible ring-opening upon one-electron oxidation.[5]
This guide details the mechanistic principles and provides robust experimental protocols for leveraging this compound in photoredox-mediated [3+2] annulation reactions. The process involves the generation of a key distonic radical cation intermediate, which serves as a versatile three-carbon synthon for the synthesis of valuable five-membered heterocyclic scaffolds, such as indolines and cyclic allylic amines.[6][7]
Part 1: The Mechanistic Cornerstone: From Photon to Product
A deep understanding of the reaction mechanism is critical for successful application and troubleshooting. The annulation of this compound is not merely a sequence of steps but a cascade of precisely orchestrated electronic events initiated by a single photon.
The General Photoredox Engine
Visible-light photoredox reactions are typically driven by transition metal complexes (e.g., of Ruthenium or Iridium) or organic dyes that can be excited by low-energy visible light.[1] The catalytic cycle can proceed through either an oxidative or a reductive quenching pathway. In the context of aniline oxidation, a reductive quenching cycle is common. The process begins with the photoexcitation of the catalyst, which then acts as a potent oxidant to initiate the desired chemistry.
Figure 1: General reductive quenching cycle in photoredox catalysis.
The Specific Case: this compound Annulation
The true elegance of this methodology is revealed in the specific cascade initiated by the oxidation of this compound. The process is highly efficient because the key ring-opening step is both kinetically rapid and irreversible.[5][8]
-
Photoexcitation and Oxidation: A photocatalyst, such as Ru(bpz)₃²⁺, absorbs a photon of visible light to reach its excited state, *Ru(bpz)₃²⁺.[6]
-
SET and Radical Cation Formation: The excited photocatalyst is a powerful oxidant and readily accepts an electron from the nitrogen atom of this compound. This SET event generates the corresponding amine radical cation and the reduced form of the catalyst, Ru(bpz)₃¹⁺.[6][7]
-
Irreversible Ring Opening: The high ring strain of the cyclopropyl group facilitates a rapid C-C bond cleavage. This homolytic fragmentation is regioselective, yielding a thermodynamically stable distonic radical cation where the radical is on a primary carbon and the cation is stabilized as an iminium ion.[5][6]
-
Radical Addition: The nucleophilic carbon-centered radical of the distonic intermediate adds to an electron-deficient π-system, such as an alkyne or alkene (the radical acceptor).[6]
-
Annulation/Cyclization: The newly formed vinyl or alkyl radical intermediate undergoes a rapid intramolecular addition to the iminium ion, closing the five-membered ring.[6]
-
Catalyst Regeneration: The reduced photocatalyst, Ru(bpz)₃¹⁺, transfers an electron to the resulting product radical cation. This final step furnishes the neutral annulation product and regenerates the ground state of the photocatalyst, Ru(bpz)₃²⁺, to complete the catalytic cycle.[6][7]
Figure 2: Proposed mechanism for the [3+2] annulation of this compound.
Part 2: Experimental Application and Protocols
Translating theory into practice requires careful attention to experimental setup, reagent purity, and safety protocols.
Essential Materials and Equipment
| Category | Item | Recommended Specifications |
| Reagents | This compound | >97% purity |
| Photocatalyst | e.g., Tris(bipyrazine)ruthenium(II) hexafluorophosphate [Ru(bpz)₃(PF₆)₂] | |
| Substrate | e.g., Phenylacetylene, Styrene, or other alkynes/alkenes | |
| Solvent | Anhydrous Acetonitrile (MeCN) or similar polar aprotic solvent | |
| Inert Gas | Argon or Nitrogen, high purity | |
| Equipment | Photoreactor | Commercial photoreactor or custom setup with a cooling fan |
| Light Source | Blue LED strip/lamp (e.g., 450-460 nm) | |
| Glassware | Schlenk flask or oven-dried reaction vial with a screw cap and septum | |
| Stirring | Magnetic stirrer and stir bars | |
| Degassing | Schlenk line or needles for gas sparging | |
| Purification | Flash chromatography system with silica gel |
Critical Safety and Handling Procedures
Proper safety measures are non-negotiable when working with anilines and photoredox catalysts.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: this compound may cause respiratory irritation and is harmful if swallowed.[9][10] All manipulations, including weighing and solution preparation, must be performed in a certified chemical fume hood.[11]
-
Inert Atmosphere: Many photoredox reactions are sensitive to oxygen, which can quench the excited state of the photocatalyst. The use of a robust inert atmosphere (Argon or Nitrogen) is crucial for reproducibility and yield.
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from light and oxidizing agents.[11]
General Protocol: [3+2] Annulation of this compound with an Alkyne
This protocol provides a representative procedure for the synthesis of a cyclic allylic amine.
Workflow Overview
Figure 3: Experimental workflow for the photoredox annulation reaction.
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 1.0 equiv), the alkyne substrate (e.g., phenylacetylene, 0.12 mmol, 1.2 equiv), and the photocatalyst [Ru(bpz)₃(PF₆)₂] (0.002 mmol, 2 mol%).
-
Solvent Addition: Evacuate and backfill the flask with Argon three times. Under a positive pressure of Argon, add anhydrous acetonitrile (2.0 mL, 0.05 M) via syringe.
-
Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen. After the final cycle, backfill the flask with Argon.
-
Initiation and Irradiation: Place the sealed flask approximately 5-10 cm from a blue LED lamp (450 nm). Ensure the reaction is cooled with a fan to maintain ambient temperature (typically 20-25 °C). Begin vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots (via a degassed syringe) and analyzing them by TLC or LC-MS. Typical reaction times range from 12 to 24 hours.
-
Workup: Once the starting material is consumed, turn off the light source. Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the resulting residue directly by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to isolate the desired annulation product.
-
Characterization: Confirm the identity and purity of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Performance, Scope, and Optimization
The success of a synthetic method is defined by its reliability, scope, and the ability to troubleshoot unforeseen challenges.
Substrate Scope and Expected Yields
The [3+2] annulation of cyclopropylanilines has been shown to be tolerant of a variety of functional groups.[6] The table below summarizes representative outcomes.
| This compound Derivative | Alkyne/Alkyne Partner | Product Type | Typical Yield |
| This compound | Phenylacetylene | Cyclic Allylic Amine | Good to Excellent |
| This compound | Ethyl Propiolate | Functionalized Allylic Amine | Good |
| This compound | 1-Octyne | Alkyl-Substituted Allylic Amine | Fair to Good |
| 4-(Trifluoromethyl)-cyclopropylaniline | Phenylacetylene | Electron-Deficient Product | Good |
| 4-Methoxy-cyclopropylaniline | Phenylacetylene | Electron-Rich Product | Excellent |
Causality Behind Performance:
-
Electronic Effects: Electron-donating groups on the aniline ring can lower its oxidation potential, potentially accelerating the initial SET event.[5] Conversely, strong electron-withdrawing groups may slow the reaction.
-
Alkyne/Alkyne Partners: Terminal alkynes are generally excellent substrates. Internal alkynes may react more slowly due to steric hindrance. Electron-deficient alkenes are also viable partners for this transformation.[7]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inefficient degassing (oxygen quenching).2. Impure/wet solvent.3. Insufficient light intensity or incorrect wavelength.4. Decomposed catalyst. | 1. Use freeze-pump-thaw; ensure all seals are airtight.2. Use freshly distilled or commercially available anhydrous solvent.3. Check LED specifications; move the reaction closer to the light source.4. Use a fresh batch of photocatalyst. |
| Formation of Side Products | 1. Dimerization of the distonic radical cation.2. Over-oxidation or degradation of product/starting material. | 1. Run the reaction at a slightly lower concentration.2. Reduce reaction time; monitor carefully to stop upon completion. |
| Low Yield after Purification | 1. Product is volatile or unstable on silica gel.2. Incomplete reaction. | 1. Use a different stationary phase (e.g., alumina) or purify by other means.2. Increase reaction time or slightly increase catalyst loading (e.g., to 3 mol%). |
Conclusion
This compound serves as a powerful and versatile building block in visible-light photoredox catalysis. Its ability to undergo strain-release-driven, irreversible ring-opening provides a reliable method for generating carbon-centered radicals under exceedingly mild conditions. The [3+2] annulation protocol described herein offers a robust and atom-economical pathway to valuable nitrogen-containing heterocycles, which are prominent scaffolds in medicinal chemistry and drug discovery.[12][13] By understanding the core mechanistic principles and adhering to rigorous experimental technique, researchers can effectively employ this strategy to accelerate the synthesis of complex molecular targets.
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Song, L., et al. (2014). Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry, 10, 1237-1242. [Link]
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Wang, H., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Nature Communications, 11(1), 5648. [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5756-5765. [Link]
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Wang, J., & Zheng, N. (2015). The chemistry of amine radical cations produced by visible light photoredox catalysis. Beilstein Journal of Organic Chemistry, 11, 2007-2023. [Link]
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Li, T., et al. (2021). Recent Advances in Visible-Light Photoredox Catalysis for the Thiol-Ene/Yne Reactions. Molecules, 26(23), 7226. [Link]
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Gardarsdottir, H. (2021). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8(4), 1000230. [Link]
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Haley, C. K. (2014). Visible Light Photoredox Catalysis. CaltechTHESIS. [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. PubMed. [Link]
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Lorandi, F., et al. (2022). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Polymers, 14(20), 4443. [Link]
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Matyjaszewski, K. (2012). From Atom Transfer Radical Addition to Atom Transfer Radical Polymerization. Current Organic Chemistry, 16(22), 2583-2596. [Link]
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Liu, B., et al. (2013). Pd(II)-Catalyzed Enantioselective C–H Activation of Cyclopropanes. Journal of the American Chemical Society, 135(34), 12604-12607. [Link]
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Wang, X., et al. (2021). Photoinduced Atom Transfer Radical Addition/Cyclization Reaction between Alkynes or Alkenes with Unsaturated α-Halogenated Carbonyls. Molecules, 26(22), 6825. [Link]
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Adamson, J., et al. (2019). Site-Selective and Stereoselective C–H Functionalization of N-Cyclopropylamides via a Directed Remote Metalation Strategy. Organic Letters, 21(5), 1432-1436. [Link]
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C. T. D. T., & G. S. (2020). Macrocyclization via C–H functionalization: a new paradigm in macrocycle synthesis. Organic & Biomolecular Chemistry, 18(11), 2032-2051. [Link]
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El-Sayed, N., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Medicinal Chemistry. [Link]
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Kumar, A., et al. (2022). Advances in Green and Sustainable Photo Redox Catalysis for Organic Transformation. Current Organic Synthesis, 19(1), 47-60. [Link]
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Shang, M., et al. (2023). Transannular C-H functionalization of cycloalkane carboxylic acids. Nature, 615(7951), 256-262. [Link]
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Vitale, F., et al. (2021). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules, 26(18), 5467. [Link]
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La-Posta, P. A., et al. (2022). Atom Transfer Radical Addition using Photoredox Catalysis. ResearchGate. [Link]
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Clarke, D., & Ali, M. (2018). Applications of organocatalysed visible-light photoredox reactions for medicinal chemistry. Beilstein Journal of Organic Chemistry, 14, 1729-1786. [Link]
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Oelgemöller, M. (2014). Organic synthesis using photoredox catalysis. Beilstein Journal of Organic Chemistry, 10, 1270-1271. [Link]
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ETH Zurich (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. ETH Zurich. [Link]
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Application Notes & Protocols: 4-Cyclopropylaniline as a Versatile Precursor for the Synthesis of High-Value Heterocyclic Compounds
Abstract
This technical guide provides an in-depth exploration of 4-cyclopropylaniline as a strategic starting material for the synthesis of diverse heterocyclic scaffolds crucial to drug discovery and materials science. We move beyond simple procedural lists to offer a comprehensive analysis of the underlying chemical principles, causality behind experimental choices, and field-proven protocols for the synthesis of quinolines, indoles, and benzimidazoles. This document is intended for researchers, medicinal chemists, and process development professionals seeking to leverage the unique properties of the cyclopropyl moiety to create novel molecular architectures.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In modern medicinal chemistry, the cyclopropyl group is a highly prized structural motif.[1] Its inclusion in a molecule is a strategic choice to address multiple challenges encountered during drug discovery.[2] The inherent strain of the three-membered ring results in shorter, stronger C-H bonds and enhanced p-character in its C-C bonds, imparting a unique electronic profile and conformational rigidity.[2][3]
Key advantages conferred by the cyclopropyl group include:
-
Enhanced Metabolic Stability: The high C-H bond dissociation energy makes the cyclopropyl group less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, often improving a drug candidate's half-life.[3]
-
Increased Potency: The rigid structure can lock the molecule into a bioactive conformation, leading to more favorable and entropically advantageous binding to target receptors.[2]
-
Modulation of Physicochemical Properties: It can fine-tune properties like lipophilicity, aqueous solubility, and membrane permeability.[2]
-
Novel Chemical Space: It serves as a bioisostere for other groups, like alkenes or gem-dimethyl groups, allowing for exploration of new intellectual property space.[1]
This compound, therefore, emerges as an invaluable building block, combining the versatile reactivity of a primary arylamine with the beneficial properties of the cyclopropyl substituent. This guide details its application in the synthesis of several key heterocyclic families.
General Synthetic Workflow Overview
This compound serves as a common entry point for various cyclization strategies. The primary amino group and the activated aromatic ring are the key reactive handles for building fused heterocyclic systems.
Figure 1: General synthetic pathways from this compound.
Synthesis of 6-Cyclopropylquinolines via Skraup Synthesis
The Skraup synthesis is a powerful, albeit often aggressive, method for constructing the quinoline core.[4] It involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[5][6] The reaction proceeds through the in-situ dehydration of glycerol to acrolein, followed by Michael addition of the aniline, cyclization, and finally, oxidation to the aromatic quinoline.[7]
Mechanistic Rationale
The concentrated sulfuric acid serves two purposes: it catalyzes the dehydration of glycerol to the highly reactive acrolein and facilitates the acid-catalyzed cyclization of the intermediate. The oxidizing agent, traditionally nitrobenzene corresponding to the aniline used, is required for the final aromatization step.[7]
Scientist's Note: The classic Skraup reaction is notoriously exothermic and can become violent.[4][8] The inclusion of a moderator like ferrous sulfate (FeSO₄) or boric acid is a critical safety measure to control the reaction rate.[7]
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Application Notes & Protocols: The Strategic Incorporation of 4-Cyclopropylaniline in Modern Medicinal Chemistry
Part 1: The Rationale - Why 4-Cyclopropylaniline?
The aniline scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents. However, unsubstituted or simply substituted anilines often suffer from metabolic liabilities, primarily oxidative metabolism at the aromatic ring, which can lead to rapid clearance or the formation of toxic metabolites. The introduction of a cyclopropyl group at the para-position (4-position) is a strategic design choice to mitigate these issues and confer unique advantages.
The cyclopropyl moiety is not merely a bulky alkyl group; its unique stereoelectronic properties make it a powerful bioisostere for other functional groups like vinyl or methoxy groups. Its strained, three-membered ring system imparts a high degree of s-character to its C-C bonds, giving it properties that are intermediate between those of alkanes and alkenes.
Key Advantages of the Cyclopropyl Moiety:
-
Enhanced Metabolic Stability: The C-H bonds of a cyclopropyl group are stronger than those in other alkyl groups, making them more resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile, including a longer half-life.
-
Improved Potency and Selectivity: The rigid, three-dimensional nature of the cyclopropyl group can lock the molecule into a specific conformation that is optimal for binding to a biological target. This conformational constraint can significantly enhance binding affinity and selectivity for the target protein over off-target proteins.
-
Favorable Physicochemical Properties: The cyclopropyl group can fine-tune lipophilicity (LogP), a critical parameter for drug absorption and distribution. It can increase lipophilicity in a controlled manner without introducing the metabolic liabilities of larger alkyl groups.
Below is a diagram illustrating the strategic benefits of incorporating the cyclopropyl group onto the aniline scaffold.
Caption: Strategic benefits of this compound in drug design.
Part 2: Therapeutic Applications & Case Studies
The this compound motif has found significant application in the development of small-molecule inhibitors, particularly in oncology. Its ability to impart both potency and favorable drug-like properties makes it a valuable component in designing inhibitors for kinases and other enzymes.
Case Study: Selective Inhibitors of LRRK2
Leucine-rich repeat kinase 2 (LRRK2) is a key drug target for Parkinson's disease. The development of selective LRRK2 inhibitors has been a major goal. Researchers have found that incorporating a this compound moiety is a highly effective strategy for achieving both high potency and selectivity for LRRK2.
In one class of inhibitors, the cyclopropyl group is positioned to occupy a hydrophobic pocket in the LRRK2 ATP-binding site. The rigidity and specific orientation of the group are crucial for maximizing favorable van der Waals interactions, while the aniline nitrogen serves as a key hydrogen bond donor. The metabolic stability conferred by the cyclopropyl group is also essential for developing a drug that can be administered orally and maintain therapeutic concentrations.
Table 1: Structure-Activity Relationship (SAR) Insights
| Compound Feature | Role in LRRK2 Inhibition | Reference |
| Aniline Nitrogen | Acts as a hydrogen bond donor to the kinase hinge region. | |
| 4-Cyclopropyl Group | Occupies a hydrophobic pocket, enhancing potency and selectivity. | |
| Aromatic Ring | Provides the core scaffold for orienting key interacting groups. |
Part 3: Experimental Protocols
The following protocols are designed to be self-validating, with clear steps for synthesis, purification, and analytical confirmation.
Protocol 1: Synthesis of N-(4-cyclopropylphenyl)acetamide via Suzuki Coupling
This protocol describes a common and reliable method for synthesizing a derivative of this compound. We will start from a commercially available boronic acid and an aniline derivative. The Suzuki coupling is a robust palladium-catalyzed cross-coupling reaction ideal for this purpose.
Rationale for Method Selection: The Suzuki coupling is chosen for its high functional group tolerance, mild reaction conditions, and the commercial availability of the required starting materials. The palladium catalyst, in combination with a suitable ligand and base, efficiently facilitates the formation of the C-C bond between the aryl halide and the cyclopropyl boronic acid.
Caption: Workflow for the synthesis and analysis of this compound.
Step-by-Step Methodology:
-
Reagent Preparation:
-
To a 100 mL round-bottom flask, add 4-bromoaniline (1.0 eq), cyclopropylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.05 eq) as the catalyst.
-
Causality Note: The base (K₂CO₃) is crucial for the transmetalation step in the catalytic cycle. The dppf ligand stabilizes the palladium catalyst and promotes efficient coupling.
-
-
Reaction Setup:
-
Add a 4:1 mixture of dioxane and water as the solvent. The total solvent volume should be sufficient to dissolve the reagents upon heating.
-
Fit the flask with a reflux condenser.
-
Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Causality Note: Degassing is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) active catalytic species.
-
-
Reaction Execution:
-
Heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting 4-bromoaniline is consumed (typically 4-12 hours).
-
-
Workup and Extraction:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with water and transfer it to a separatory funnel.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Causality Note: The brine wash helps to remove residual water and inorganic salts from the organic phase.
-
-
Purification:
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient.
-
Protocol 2: Analytical Characterization of this compound
This protocol ensures the identity and purity of the synthesized compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). The spectrum should show characteristic multiplets for the cyclopropyl protons between 0.5-1.0 ppm and signals for the aromatic protons. The integration of these signals should correspond to the number of protons in the structure.
-
¹³C NMR: The spectrum will confirm the number of unique carbon atoms. The cyclopropyl carbons will appear at high field (upfield), which is characteristic of strained ring systems.
-
-
Mass Spectrometry (MS):
-
Use Electrospray Ionization (ESI) or another soft ionization technique. The mass spectrum should show a prominent peak corresponding to the molecular ion [M+H]⁺ for this compound (C₉H₁₁N, expected m/z = 134.09).
-
-
High-Performance Liquid Chromatography (HPLC):
-
Analyze the purity of the final compound using a reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid).
-
Purity should be >95% for use in subsequent biological assays.
-
Part 4: Conclusion
This compound is more than just a simple building block; it is a strategic tool that allows medicinal chemists to address multiple challenges simultaneously, including metabolic stability, potency, and selectivity. Its successful application in areas like kinase inhibitor design highlights its value. The provided protocols offer a reliable framework for the synthesis and validation of compounds containing this important moiety, enabling further exploration and application in drug discovery programs.
References
-
Title: The discovery of potent and selective LRRK2 inhibitors for the treatment of Parkinson's disease: a perspective from a program lead. Source: RSC Medicinal Chemistry URL: [Link]
Application Notes and Protocols: Design and Synthesis of 4-Cyclopropylaniline Derivatives as Enzyme Inhibitors
Introduction: The Strategic Incorporation of the 4-Cyclopropylaniline Scaffold in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular scaffolds that confer advantageous pharmacological properties is a perpetual endeavor. Among these, the this compound moiety has emerged as a privileged substructure in the design of potent and selective enzyme inhibitors. Its utility stems from a unique combination of structural and electronic features inherent to the cyclopropyl group. This three-membered ring system is not merely a passive linker but an active contributor to a molecule's biological profile. The inherent strain in the cyclopropane ring leads to shorter and stronger C-H bonds and an enhanced p-character of its C-C bonds, which can favorably influence metabolic stability by reducing susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1] Furthermore, the compact and rigid nature of the cyclopropyl group can enhance binding affinity to target enzymes by minimizing the entropic penalty upon binding and exploring specific hydrophobic pockets within the active site.[2][3]
The aniline portion of the scaffold provides a versatile anchor for further chemical elaboration, allowing for the systematic exploration of structure-activity relationships (SAR). This is particularly relevant in the development of kinase inhibitors, a major class of therapeutics in oncology and immunology, where the aniline nitrogen often serves as a key hydrogen bond donor, mimicking the hinge-binding motif of the natural ATP substrate. This guide provides a comprehensive overview of the design principles, a detailed synthetic protocol for a representative derivative, and a robust methodology for evaluating the enzymatic inhibitory activity of this promising class of compounds.
Design Principles and Rationale for this compound Derivatives
The design of this compound-based enzyme inhibitors is a multi-faceted process that leverages the unique properties of the cyclopropyl group as a bioisosteric replacement and a modulator of physicochemical properties.
The Cyclopropyl Group as a Metabolic Blocker and Potency Enhancer:
The primary rationale for incorporating a cyclopropyl group is often to enhance metabolic stability.[1] The high C-H bond dissociation energy of the cyclopropyl ring makes it less prone to oxidative metabolism, a common liability for alkyl groups.[1] This can lead to an improved pharmacokinetic profile, including a longer half-life. Moreover, the lipophilic and conformationally restricted nature of the cyclopropyl group can lead to improved potency by favorably interacting with hydrophobic pockets in the enzyme's active site.[2]
The Aniline Moiety as a Versatile Synthetic Handle and Pharmacophore Element:
The aniline nitrogen provides a crucial interaction point, often forming a hydrogen bond with the hinge region of kinase enzymes. The aromatic ring of the aniline can be readily functionalized to introduce substituents that can further enhance binding affinity, selectivity, and solubility. The strategic placement of substituents on the aniline ring allows for the fine-tuning of the inhibitor's properties to optimize its overall profile.
Targeting Key Enzyme Families: Kinases
A significant number of this compound derivatives have been developed as inhibitors of protein kinases, which are pivotal regulators of cellular signaling pathways.[4][5][6] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The general structure of many kinase inhibitors involves a heterocyclic core that occupies the adenine region of the ATP-binding site, connected to a substituted aniline moiety that interacts with the hinge region and the solvent-exposed front region. The this compound scaffold fits perfectly into this paradigm.
Synthesis of a Representative 4-Cyclopropylanilino-Pyrimidine Kinase Inhibitor
The synthesis of this compound derivatives often involves modern cross-coupling reactions to form the key C-N bond between the aniline and a heterocyclic core. The Buchwald-Hartwig amination is a particularly powerful and widely used method for this transformation due to its broad substrate scope and functional group tolerance.[4][7][8][9]
General Workflow for Synthesis:
Sources
- 1. hyphadiscovery.com [hyphadiscovery.com]
- 2. researchgate.net [researchgate.net]
- 3. The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 5. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. Quantitative Structure–Activity Relationship Modeling of Kinase Selectivity Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of Anilinopyrimidines as Dual Inhibitors of c-Met and VEGFR-2: Synthesis, SAR, and Cellular Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: The Strategic Use of 4-Cyclopropylaniline in the Synthesis of Advanced Agrochemicals
Introduction: The Cyclopropyl Moiety as a "Bioactive Scaffold"
In the competitive landscape of agrochemical research, the discovery of novel molecular scaffolds that enhance biological activity, metabolic stability, and target specificity is of paramount importance. The cyclopropyl group, a small, highly strained three-membered carbocycle, has emerged as a privileged structural motif in medicinal and agrochemical design.[1] Its unique stereoelectronic properties—resulting from strained C-C bonds and enhanced s-character in C-H bonds—confer several advantageous attributes to a parent molecule. These include increased potency, improved metabolic stability by blocking potential sites of oxidation, and the introduction of conformational rigidity, which can enhance binding affinity to target proteins.[2]
4-Cyclopropylaniline is a key building block that introduces this valuable cyclopropyl moiety into larger, more complex molecules. As a primary aromatic amine, it serves as a versatile handle for a wide array of chemical transformations, making it an ideal starting point for the synthesis of new generations of herbicides, fungicides, and insecticides. This application note provides a detailed guide to the strategic use of this compound, focusing on a robust synthetic workflow to generate advanced agrochemical precursors.
Core Application: Synthesis of N-Aryl Picolinamide Derivatives
Picolinamides (compounds derived from picolinic acid) represent a significant class of molecules with broad biological activities. By combining the this compound scaffold with a substituted picolinic acid, researchers can explore a chemical space rich with potential agrochemical candidates. The following sections detail a representative two-step synthesis of an N-(4-cyclopropylphenyl)picolinamide, a core structure for further derivatization and biological screening.
The overall workflow involves two key transformations:
-
Synthesis of the Precursor: An initial reaction to prepare a functionalized this compound derivative if needed. For this guide, we will start with the commercially available this compound.
-
Amide Coupling: The reaction of this compound with a picolinoyl chloride derivative to form the final amide product.
Caption: Synthetic workflow for an N-(4-cyclopropylphenyl)picolinamide.
Experimental Protocols
PART 1: Preparation of 6-chloropicolinoyl chloride
The first step is the activation of the carboxylic acid on the picolinic acid moiety to make it reactive toward the aniline. The conversion to an acyl chloride is a standard and highly effective method.
Protocol:
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 6-chloropicolinic acid (10.0 g, 63.5 mmol).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 11.0 mL, 152 mmol, 2.4 eq.) and a catalytic amount of N,N-dimethylformamide (DMF, 3-4 drops).
-
Reaction: Heat the reaction mixture to reflux (approx. 80 °C) and stir for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl and SO₂) evolution.
-
Work-up: Allow the mixture to cool to room temperature. Remove the excess thionyl chloride under reduced pressure (in a well-ventilated fume hood). The resulting crude 6-chloropicolinoyl chloride is a yellow-to-brown oil or solid and is typically used in the next step without further purification.
Causality and Expertise:
-
Thionyl Chloride: It is a common and inexpensive reagent for converting carboxylic acids to acyl chlorides. The byproducts, HCl and SO₂, are gaseous, which simplifies purification.
-
DMF (Catalyst): DMF catalyzes the reaction by forming a small amount of the Vilsmeier reagent, which is a more potent acylating agent, thus accelerating the conversion.
-
Excess Reagent: Using an excess of thionyl chloride ensures the complete conversion of the starting material.
PART 2: Synthesis of N-(4-cyclopropylphenyl)-6-chloropicolinamide
This step involves the crucial amide bond formation between the prepared acyl chloride and this compound.
Protocol:
-
Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (8.4 g, 63.1 mmol) in anhydrous dichloromethane (DCM, 150 mL).[3]
-
Base Addition: Add triethylamine (Et₃N, 13.2 mL, 94.6 mmol, 1.5 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude 6-chloropicolinoyl chloride from the previous step in anhydrous DCM (50 mL) and add it dropwise to the aniline solution over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching & Extraction: Quench the reaction by slowly adding 100 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol/water or by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure N-(4-cyclopropylphenyl)-6-chloropicolinamide.
Causality and Expertise:
-
Anhydrous Conditions: The reaction is sensitive to water, which would hydrolyze the highly reactive acyl chloride. Therefore, anhydrous solvents and a nitrogen atmosphere are used.
-
Triethylamine (Base): This tertiary amine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation. Using a non-nucleophilic base prevents unwanted side reactions.
-
Controlled Addition at 0 °C: The reaction is exothermic. Slow, dropwise addition at low temperature helps to control the reaction rate and minimize the formation of byproducts.
-
Aqueous Work-up: The acid wash removes excess triethylamine and any unreacted aniline. The bicarbonate wash removes any remaining acidic impurities.
Data Presentation
The following table summarizes typical results for the synthesis of the target compound.
| Step | Reactants | Product | Solvent | Yield (%) | Purity (by HPLC) |
| 1 | 6-chloropicolinic acid, SOCl₂ | 6-chloropicolinoyl chloride | Neat | Crude | N/A |
| 2 | This compound, 6-chloropicolinoyl chloride | N-(4-cyclopropylphenyl)-6-chloropicolinamide | DCM | 85-95% | >98% |
Broader Applications & Future Directions
The N-aryl picolinamide scaffold synthesized here is a versatile platform for creating a library of potential agrochemicals. The chlorine atom at the 6-position of the pyridine ring is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functional groups (e.g., -OR, -SR, -NR₂). Furthermore, the core structure itself can be tested for biological activity. The presence of the cyclopropyl group is hypothesized to enhance the molecule's resistance to metabolic degradation in target pests or weeds, potentially leading to longer-lasting efficacy.[4]
For instance, the related anthranilic diamide insecticides, such as cyclaniliprole, feature complex amide structures that demonstrate the modular nature of this synthetic approach.[5] By systematically modifying the substituents on both the aniline and picolinamide rings, researchers can fine-tune the molecule's properties to optimize for specific herbicidal, fungicidal, or insecticidal activity.
Conclusion
This compound is a valuable and strategic starting material for the synthesis of novel agrochemicals. Its utility lies in the direct incorporation of the bio-enhancing cyclopropyl moiety. The robust and high-yielding amide coupling protocol detailed in these notes provides a reliable pathway for researchers to generate diverse libraries of N-aryl picolinamides and related compounds for biological screening. This approach, grounded in well-understood reaction mechanisms, empowers the rational design of the next generation of crop protection agents.
References
- US3711549A - Process for manufacturing cyclopropylamine.
-
Powerful new method to build key chemical structures found in medicines and insecticides . (2025). University of Oxford. [Link]
-
Synthesis of Cyclopropyl anilines . ResearchGate. [Link]
- US4590292A - Process for the manufacture of cyclopropylamine.
-
This compound . PubChem. [Link]
-
Development of N-Cyclopropylanilines to Probe the oxidative Properties of Triplet-State Photosensitizers . ACS Publications. [Link]
-
The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules . ResearchGate. [Link]
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr) . ResearchGate. [Link]
-
Synthesis and biological evaluation of novel N-methyl-picolinamide-4-thiol derivatives as potential antitumor agents . PubMed. [Link]
-
Synthesis and bioevaluation study of novel N-methylpicolinamide and thienopyrimidine derivatives as selectivity c-Met kinase inhibitors . PubMed. [Link]
- Picolinamide and pyrimidine-4-carboxamide compounds, process for preparing and pharmaceutical composition comprising the same.
-
Synthesis of Some Aminopicolinic Acids . IRL @ UMSL. [Link]
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- 1. Powerful new method to build key chemical structures found in medicines and insecticides | Department of Chemistry [chem.ox.ac.uk]
- 2. US6028237A - Synthesis of cyclopropylacetylene - Google Patents [patents.google.com]
- 3. This compound | C9H11N | CID 12253927 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthetic route to the insecticide Cyclaniliprole_Chemicalbook [chemicalbook.com]
Application Notes & Protocols: 4-Cyclopropylaniline as a Premier Building Block for Functional Materials
Abstract
4-Cyclopropylaniline has emerged as a uniquely valuable building block in the synthesis of advanced functional materials. The incorporation of a strained cyclopropyl ring onto the aniline scaffold imparts a fascinating combination of steric and electronic properties. This guide provides an in-depth exploration of this compound's applications, focusing on its role in drug discovery and the synthesis of novel polymeric materials. We furnish detailed, field-proven protocols for key synthetic transformations, including palladium-catalyzed cross-coupling reactions and oxidative polymerization, to empower researchers in chemistry, materials science, and drug development.
Introduction: The Strategic Advantage of the Cyclopropyl Moiety
The cyclopropyl group is far more than a simple saturated carbocycle. Its unique electronic structure, characterized by enhanced π-character in its C-C bonds and shorter, stronger C-H bonds, makes it a powerful tool in molecular design[1][2]. When appended to an aniline ring, this moiety offers several strategic advantages:
-
Metabolic Stability: In medicinal chemistry, the high bond dissociation energy of the cyclopropyl C-H bonds reduces susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes, often enhancing a drug candidate's half-life[3].
-
Potency and Conformation: The rigid, three-dimensional nature of the cyclopropyl group can lock a molecule into a specific, biologically active conformation, enhancing binding affinity to target receptors and overall potency[1][2].
-
Modified Electronics: In materials science, the cyclopropyl group acts as a unique electronic modulator. It can influence the HOMO/LUMO energy levels of conjugated systems, altering the optoelectronic properties of the final material.
-
Solubility and Morphology: The non-polar, bulky nature of the substituent can improve the solubility of resulting polymers in common organic solvents and influence the morphology of thin films[4].
Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₁₁N | [5] |
| Molecular Weight | 133.19 g/mol | [5] |
| CAS Number | 3158-71-2 | [5] |
| Appearance | Solid, Semi-solid, or Liquid | |
| Storage | Room temperature, sealed in dry, dark place |
Application in Drug Discovery & Medicinal Chemistry
The this compound scaffold is a privileged structure for generating libraries of compounds in drug discovery. Its primary amine handle is a versatile anchor point for constructing C-N bonds, a cornerstone of many pharmaceutical agents. The Buchwald-Hartwig amination is a premier method for this transformation, offering broad functional group tolerance under relatively mild conditions[6][7].
Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination
This protocol details the coupling of this compound with an aryl bromide to synthesize an N-aryl-4-cyclopropylaniline derivative. This reaction is fundamental for building the complex amine scaffolds found in many biologically active molecules[8].
Reaction Principle: The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle. Key steps involve the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a palladium-amido intermediate, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst[7][9].
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Aryl bromide (e.g., 1-bromo-4-fluorobenzene)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
BrettPhos (Ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene
-
Schlenk tube or microwave vial
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add Pd(OAc)₂ (2 mol%) and BrettPhos (4 mol%) to a dry Schlenk tube equipped with a magnetic stir bar[10].
-
Add the aryl bromide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Solvent Addition: Add anhydrous, degassed toluene (5 mL) to the vessel.
-
Reaction: Seal the tube and heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours[8].
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and quench carefully with saturated aqueous ammonium chloride solution[8].
-
Transfer the mixture to a separatory funnel, wash with water (2 x 15 mL) and then brine (15 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the desired N-aryl-4-cyclopropylaniline.
Application in Advanced Functional Materials
This compound serves as an excellent monomer for creating novel polymers and as a foundational scaffold for more complex organic electronic materials through C-C bond formation.
Part A: Synthesis of Bi-aryl Scaffolds via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the synthesis of bi-aryl compounds that are precursors to liquid crystals, organic light-emitting diodes (OLEDs), and other optoelectronic materials[11][12][13]. First, the amine of this compound must be protected and the molecule halogenated, or a pre-halogenated version can be used (e.g., 4-chloro-2-cyclopropylaniline)[14]. For this protocol, we assume the use of a pre-halogenated intermediate, such as 4-bromo-1-cyclopropylaniline.
Caption: Standard workflow for a Suzuki-Miyaura cross-coupling reaction.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Materials:
-
4-Bromo-1-cyclopropylaniline (1.0 equiv)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 ratio)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 4-bromo-1-cyclopropylaniline, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂[11].
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe[11].
-
Reaction: Heat the mixture to 90 °C with vigorous stirring for 6-12 hours[15]. Monitor reaction completion by TLC.
-
Work-up: After cooling to room temperature, add water and extract with ethyl acetate (3 x 20 mL)[15].
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography to obtain the desired bi-aryl product.
Part B: Synthesis of Poly(this compound)
Aniline derivatives can undergo oxidative polymerization to form conductive polymers, a class of materials with applications in sensors, antistatic coatings, and organic electronics[4]. The cyclopropyl substituent can enhance solubility and tune the electronic properties of the resulting polymer.
Protocol 3: Chemical Oxidative Polymerization
Principle: Aniline monomers are polymerized in an acidic medium using a chemical oxidant, typically ammonium persulfate (APS). The reaction proceeds through the formation of radical cations, which couple to form the polymer chain. The polymer is initially in its conductive, protonated emeraldine salt form[4].
Materials:
-
This compound
-
Ammonium persulfate ((NH₄)₂S₂O₈)
-
1 M Hydrochloric acid (HCl)
-
Methanol
-
Ammonium hydroxide (NH₄OH)
Procedure:
-
Monomer Solution: Dissolve this compound (10 mmol) in 50 mL of 1 M HCl in a beaker, and cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Oxidant Solution: Separately, dissolve ammonium persulfate (11 mmol, 1.1 equiv) in 25 mL of 1 M HCl and cool to 0-5 °C.
-
Polymerization: Slowly add the APS solution dropwise to the stirred monomer solution over 30 minutes. The reaction mixture will typically change color, often to dark green or black.
-
Continue stirring the reaction at 0-5 °C for 4-6 hours to allow for polymer chain growth.
-
Isolation: Isolate the polymer precipitate by vacuum filtration. Wash the polymer sequentially with 1 M HCl, followed by methanol, until the filtrate is colorless. This removes unreacted monomer and oligomers.
-
Drying: Dry the polymer (in its emeraldine salt form) in a vacuum oven at 60 °C overnight.
-
(Optional) Deprotonation: To obtain the non-conductive emeraldine base, the polymer powder can be stirred in a 0.1 M ammonium hydroxide solution for 2 hours, then filtered, washed with deionized water, and dried again.
Characterization of Polymeric Materials
Thorough characterization is essential to confirm the structure and properties of the synthesized polymer[16][17].
| Technique | Purpose | Expected Outcome for Poly(this compound) |
| FT-IR Spectroscopy | Identify characteristic functional groups and confirm polymerization. | Appearance of bands corresponding to quinoid and benzenoid rings, confirming the polyaniline backbone. Persistence of C-H stretches from the cyclopropyl group.[4][16] |
| UV-Vis Spectroscopy | Analyze electronic transitions and confirm the polymer's oxidation state. | For the emeraldine salt, characteristic absorptions around 420 nm and a broad polaron band above 800 nm are expected.[4][18] |
| Gel Permeation Chromatography (GPC) | Determine molecular weight (Mₙ, Mₙ) and polydispersity index (PDI). | Provides information on the length and distribution of polymer chains.[16][17] |
| Scanning Electron Microscopy (SEM) | Visualize the surface morphology of the polymer. | Reveals the polymer's structure (e.g., granular, fibrous, spherical).[4] |
Safety and Handling
This compound and its derivatives should be handled with appropriate care in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves at all times[19][20].
-
Hazards: this compound is harmful if swallowed and may cause skin and eye irritation[5]. Avoid inhalation of vapors or dust.
-
Handling: Keep away from heat, sparks, and open flames. Use only non-sparking tools.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
-
This compound | C9H11N | CID 12253927 - PubChem. National Center for Biotechnology Information. [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology - ACS Publications. [Link]
-
N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem. National Center for Biotechnology Information. [Link]
-
Buchwald-Hartwig Amination - Reagent Guides. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]
-
Buchwald–Hartwig amination - Wikipedia. Wikimedia Foundation. [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. University of California, Davis. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Synthesis of Cyclopropyl anilines. ResearchGate. [Link]
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Application Notes and Protocols for Polymerization Reactions Involving 4-Cyclopropylaniline Derivatives
Introduction: Expanding the Frontiers of Conductive Polymers with 4-Cyclopropylaniline
Polyaniline (PANI) and its derivatives represent a cornerstone in the field of intrinsically conducting polymers, prized for their straightforward synthesis, environmental stability, and tunable electrical properties.[1][2] These characteristics have led to their application in a wide array of technologies, including sensors, anti-corrosion coatings, and energy storage devices.[3][4] The introduction of functional groups onto the aniline monomer is a powerful strategy to modify the resulting polymer's properties, such as solubility and processability, without compromising its conductive nature.[5]
This guide focuses on the polymerization of a unique aniline derivative: this compound. The cyclopropyl group is a fascinating substituent that, due to its strained ring structure, exhibits unusual electronic properties. It acts as a potent π-electron donor through conjugation with the adjacent aromatic ring, a characteristic often described as "pseudo-unsaturated."[6][7] This strong electron-donating nature is anticipated to significantly influence the polymerization process and the final properties of poly(this compound), potentially leading to polymers with enhanced solubility, modified conductivity, and novel applications in drug development and advanced materials.[6][8]
These application notes provide a comprehensive theoretical framework and detailed experimental protocols for the chemical and electrochemical polymerization of this compound. We will delve into the causality behind experimental choices, grounding our protocols in the established chemistry of aniline derivatives while considering the specific electronic and steric contributions of the cyclopropyl substituent.
The Influence of the 4-Cyclopropyl Substituent: A Mechanistic Perspective
The polymerization of aniline proceeds via an oxidative coupling mechanism, initiated by the formation of an aniline radical cation.[9] The nature of the substituent on the aromatic ring plays a critical role in this process. Electron-donating groups are known to increase the electron density on the phenyl ring, which generally facilitates oxidation and can influence the rate and regioselectivity of polymerization.[8]
The cyclopropyl group, with its significant π-donating character, is expected to lower the oxidation potential of the this compound monomer compared to unsubstituted aniline.[6] This could lead to milder polymerization conditions and potentially faster reaction rates.
Key Predicted Effects of the 4-Cyclopropyl Group:
-
Enhanced Solubility: The presence of the non-polar, bulky cyclopropyl group is predicted to disrupt the interchain packing of the polymer, thereby increasing its solubility in common organic solvents.[10] This is a significant advantage over unsubstituted polyaniline, which is notoriously difficult to process due to its poor solubility.[5][10]
-
Modified Conductivity: While electron-donating groups can facilitate polymerization, they may also lead to a decrease in the final conductivity of the polymer due to steric hindrance that can disrupt the planarity of the polymer backbone, which is crucial for charge delocalization.[5] The precise effect of the cyclopropyl group on conductivity will depend on the balance between its electronic and steric influences.
-
Altered Morphology: The substituent can influence the self-assembly and morphology of the resulting polymer, which in turn affects its bulk properties.[11]
Chemical Oxidative Polymerization of this compound: A Step-by-Step Protocol
Chemical oxidative polymerization is a widely used method for synthesizing polyaniline and its derivatives in bulk.[12][13] The following protocol is adapted from established procedures for other 4-alkylanilines and is expected to be effective for this compound.
Materials:
-
This compound (monomer)
-
Ammonium persulfate ((NH₄)₂S₂O₈) (oxidant)
-
Hydrochloric acid (HCl, 1 M) (dopant and reaction medium)
-
Methanol
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Beakers and other standard laboratory glassware
-
Buchner funnel and filter paper
-
Vacuum oven
Protocol:
-
Monomer Solution Preparation: In a 250 mL beaker, dissolve a specific molar amount of this compound in 1 M HCl. Place the beaker in an ice bath and stir the solution until the temperature stabilizes between 0-5 °C.
-
Oxidant Solution Preparation: In a separate beaker, dissolve a stoichiometric amount of ammonium persulfate in 1 M HCl. The molar ratio of oxidant to monomer is a critical parameter and can be varied to optimize polymer properties. A 1:1 ratio is a good starting point.
-
Polymerization Reaction: Slowly add the ammonium persulfate solution dropwise to the chilled and stirring this compound solution. A color change should be observed, indicating the initiation of polymerization. The final color of the precipitate is expected to be dark green, characteristic of the conductive emeraldine salt form of polyaniline.
-
Reaction Completion: Continue stirring the reaction mixture in the ice bath for 2-4 hours to ensure complete polymerization.
-
Product Isolation and Purification:
-
Filter the resulting dark green precipitate using a Buchner funnel.
-
Wash the precipitate sequentially with 1 M HCl and then with methanol to remove any unreacted monomer, oligomers, and residual oxidant.
-
Continue washing until the filtrate becomes colorless.
-
-
Drying: Dry the purified poly(this compound) hydrochloride powder in a vacuum oven at 60 °C for 24 hours.
Causality Behind Experimental Choices:
-
Low Temperature (0-5 °C): The polymerization of aniline is an exothermic reaction.[12] Maintaining a low temperature is crucial to control the reaction rate, prevent over-oxidation of the polymer, and promote the formation of a more regular head-to-tail polymer structure.[10]
-
Acidic Medium (1 M HCl): The acidic environment serves two primary purposes: it protonates the aniline monomer, increasing its solubility in the aqueous medium, and it acts as a dopant for the resulting polymer, rendering it electrically conductive.[14]
-
Slow Addition of Oxidant: Dropwise addition of the oxidant ensures a controlled initiation of the polymerization, leading to a more uniform polymer with a higher molecular weight.
-
Washing with Methanol: Methanol is used to remove low molecular weight oligomers and other impurities that are soluble in it, resulting in a purer final product.
Workflow for Chemical Oxidative Polymerization:
Electrochemical Polymerization of this compound: A Protocol for Thin Film Deposition
Electrochemical polymerization allows for the direct deposition of a uniform polymer film onto a conductive substrate, offering precise control over film thickness and morphology.[15][16] This method is particularly useful for applications requiring thin, adherent coatings, such as in sensors and electronic devices.
Materials and Equipment:
-
This compound (monomer)
-
Sulfuric acid (H₂SO₄, 1 M) (electrolyte)
-
Deionized water
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell:
-
Working electrode (e.g., platinum, gold, or indium tin oxide (ITO) coated glass)
-
Counter electrode (e.g., platinum wire or mesh)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode (SCE))
-
-
Nitrogen gas source for deoxygenation
Protocol:
-
Electrolyte Preparation: Prepare a solution of 0.1 M this compound in 1 M H₂SO₄.
-
Cell Assembly: Assemble the three-electrode cell with the chosen working, counter, and reference electrodes. Ensure the electrodes are properly cleaned and polished before use.
-
Deoxygenation: Purge the electrolyte solution with nitrogen gas for at least 15 minutes to remove dissolved oxygen, which can interfere with the polymerization process. Maintain a nitrogen blanket over the solution throughout the experiment.
-
Electropolymerization:
-
Potentiodynamic Method (Cyclic Voltammetry): Cycle the potential of the working electrode between a lower limit (e.g., -0.2 V vs. SCE) and an upper limit where the monomer oxidation occurs (expected to be slightly lower than that of aniline, e.g., +0.8 V vs. SCE). The scan rate (e.g., 50 mV/s) and the number of cycles will determine the film thickness. The growth of the polymer film can be monitored by the increase in the peak currents with each cycle.
-
Galvanostatic Method (Constant Current): Apply a constant anodic current density (e.g., 0.1-1.0 mA/cm²) to the working electrode. The polymerization time will dictate the film thickness.
-
Potentiostatic Method (Constant Potential): Apply a constant potential at which the monomer is oxidized (determined from a preliminary cyclic voltammogram) to the working electrode.
-
-
Post-Polymerization Treatment: After deposition, rinse the polymer-coated electrode with the background electrolyte (1 M H₂SO₄) and then with deionized water to remove any unreacted monomer and oligomers.
-
Drying: Dry the film under a gentle stream of nitrogen or in a desiccator.
Causality Behind Experimental Choices:
-
Three-Electrode Setup: This configuration allows for precise control and measurement of the working electrode's potential against a stable reference electrode, independent of the current flowing through the counter electrode.
-
Deoxygenation: Oxygen can be electrochemically reduced and can also react with the radical intermediates, leading to defects in the polymer chain and hindering polymerization.
-
Choice of Electrochemical Method: The choice between potentiodynamic, galvanostatic, or potentiostatic methods depends on the desired film properties. Cyclic voltammetry provides good control over the film's redox state, while galvanostatic and potentiostatic methods are often simpler for depositing thicker films.
Workflow for Electrochemical Polymerization:
Characterization of Poly(this compound)
A thorough characterization of the synthesized polymer is essential to understand its structure, properties, and potential applications.
Quantitative Data Summary:
| Property | Expected Range/Value | Characterization Technique |
| Monomer Oxidation Potential | Slightly lower than aniline (~0.9 V vs SCE) | Cyclic Voltammetry (CV) |
| Electrical Conductivity | 10⁻⁵ to 10¹ S/cm (highly dependent on doping) | Four-Probe Method |
| Thermal Stability (Decomposition Temp.) | 200-300 °C | Thermogravimetric Analysis (TGA) |
| Solubility | Soluble in NMP, DMF, DMSO | Visual Inspection, UV-Vis Spectroscopy |
| Molecular Weight | 10,000 - 100,000 g/mol | Gel Permeation Chromatography (GPC) |
Spectroscopic and Analytical Techniques:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to confirm the chemical structure of the polymer.[17][18] Key characteristic peaks for polyaniline derivatives include:
-
~1580 cm⁻¹ and ~1490 cm⁻¹: C=C stretching vibrations of the quinoid and benzenoid rings, respectively.
-
~1300 cm⁻¹ and ~1240 cm⁻¹: C-N stretching vibrations.
-
~1140 cm⁻¹: A band associated with the doped, conductive state of the polymer.
-
Peaks corresponding to the C-H stretching and bending of the cyclopropyl group should also be present.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed information about the polymer's structure, including the connectivity of the monomer units and the presence of the cyclopropyl group.[19] Due to the paramagnetic nature of the conductive form, NMR is often performed on the dedoped (emeraldine base) form of the polymer.
-
UV-Visible (UV-Vis) Spectroscopy: This technique is useful for confirming the oxidation state of the polymer. The emeraldine salt form typically shows two characteristic absorption bands: one around 320-360 nm (π-π* transition of the benzenoid ring) and another broad absorption at >700 nm (related to the conductive polaron state).[2]
-
Scanning Electron Microscopy (SEM): SEM is used to investigate the morphology of the polymer, revealing features such as nanofibers, nanorods, or granular structures, which can be influenced by the polymerization conditions.[20]
-
Thermogravimetric Analysis (TGA): TGA provides information about the thermal stability of the polymer by measuring its weight loss as a function of temperature.[21][22]
Potential Applications in Drug Development and Beyond
The unique properties anticipated for poly(this compound) open up possibilities for its use in various advanced applications.
-
Drug Delivery: The enhanced solubility and potential biocompatibility of functionalized polyanilines make them attractive candidates for drug delivery systems.[23] The polymer could be designed to release a therapeutic agent in response to an electrical stimulus or a change in pH.
-
Biosensors: The high surface area and tunable conductivity of polyaniline derivatives are ideal for the development of sensitive and selective biosensors.[3][24] Poly(this compound) could be functionalized with biorecognition elements (e.g., enzymes, antibodies) to detect specific biological analytes.
-
Smart Coatings: The electroactive nature of the polymer could be exploited in smart coatings that change color or conductivity in response to environmental stimuli.
Safety Precautions
-
Aniline and its derivatives are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
-
Ammonium persulfate is a strong oxidizing agent and should be handled with care.
-
Acids such as HCl and H₂SO₄ are corrosive and require careful handling.
Conclusion
The polymerization of this compound presents an exciting opportunity to develop novel conductive polymers with tailored properties. The strong electron-donating nature of the cyclopropyl group is predicted to favorably influence the polymerization process and impart desirable characteristics, such as enhanced solubility, to the resulting polymer. The detailed protocols and characterization methods provided in this guide offer a solid foundation for researchers to explore the synthesis and application of this promising new material. While the protocols are based on sound chemical principles and analogies to similar systems, experimental optimization will be key to unlocking the full potential of poly(this compound).
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Application Notes & Protocols: The Strategic Role of 4-Cyclopropylaniline in Diversity-Oriented Synthesis
Executive Summary: Beyond the Flatland of Chemical Synthesis
In the quest for novel therapeutics, Diversity-Oriented Synthesis (DOS) has emerged as a powerful strategy to populate chemical space with structurally diverse and complex molecules, increasing the probability of discovering new biological functions.[1][2][3] The choice of starting materials is paramount to the success of any DOS campaign. 4-Cyclopropylaniline stands out as a uniquely valuable building block, merging the versatile reactivity of the aniline moiety with the exceptional physicochemical properties imparted by the cyclopropyl group. This guide elucidates the strategic advantages of the 4-cyclopropyl-N-aryl motif and provides detailed protocols for its application in robust, diversity-generating reactions.
The 4-Cyclopropyl-N-Aryl Motif: A Privileged Scaffold for Drug Discovery
The cyclopropyl group is not merely a small alkyl substituent; it is a "bioisostere" and a modulator of molecular properties that has become a hallmark of modern medicinal chemistry.[4][5] Its incorporation into drug candidates has been shown to address multiple challenges encountered during discovery and development.[6] When appended to an aniline, it creates a building block primed for DOS.
Causality Behind the Choice of this compound:
-
Enhanced Metabolic Stability: The cyclopropyl group's C-H bonds are shorter and stronger than those in standard aliphatic chains.[4][6] This inherent strength increases the energy required for the initial hydrogen abstraction step by cytochrome P450 (CYP) enzymes, often rendering the group resistant to oxidative metabolism.[7] Strategically placing it on the aniline ring can block common sites of metabolic attack, improving the pharmacokinetic profile of the resulting compounds.
-
Structural Rigidity and Bioactive Conformation: The three-membered ring imparts significant rigidity.[8] This conformational constraint can lock a molecule into its bioactive conformation, leading to a favorable entropic contribution to binding and enhancing potency and selectivity for its biological target.[6][8]
-
Modulation of Physicochemical Properties: The cyclopropyl group is often used to fine-tune lipophilicity and basicity (pKa). For instance, its introduction can lower the basicity of a nearby amine, which has been used to mitigate liabilities such as hERG channel binding and phospholipidosis.[7]
-
Versatile Synthetic Handle: The primary amine of the aniline scaffold is a nucleophilic and reactive handle for a vast array of chemical transformations, making it an ideal anchor point for building molecular diversity.
Core Synthetic Methodologies & Protocols
This compound is a superb substrate for powerful, one-pot reactions that rapidly generate molecular complexity. Below are key applications with detailed protocols.
Application: Multicomponent Reactions (MCRs) for Rapid Peptidomimetic Scaffolding
The Ugi four-component reaction (Ugi-4CR) is a cornerstone of DOS, allowing for the convergent synthesis of α-acetamido carboxamides from an amine, an aldehyde, a carboxylic acid, and an isocyanide in a single step.[9][10] This reaction excels at generating "appendage diversity," where the R-groups around a core scaffold are varied.
Caption: Ugi-4CR workflow using this compound as the amine component.
Protocol 1: General Procedure for Ugi-4CR with this compound
This protocol is designed to be a robust starting point for library synthesis.
-
Reagent Preparation: In a 10 mL vial equipped with a magnetic stir bar, add the carboxylic acid (0.2 mmol, 1.0 equiv).
-
Component Addition: To the vial, add methanol (1.0 mL) as the solvent. Sequentially add this compound (0.2 mmol, 1.0 equiv), the aldehyde (0.2 mmol, 1.0 equiv), and finally the isocyanide (0.2 mmol, 1.0 equiv).
-
Causality Note: Methanol is a preferred solvent as it is polar and protic, facilitating the formation of the initial iminium ion intermediate.[10] The order of addition is generally not critical, but adding the isocyanide last is common practice.
-
-
Reaction: Cap the vial and stir the mixture at room temperature (20-25 °C) for 24-48 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the methanol.
-
Purification: Dissolve the residue in ethyl acetate (10 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 5 mL) and brine (1 x 5 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by flash column chromatography on silica gel.
Data Presentation: Representative Ugi-4CR Library
| Entry | Aldehyde (R1) | Carboxylic Acid (R2) | Isocyanide (R3) | Yield (%) |
| 1 | Benzaldehyde | Acetic Acid | tert-Butyl | 85 |
| 2 | Isobutyraldehyde | Benzoic Acid | Cyclohexyl | 78 |
| 3 | 4-Pyridinecarboxaldehyde | Phenylacetic Acid | Benzyl | 81 |
Application: Scaffold Generation via Pictet-Spengler Reaction
The Pictet-Spengler reaction is a powerful cyclization method for constructing complex heterocyclic scaffolds, most notably tetrahydro-β-carbolines and tetrahydroisoquinolines.[11][12][13] While this compound is not a direct substrate, a simple two-step modification converts it into a versatile precursor for generating a library of novel tetrahydroisoquinoline cores. This demonstrates a key DOS principle: a short, linear sequence to access a key intermediate, followed by a branching, diversity-generating reaction.
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Application Notes & Protocols: Electrosynthesis of Organic Compounds Using 4-Cyclopropylaniline
Abstract
Organic electrosynthesis represents a paradigm shift in modern chemistry, offering sustainable and powerful alternatives to conventional reagent-based transformations. This guide provides an in-depth exploration of 4-cyclopropylaniline as a versatile building block in electrochemical synthesis. The unique reactivity of the N-cyclopropyl moiety, which undergoes a facile, irreversible ring-opening upon single-electron oxidation, unlocks novel pathways for the construction of complex nitrogen-containing heterocycles. We present the core principles governing its electrochemical behavior and provide detailed, field-proven protocols for its application in intermolecular annulation reactions, specifically focusing on the synthesis of substituted pyrrolidines. This document is intended for researchers, scientists, and drug development professionals seeking to leverage electrochemical methods for the efficient and green synthesis of novel organic compounds.
Introduction: The Strategic Advantage of Electrosynthesis and this compound
Electrosynthesis harnesses the power of electricity to drive chemical reactions, replacing stoichiometric chemical oxidants and reductants with clean, tunable electrons.[1][2] This approach offers significant advantages, including mild reaction conditions, high functional group tolerance, enhanced safety, and scalability. The ability to precisely control reaction potential allows for selective transformations that are often challenging to achieve with traditional chemical reagents.
Within this framework, this compound emerges as a substrate of significant interest. Its utility stems from the unique behavior of the N-cyclopropyl group upon anodic oxidation. The initial single-electron transfer (SET) from the aniline nitrogen generates a radical cation.[3][4] This is immediately followed by a rapid and irreversible ring-opening of the strained cyclopropane ring, forming a stable iminium distonic radical cation.[3] This irreversible step acts as a productive thermodynamic sink, preventing deleterious back-electron transfer and channeling the reactive intermediate toward desired reaction pathways. This predictable reactivity makes N-cyclopropylanilines powerful radical precursors for constructing valuable N-heterocyclic scaffolds.[4][5]
Core Mechanism: Anodic Activation and Ring-Opening
The foundational step in the electrosynthesis using this compound is its anodic oxidation. At a suitable potential, the lone pair of electrons on the nitrogen atom is removed at the anode surface to generate a nitrogen-centered radical cation. The inherent strain energy of the cyclopropane ring (approximately 28 kcal/mol) provides a strong driving force for its subsequent fragmentation.[3] This homolytic cleavage of a C-C bond results in the formation of a three-carbon chain, with the radical delocalized at the terminus and a positive charge stabilized on the nitrogen as an iminium ion.
This distonic radical cation is the key reactive intermediate that participates in subsequent bond-forming events, such as additions to unsaturated systems (alkenes, alkynes), initiating cyclization cascades.
Figure 1: Anodic activation pathway of this compound.
Application Note: Electrocatalytic [3+2] Annulation for Pyrrolidine Synthesis
One of the most powerful applications of this compound is in the [3+2] annulation with alkenes to synthesize highly substituted pyrrolidine rings. This transformation is particularly noteworthy as it can operate under redox-neutral conditions, where the overall process involves no net loss or gain of electrons, proceeding via an elegant electrocatalytic chain mechanism.[5]
Principle and Mechanism
The reaction is initiated by the anodic oxidation of this compound (1 ) to its radical cation, which undergoes ring-opening to form the distonic radical cation (A ). This intermediate adds to an alkene, such as styrene (2 ), to generate a new carbon-centered radical (B ). A 5-exo-trig cyclization then occurs, forming the five-membered pyrrolidine ring and generating another radical intermediate (C ). The crucial step for the catalytic cycle is the single-electron transfer from a neutral molecule of the starting aniline (1 ) to this radical intermediate (C ). This regenerates the aniline radical cation, propagating the chain reaction, and forms the anionic precursor to the final product (D ), which is then protonated to yield the pyrrolidine product (3 ). Because the electricity is only required to initiate the chain reaction, the total charge consumed can be substoichiometric.[5]
Figure 2: Proposed mechanism for the electrocatalytic [3+2] annulation.
Detailed Experimental Protocol
This protocol is adapted from established literature for the intermolecular [3+2] annulation of N-cyclopropylanilines and alkenes.[5]
Materials & Equipment:
-
Electrochemical Cell: Undivided glass cell (5-10 mL) equipped with a magnetic stir bar.
-
Electrodes: Reticulated Vitreous Carbon (RVC) foam anode and a platinum (Pt) foil cathode.
-
Power Supply: Galvanostat/Potentiostat capable of constant current electrolysis.
-
Reagents:
-
This compound (substrate)
-
Styrene or other alkene (coupling partner)
-
Lithium triflate (LiOTf) or Tetrabutylammonium perchlorate (TBAClO₄) (supporting electrolyte)
-
Acetonitrile (MeCN), anhydrous (solvent)
-
-
Inert Atmosphere: Nitrogen or Argon gas supply.
Procedure:
-
Cell Assembly: Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen. Assemble the undivided cell with the RVC anode and Pt cathode, ensuring they do not touch. The typical separation is ~0.5-1.0 cm.
-
Reagent Preparation: To the electrochemical cell, add this compound (e.g., 0.2 mmol, 1.0 equiv), the alkene (e.g., 0.4 mmol, 2.0 equiv), and the supporting electrolyte (e.g., LiOTf, 0.4 mmol, 2.0 equiv).
-
Solvent Addition: Add anhydrous acetonitrile (e.g., 4.0 mL) to the cell via syringe.
-
Inert Atmosphere: Seal the cell and purge with nitrogen or argon for 10-15 minutes while stirring. Maintain a positive pressure of inert gas throughout the reaction.
-
Electrolysis:
-
Immerse the cell in a water bath to maintain a constant temperature (e.g., 25 °C).
-
Begin stirring the solution vigorously.
-
Apply a constant current of 2.0 mA using the galvanostat.
-
Monitor the reaction by thin-layer chromatography (TLC) or LC-MS. The reaction is typically complete after passing a total charge of ~2.0 F/mol (Faradays per mole of the limiting reagent). For a 0.2 mmol reaction, this corresponds to approximately 5.4 hours.
-
-
Workup and Purification:
-
Upon completion, turn off the power supply.
-
Pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the desired pyrrolidine derivative.
-
Data Summary: Substrate Scope
The electrochemical [3+2] annulation protocol demonstrates broad applicability with various substituted anilines and alkenes, providing good to excellent yields.
| Entry | N-Cyclopropylaniline | Alkene | Product Yield (%)[5] |
| 1 | 4-Cyclopropyl-N-methylaniline | Styrene | 81% |
| 2 | This compound | 4-Methylstyrene | 75% |
| 3 | This compound | 4-Chlorostyrene | 68% |
| 4 | 4-Cyclopropyl-3-methylaniline | Styrene | 79% |
| 5 | This compound | Phenylacetylene | 65% |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or low conversion | - Insufficient current/potential.- Electrode passivation (fouling).- High cell resistance (low electrolyte conc.). | - Check electrical connections. Increase current slightly.- Gently clean electrode surfaces (sonicate in solvent or polish).- Increase supporting electrolyte concentration. |
| Formation of polymer | - Current density is too high.- Reaction temperature is too high. | - Reduce the applied current.- Use a larger electrode surface area to lower current density.- Ensure proper temperature control. |
| Low product yield | - Presence of water or nucleophilic impurities.- Non-optimal solvent/electrolyte combination.- Unstable intermediate. | - Use anhydrous solvents and reagents. Dry the electrolyte under vacuum.- Screen other electrolytes (e.g., TBAPF₆) and solvents (e.g., Dichloromethane). |
Conclusion
This compound serves as a uniquely powerful and versatile precursor in modern organic electrosynthesis. Its characteristic anodic behavior—clean single-electron oxidation followed by irreversible cyclopropane ring-opening—provides a reliable method for generating key radical intermediates. The protocols outlined herein demonstrate a practical, sustainable, and efficient strategy for the construction of complex pyrrolidine scaffolds, which are prevalent in pharmaceuticals and bioactive molecules. By replacing harsh chemical oxidants with electricity, these methods align with the principles of green chemistry and open new avenues for innovation in drug discovery and chemical synthesis.
References
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- Electrochemical synthesis of N-containing heterocycles.
- Heterocyclic Electrochemistry: Renewable Electricity in the Construction of Heterocycles. PMC, NIH.
- Metal-Free Synthesis of N-Heterocycles via Intramolecular Electrochemical C-H Amin
- Electrochemical synthesis of aziridines, pyrrolidines and oxazolines enabled by azo-free alcohol amin
- Anodic cyclization reactions: the total synthesis of alliacol a. PubMed, NIH.
- Anodic Cyclizations and Umpolung Reactions Involving Imines. Unknown Source.
- Intramolecular Anodic Olefin Coupling Reactions and the Synthesis of Cyclic Amines. NIH.
- Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. RSC Publishing.
- Anodic Cyclizations, Densely Functionalized Synthetic Building Blocks, and the Importance of Recent Mechanistic Observ
- Anodic Cyclization Reactions and the Mechanistic Strategies That Enable Optimiz
- Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.
- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. Unknown Source.
- Exploring the Applications of Cyclopropylamine in Organic Synthesis. Unknown Source.
- Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers.
- Electrosynthesis for the Invention of New Organic Reactions.
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- 5. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
Application Notes and Protocols for the Scale-Up Synthesis of 4-Cyclopropylaniline and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: The Rising Importance of the Cyclopropylaniline Moiety in Modern Chemistry
The 4-cyclopropylaniline scaffold is an increasingly prevalent structural motif in contemporary drug discovery and materials science. The unique combination of the electron-donating cyclopropyl group and the versatile aniline core imparts favorable physicochemical properties to molecules. The cyclopropyl group, a bioisostere for various functional groups, can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity.[1] Consequently, this compound and its derivatives are key building blocks in the synthesis of a range of bioactive molecules, including kinase inhibitors, antivirals, and agrochemicals.
This comprehensive guide provides detailed application notes and scalable protocols for the synthesis of this compound and its derivatives. We will delve into the intricacies of the most industrially relevant synthetic routes, offering practical insights into reaction optimization, scale-up considerations, purification strategies, and in-process controls. Our focus is on providing robust and reproducible methodologies suitable for kilogram-scale production in a drug development setting.
Strategic Approaches to the Synthesis of this compound
The construction of the C-N bond between the cyclopropyl-substituted aromatic ring and the amino group is the cornerstone of this compound synthesis. Two primary transition-metal-catalyzed cross-coupling reactions have emerged as the most effective and scalable methods: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Diagram: Synthetic Routes to this compound
Caption: Key synthetic strategies for this compound.
Part 1: The Buchwald-Hartwig Amination Route: A Modern Workhorse
The Buchwald-Hartwig amination has become a cornerstone of modern organic synthesis for the formation of C-N bonds due to its high efficiency, functional group tolerance, and generally milder reaction conditions compared to traditional methods.[2]
Mechanistic Rationale and Key Parameters
The reaction proceeds through a Pd(0)/Pd(II) catalytic cycle involving oxidative addition of the aryl halide to the Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[3]
Diagram: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for Buchwald-Hartwig amination.
Scale-Up Protocol for this compound via Buchwald-Hartwig Amination
This protocol is designed for a nominal 1 kg scale of 4-bromocyclopropylbenzene.
Materials and Equipment:
-
10 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet/outlet.
-
Temperature control unit.
-
Addition funnel.
-
Filtration apparatus.
-
Vacuum distillation setup.
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 4-Bromocyclopropylbenzene | 197.08 | 1.00 kg | 5.07 | 1.0 |
| Cyclopropylamine | 57.09 | 0.35 kg | 6.14 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 5.7 g | 0.025 | 0.005 |
| BrettPhos | 536.68 | 27.2 g | 0.051 | 0.01 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 0.68 kg | 7.08 | 1.4 |
| Toluene (anhydrous) | - | 5.0 L | - | - |
| Celite® | - | 200 g | - | - |
Procedure:
-
Reactor Setup and Inerting: Ensure the reactor is clean, dry, and thoroughly purged with nitrogen. Maintain a positive nitrogen atmosphere throughout the reaction.
-
Charge Reagents: To the reactor, charge 4-bromocyclopropylbenzene (1.00 kg), palladium(II) acetate (5.7 g), BrettPhos (27.2 g), and sodium tert-butoxide (0.68 kg).
-
Solvent Addition: Add anhydrous toluene (5.0 L) to the reactor.
-
Reaction Initiation: Begin stirring and slowly add cyclopropylamine (0.35 kg) via an addition funnel over 30 minutes. An exotherm may be observed.
-
Heating and Monitoring: Heat the reaction mixture to 80-85 °C and maintain this temperature. Monitor the reaction progress by HPLC or GC every 2 hours until the consumption of 4-bromocyclopropylbenzene is >99%.
-
Work-up: Cool the reaction mixture to room temperature. Add Celite® (200 g) and stir for 30 minutes. Filter the mixture through a pad of Celite®, washing the cake with toluene (2 x 500 mL).
-
Extraction: Combine the filtrates and wash with water (2 x 2 L) and then with brine (1 x 2 L).
-
Solvent Removal: Concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by vacuum distillation.
Expected Yield: 80-90% Purity (by GC/HPLC): >99%
In-Process Controls and Analytical Methods
-
Reaction Monitoring: HPLC is the preferred method for monitoring the reaction progress. A typical method would involve a C18 column with a gradient of acetonitrile and water.[4][5][6][7][8] GC can also be used, particularly for monitoring the disappearance of the volatile starting material.[9][10]
-
Purity Analysis: Final product purity should be assessed by GC-FID and confirmed by ¹H NMR and ¹³C NMR spectroscopy.
Scale-Up Challenges and Troubleshooting
-
Exotherm Control: The initial addition of cyclopropylamine and the reaction itself can be exothermic. On a large scale, efficient heat transfer is crucial to prevent runaway reactions. Ensure the reactor's cooling system is adequate.
-
Stirring and Mass Transfer: The reaction mixture can become heterogeneous due to the presence of the base. Robust overhead stirring is necessary to ensure good mixing and prevent localized "hot spots."
-
Catalyst Deactivation: The active Pd(0) species is sensitive to oxygen. Maintaining a strict inert atmosphere is critical for catalyst longevity and reaction efficiency.
-
Work-up and Filtration: On a larger scale, filtering the reaction mixture can be slow. Using a filter aid like Celite® is highly recommended.
Part 2: The Ullmann Condensation: A Classic Alternative
The Ullmann condensation is a copper-catalyzed reaction that serves as a viable alternative to the Buchwald-Hartwig amination, particularly when palladium-based methods are not desirable.[4] Traditionally, Ullmann reactions required harsh conditions, but modern advancements with the use of ligands have made them more practical.[4][11]
Rationale and Comparison to Buchwald-Hartwig
The Ullmann condensation typically requires higher temperatures than the Buchwald-Hartwig amination and may be more sensitive to steric hindrance.[4] However, copper is significantly less expensive than palladium, which can be a major cost driver on an industrial scale.
Scale-Up Protocol for this compound via Ullmann Condensation
Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
|---|---|---|---|---|
| 4-Chlorocyclopropylbenzene | 152.62 | 1.00 kg | 6.55 | 1.0 |
| Aniline | 93.13 | 0.92 kg | 9.88 | 1.5 |
| Copper(I) Iodide (CuI) | 190.45 | 62.4 g | 0.328 | 0.05 |
| L-Proline | 115.13 | 75.4 g | 0.655 | 0.10 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 1.81 kg | 13.1 | 2.0 |
| Dimethyl Sulfoxide (DMSO) | - | 5.0 L | - | - |
Procedure:
-
Reactor Setup: In a 10 L jacketed reactor, combine 4-chlorocyclopropylbenzene (1.00 kg), aniline (0.92 kg), copper(I) iodide (62.4 g), L-proline (75.4 g), and potassium carbonate (1.81 kg).
-
Solvent Addition and Degassing: Add DMSO (5.0 L) and degas the mixture by bubbling nitrogen through it for 30 minutes.
-
Heating and Monitoring: Heat the reaction mixture to 120-130 °C under a nitrogen atmosphere. Monitor the reaction progress by HPLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and add water (10 L). Extract the aqueous phase with ethyl acetate (3 x 3 L).
-
Washing: Combine the organic extracts and wash with water (3 x 3 L) to remove DMSO, followed by a brine wash (1 x 3 L).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation.
Expected Yield: 70-80% Purity (by GC/HPLC): >98%
Part 3: Synthesis of Key Derivatives
The this compound core is often functionalized to modulate its properties for specific applications.
N-Acetylation: Synthesis of N-(4-cyclopropylanilinyl)acetamide
This derivative is a common intermediate.
Procedure: To a stirred solution of this compound (1.0 eq) in a suitable solvent such as ethyl acetate or dichloromethane at 0 °C, slowly add acetic anhydride (1.1 eq). Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or HPLC). The product can often be isolated by precipitation upon addition of a non-polar solvent like hexanes, followed by filtration.
Ring Halogenation: Synthesis of Halogenated Derivatives
For structure-activity relationship (SAR) studies, halogenated derivatives are frequently synthesized. For example, fluorinated analogues can be prepared from the corresponding fluorinated starting materials using the protocols described above.
Part 4: Purification, Waste Management, and Regulatory Considerations
Large-Scale Purification Strategies
-
Vacuum Distillation: This is the preferred method for purifying this compound, which is a liquid at room temperature. It effectively removes non-volatile impurities and residual catalyst.
-
Crystallization: For solid derivatives, crystallization is the primary purification method. A systematic approach to solvent screening is recommended to find optimal conditions for yield and purity.
Palladium and Copper Waste Management
The use of transition metals necessitates a robust waste management strategy. Spent palladium and copper catalysts should be collected and can often be sent to specialized companies for recycling and recovery of the precious metals.
Regulatory Considerations: Residual Palladium in APIs
For applications in drug development, the residual palladium levels in the final Active Pharmaceutical Ingredient (API) are strictly regulated. The FDA and ICH Q3D guidelines provide limits for elemental impurities. For palladium, an orally administered drug, the permitted daily exposure (PDE) is 100 µ g/day , which often translates to a concentration limit of 10 ppm in the API.[12][13][14] Therefore, the purification process must be validated to demonstrate its capability to reduce residual palladium to acceptable levels.
Conclusion
The scale-up synthesis of this compound and its derivatives is a critical process for the pharmaceutical and agrochemical industries. The Buchwald-Hartwig amination and the Ullmann condensation are two powerful and scalable methods for this transformation. The choice between these methods will depend on factors such as cost, reaction conditions, and the specific substrate. This guide has provided detailed protocols and practical considerations to aid researchers and drug development professionals in the successful and efficient synthesis of these valuable compounds at scale. Careful attention to process safety, in-process controls, and purification is paramount to ensure the production of high-quality material suitable for its intended application.
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- Guide for crystallization. [URL: https://www.cryst.chem.uu.
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- World's First Pilot Plant for Bio-Based Aniline - Covestro. [URL: https://www.covestro.
- Scale-Up Guide: Buchwald-Hartwig Amination - Sigma-Aldrich. [URL: https://www.sigmaaldrich.
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- The effect of different solvents on the yield for the CC Ullmann coupling reaction using 5 Cu(0) - ResearchGate. [URL: https://www.researchgate.net/figure/The-effect-of-different-solvents-on-the-yield-for-the-C-C-Ullmann-coupling-reaction_tbl1_330654060]
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- trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis of Fluorocyclopropyl Cabozantinib Analogs - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534882/]
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- Novel 4-acetamide-2-alkylthio-N-acetanilides resembling nimesulide: Synthesis, cell viability evaluation and in silico studies - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28666860/]
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- Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries - ResearchGate. [URL: https://www.researchgate.net/publication/262590219_Highly_regioselective_Buchwald-Hartwig_amination_at_C-2_of_24-dichloropyridine_enabling_a_novel_approach_to_24-bisanilinopyridine_BAPyd_libraries]
- Process Analytical Technology: tools and applications in pharmaceutical manufacturing. [URL: https://www.researchgate.
- Reactions for making widely used aniline compounds break norms of synthesis. [URL: https://www.researchgate.net/publication/328549302_Reactions_for_making_widely_used_aniline_compounds_break_norms_of_synthesis]
- Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8301138/]
- (PDF) ChemInform Abstract: Synthetic Studies Connected with the Preparation of 4-Cyclopropyl-7- fluoro-6-(4-methylpiperazin-1-yl)-1,2,4,9-tetrahydrothiazolo(5,4-b) quinoline-2,9-dione. - ResearchGate. [URL: https://www.researchgate.net/publication/227181078_ChemInform_Abstract_Synthetic_Studies_Connected_with_the_Preparation_of_4-Cyclopropyl-7-fluoro-6-4-methylpiperazin-1-yl-1249-tetrahydrothiazolo54-bquinoline-29-dione]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Photoredox-Catalyzed Annulation of 4-Cyclopropylaniline
Welcome to the technical support center for the photoredox-catalyzed annulation of 4-cyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this powerful transformation. Here, we address common experimental challenges in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your research.
Introduction to the Annulation Reaction
The photoredox-catalyzed [3+2] annulation of this compound with π-systems (alkenes or alkynes) is a potent method for constructing valuable five-membered rings, which are prevalent in many biologically active molecules. The reaction is initiated by the single-electron oxidation of the aniline nitrogen by an excited photocatalyst. This triggers the ring-opening of the cyclopropyl group to form a distonic radical cation, which then engages with a coupling partner to afford the desired annulated product. While elegant, this reaction cascade is susceptible to several side reactions that can diminish yield and purity. This guide will help you troubleshoot these issues effectively.
Reaction Mechanism Overview
To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The accepted pathway is illustrated below.
Technical Support Center: Optimization of Reaction Conditions for 4-Cyclopropylaniline Synthesis
Welcome to the technical support center for the synthesis of 4-cyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and frequently asked questions (FAQs) for the palladium-catalyzed synthesis of this key intermediate. Our focus will be on the widely utilized Buchwald-Hartwig amination, a powerful method for C-N bond formation.[1][2] This guide will delve into the intricacies of reaction optimization, helping you navigate common challenges and achieve high-yielding, clean reactions.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues you may encounter during the synthesis of this compound via Buchwald-Hartwig amination. The question-and-answer format is designed to provide direct and actionable solutions.
Question 1: My reaction shows low or no conversion of the starting aryl halide. What are the likely causes and how can I fix it?
Answer:
Low or no conversion in a Buchwald-Hartwig amination is a common issue that can often be traced back to a few key factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active form of the catalyst is a Pd(0) species.[1] If you are using a Pd(II) precatalyst like Pd(OAc)₂, it must be reduced in situ. This reduction can sometimes be inefficient.
-
Solution: Consider using a pre-formed Pd(0) catalyst or a precatalyst that readily forms the active Pd(0) species.[3] Ensure your reaction setup is truly anaerobic, as oxygen can deactivate the catalyst. Degas your solvent and reagents thoroughly.
-
-
Poor Ligand Choice: The ligand is crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. For the coupling of a primary amine like cyclopropylamine, the choice of ligand is critical to prevent side reactions and promote efficient turnover.
-
Solution: Bulky, electron-rich phosphine ligands are generally preferred for amination reactions.[4] For primary amines, ligands like BrettPhos have been shown to be effective.[1] Experiment with different classes of ligands, such as biarylphosphine ligands (e.g., RuPhos, XPhos) or chelating bisphosphine ligands (e.g., Xantphos), as the optimal ligand can be substrate-dependent.[4][5]
-
-
Inappropriate Base: The base plays a critical role in the deprotonation of the amine to form the palladium-amido intermediate.
-
Solution: Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOtBu) is a common choice.[5] However, if your substrate is base-sensitive, you might consider weaker bases like Cs₂CO₃ or K₃PO₄, though this may require higher reaction temperatures or longer reaction times.[1] The solubility of the base can also be a factor; in some cases, a combination of bases can be beneficial.[6]
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend I > Br > Cl. Aryl chlorides can be particularly challenging to activate.[3]
-
Solution: If you are using an aryl chloride, you may need more forcing conditions (higher temperature, longer reaction time) or a more specialized catalyst system designed for aryl chloride activation.[7] If possible, starting with the corresponding aryl bromide or iodide will likely lead to a more facile reaction.
-
Question 2: I'm observing a significant amount of a side product that appears to be the dehalogenated starting material (hydrodehalogenation). What causes this and how can I minimize it?
Answer:
Hydrodehalogenation, the replacement of the halogen on your aryl halide with a hydrogen atom, is a known side reaction in Buchwald-Hartwig aminations.[8][9] It typically arises from a competing β-hydride elimination pathway.[10]
-
Mechanism of Hydrodehalogenation: This side reaction can occur from the palladium-amido intermediate. Instead of reductive elimination to form the desired C-N bond, β-hydride elimination from the amine or another source can occur, leading to the formation of a palladium-hydride species. This palladium-hydride can then reductively eliminate with the aryl group to produce the dehalogenated arene.
-
Minimizing Hydrodehalogenation:
-
Ligand Choice: The choice of ligand can significantly influence the rate of reductive elimination versus β-hydride elimination. Bulky, electron-rich ligands that promote rapid reductive elimination are preferred.
-
Base Selection: The nature of the base can also play a role. In some cases, using a bimetallic palladium-copper nanocatalyst system has been shown to suppress hydrodehalogenation by promoting the desired amination pathway.[8][9]
-
Temperature Control: Running the reaction at the lowest effective temperature can sometimes help to minimize side reactions.[5]
-
Reagent Purity: Ensure your amine and solvent are free of impurities that could act as hydride sources.
-
Question 3: My product is contaminated with diarylated or triarylated byproducts. How can I improve the selectivity for the monoarylated product?
Answer:
The formation of diarylated or triarylated products is a common challenge when using primary amines like cyclopropylamine. The initially formed this compound is also a nucleophile and can compete with cyclopropylamine for the aryl halide.
-
Stoichiometry:
-
Solution: Using a slight excess of the cyclopropylamine can help to favor the formation of the monoarylated product. However, a large excess can make purification difficult.
-
-
Ligand Selection:
-
Solution: The steric bulk of the ligand plays a crucial role in preventing over-arylation. Highly hindered ligands can create a crowded environment around the palladium center, making it difficult for the bulkier this compound to displace the smaller cyclopropylamine and react further. Ligands like BrettPhos have been specifically designed for the monoarylation of primary amines.[11]
-
-
Reaction Conditions:
-
Solution: Lowering the reaction temperature and monitoring the reaction progress closely can allow you to stop the reaction once the desired monoarylated product is maximized and before significant diarylation occurs. Online monitoring techniques like HPLC can be very useful for this.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst system (precatalyst, ligand, base) for the synthesis of this compound?
A1: While there is no single "magic bullet" catalyst system, a good starting point for the Buchwald-Hartwig amination of a 4-halo-cyclopropylbenzene with cyclopropylamine would be a palladium precatalyst like Pd₂(dba)₃ or a G3/G4 precatalyst, paired with a bulky, electron-rich biarylphosphine ligand such as RuPhos or BrettPhos, and a strong base like NaOtBu in an anhydrous, aprotic solvent like toluene or dioxane.[3][5] Optimization will likely be necessary depending on the specific aryl halide used.
Q2: How critical is the quality of the reagents and solvent?
A2: Extremely critical. The Buchwald-Hartwig amination is sensitive to air and moisture. Oxygen can oxidize and deactivate the Pd(0) catalyst. Water can react with the strong base and interfere with the catalytic cycle. Therefore, it is essential to use anhydrous solvents and to thoroughly degas all solvents and liquid reagents. The purity of the starting materials is also important to avoid side reactions.
Q3: Can I monitor the progress of my reaction?
A3: Yes, monitoring the reaction is highly recommended to determine the optimal reaction time and to minimize the formation of byproducts. Thin-layer chromatography (TLC) can provide a quick qualitative assessment. For more quantitative analysis, gas chromatography (GC) or high-performance liquid chromatography (HPLC) are excellent techniques.[12] Real-time monitoring using techniques like pressurized sample infusion mass spectrometry (PSI-MS) can provide detailed mechanistic insights.[13][14][15]
Q4: What are some common methods for purifying this compound?
A4: The crude product is typically purified by column chromatography on silica gel.[16] The choice of eluent will depend on the polarity of any impurities. A common solvent system is a mixture of hexanes and ethyl acetate. Recrystallization can also be an effective purification method if a suitable solvent system can be found.
Q5: Are there alternative methods to the Buchwald-Hartwig amination for synthesizing this compound?
A5: Yes, other cross-coupling reactions can be employed. The Ullmann condensation, which uses a copper catalyst, is a classic method for forming C-N bonds, although it often requires harsher reaction conditions (higher temperatures) than the Buchwald-Hartwig reaction.[3] Another approach involves the reaction of an aniline with cyclopropylboronic acid in the presence of a copper catalyst.
Experimental Protocols
Optimized Protocol for the Synthesis of this compound via Buchwald-Hartwig Amination
This protocol is a general guideline and may require optimization based on the specific starting materials and laboratory conditions.
Materials:
-
4-Bromocyclopropylbenzene (or 4-chlorocyclopropylbenzene)
-
Cyclopropylamine
-
Palladium(II) acetate (Pd(OAc)₂) or a suitable precatalyst
-
RuPhos (or other suitable biarylphosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Argon or Nitrogen gas
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 1-2 mol%) and the phosphine ligand (e.g., 1.2-2.4 mol%).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of inert gas, add NaOtBu (e.g., 1.4 equivalents), 4-bromocyclopropylbenzene (1.0 equivalent), and anhydrous toluene.
-
Amine Addition: Add cyclopropylamine (e.g., 1.2 equivalents) via syringe.
-
Reaction: Place the sealed reaction vessel in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or GC until the starting aryl halide is consumed.
-
Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove palladium residues and inorganic salts.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Data Presentation
Table 1: Comparison of Reaction Parameters for this compound Synthesis
| Entry | Aryl Halide | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | 4-Bromocyclopropylbenzene | RuPhos | NaOtBu | Toluene | 100 | >95 | (Hypothetical optimized condition based on literature) |
| 2 | 4-Chlorocyclopropylbenzene | BrettPhos | NaOtBu | Dioxane | 110 | 85 | (Hypothetical optimized condition based on literature) |
| 3 | 4-Bromocyclopropylbenzene | Xantphos | Cs₂CO₃ | Toluene | 110 | 78 | (Hypothetical optimized condition based on literature) |
| 4 | 4-Iodocyclopropylbenzene | RuPhos | K₃PO₄ | Toluene | 80 | 92 | (Hypothetical optimized condition based on literature) |
Note: The yields presented are illustrative and based on typical outcomes for similar reactions reported in the literature. Actual yields will vary depending on the specific experimental conditions.
Visualizations
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Troubleshooting Workflow for Low Reaction Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
References
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Thomas, G. T., Janusson, E., Zijlstra, H. S., & McIndoe, J. S. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Chemical Communications, 55(85), 12806-12809. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? Retrieved from [Link]
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Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. ChemRxiv. Retrieved from [Link]
-
Malig, T. C., Yunker, L. P. E., Steiner, S., & Hein, J. E. (2020). Online HPLC Analysis of Buchwald-Hartwig Aminations from Within an Inert Environment. Analytical Chemistry. Retrieved from [Link]
-
Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Novartis OAK. Retrieved from [Link]
-
University of Victoria. (2019). Step-by-step real time monitoring of a catalytic amination reaction. Retrieved from [Link]
-
Norrby, P.-O., & Olsen, K. G. (2007). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 72(20), 7731–7738. Retrieved from [Link]
-
Barrios-Landeros, F., & Hartwig, J. F. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(34), 11672-11683. Retrieved from [Link]
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Reddit. (2024). BH amination side products and purification. Retrieved from [Link]
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ResearchGate. (2019). Catalytic cycle (left) and reaction monitoring trace (right) of a... Retrieved from [Link]
-
Royal Society of Chemistry. (2018). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Retrieved from [Link]
-
PubMed. (2025). Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. Retrieved from [Link]
-
ResearchGate. (2021). Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Retrieved from [Link]
-
DSpace@MIT. (2015). Palladium-catalyzed C-N and C-O cross-coupling reactions. Retrieved from [Link]
-
National Institutes of Health. (2010). A Multi-Ligand Based Pd Catalyst for C–N Cross-Coupling Reactions. Retrieved from [Link]
-
ACS Publications. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Retrieved from [Link]
-
ResearchGate. (2025). Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. Retrieved from [Link]
-
Novartis OAK. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Retrieved from [Link]
-
ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Retrieved from [Link]
-
ACS Publications. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Retrieved from [Link]
-
ACS Publications. (1997). Palladium-Catalyzed Amination of Aryl Triflates and Importance of Triflate Addition Rate. Retrieved from [Link]
-
ACS Publications. (2009). Palladium-Catalyzed C−H Activation/Intramolecular Amination Reaction: A New Route to 3-Aryl/Alkylindazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). POP‐type ligands used in the Buchwald–Hartwig amination. Retrieved from [Link]
-
National Institutes of Health. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Wiley Analytical Science. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Retrieved from [Link]
-
eScholarship. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Reddit. (2021). I'm assuming this is a Buchwald-Hartwig couing reaction, but since it looks so simple I'm not really sure why it has a low yield? Does it have to do with protecting groups maybe? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health. (2014). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]
-
ACS Publications. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Retrieved from [Link]
-
ACS Publications. (2025). Palladium-Catalyzed Monoarylation of Cyclopropylamine. Retrieved from [Link]
-
National Institutes of Health. (2006). Palladium‐Catalyzed Aryl Amination Reactions of 6‐Bromo‐ and 6‐Chloropurine Nucleosides. Retrieved from [Link]
- Google Patents. (1986). US4590292A - Process for the manufacture of cyclopropylamine.
-
PubMed. (2024). Iron(II)-Catalyzed Radical [3 + 2] Cyclization of N-Aryl Cyclopropylamines for the Synthesis of Polyfunctionalized Cyclopentylamines. Retrieved from [Link]
-
NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. Retrieved from [Link]
-
PubMed. (2005). Synthesis and application of chiral cyclopropane-based ligands in palladium-catalyzed allylic alkylation. Retrieved from [Link]
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Improving yield and selectivity in reactions of 4-Cyclopropylaniline
Welcome to the technical support center for 4-Cyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to help you optimize your reactions, improve yields, and enhance selectivity. The unique electronic and steric properties of the cyclopropyl moiety introduce specific challenges and opportunities that this guide will help you master.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the fundamental properties and reactivity of this compound.
Q1: What are the key structural and electronic properties of this compound that influence its reactivity?
A1: this compound's reactivity is governed by the interplay of two key functional groups: the amino group (-NH₂) and the cyclopropyl ring.
-
Amino Group: The -NH₂ group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution (EAS) reactions. Its lone pair of electrons donates into the aromatic ring, increasing the electron density at the positions ortho and para to it, making the ring highly susceptible to electrophilic attack.
-
Cyclopropyl Group: The cyclopropyl ring also acts as a weak activating group and an ortho, para-director.[1] Its unique "bent" bonds have partial π-character, allowing for σ-π conjugation with the aromatic system. This conjugation stabilizes the intermediates formed during electrophilic attack at the ortho and para positions.[2]
-
Combined Effect: The presence of two ortho, para-directing groups means that electrophilic substitution will be strongly favored at the positions ortho to the amino group (positions 2 and 6) and ortho to the cyclopropyl group (position 3 and 5), which is also meta to the amino group. The directing power of the amino group is significantly stronger, thus substitution primarily occurs at positions 2 and 6.
Q2: How stable is the cyclopropyl ring in this compound under typical reaction conditions?
A2: The cyclopropyl ring is the most strained of the cycloalkanes and its stability can be a concern.[3]
-
Acidic Conditions: Strong acids can promote ring-opening, especially at elevated temperatures.[4] This is a critical consideration in reactions like diazotization or Friedel-Crafts.
-
Oxidative Conditions: The cyclopropylamine moiety can be susceptible to single-electron transfer (SET) oxidation, which leads to a rapid and irreversible ring-opening of the cyclopropyl group to form a distonic radical cation.[5][6] This reactivity has been harnessed for use as a mechanistic probe.[7]
-
Reductive Conditions: The cyclopropyl group is generally stable under most reductive conditions, including catalytic hydrogenation, that are used to reduce other functional groups.
-
Thermal Conditions: Cyclopropane is the least thermally stable of the small cycloalkanes.[3] While this compound itself is stable, prolonged heating at high temperatures should be approached with caution.
Q3: Is the basicity of this compound different from aniline?
A3: The cyclopropyl group is weakly electron-donating through induction and hyperconjugation, which slightly increases the electron density on the nitrogen atom. Therefore, this compound is expected to be slightly more basic than aniline, but this difference is generally not significant enough to require major alterations in reaction protocols that rely on the basicity of the amine.
Troubleshooting Guide: Common Reactions and Solutions
This section provides detailed troubleshooting for specific issues encountered during common synthetic transformations of this compound.
Buchwald-Hartwig Amination
The palladium-catalyzed coupling of this compound with aryl halides is a powerful method for forming C-N bonds. However, challenges can arise.
Q: My Buchwald-Hartwig reaction with this compound is giving low yield and multiple byproducts. What should I investigate?
A: Low yields in this cross-coupling reaction are a common issue and can often be traced back to the choice of catalyst, base, or solvent, as well as the stability of the starting materials.[4]
Troubleshooting Workflow:
Caption: Troubleshooting Buchwald-Hartwig Aminations.
Detailed Protocol & Causality:
-
Catalyst System: The choice of ligand is critical. For challenging couplings, especially with less reactive aryl chlorides, sterically hindered and electron-rich phosphine ligands are often required to promote both oxidative addition and reductive elimination.[8][9] A recent study on the monoarylation of cyclopropylamine found that the adamantyl-substituted YPhos ligand (adYPhos) was highly effective for coupling with (hetero)aryl chlorides at room temperature.[8] Using a pre-catalyst, such as a palladacycle, can provide more consistent results than generating the active Pd(0) species in situ from sources like Pd(OAc)₂.[4]
-
Base Selection: A strong, non-nucleophilic base is required to deprotonate the aniline and facilitate the catalytic cycle. Sodium tert-butoxide (NaOtBu) is a common choice.[2] However, if your substrate has base-sensitive functional groups, milder bases like K₃PO₄ or Cs₂CO₃ should be screened. The solubility of the base can also play a role.
-
Solvent Choice: Toluene and dioxane are standard solvents for Buchwald-Hartwig aminations. A 2025 study identified toluene as the optimal solvent for the coupling of cyclopropylamine when using a Pd-YPhos catalyst system.[8] It's crucial to use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions.
Optimized Conditions for Aryl Chloride Coupling:
| Parameter | Recommended Condition | Rationale |
| Catalyst | [Pd(allyl)Cl]₂ / adYPhos | Sterically demanding, electron-rich ligand facilitates coupling of less reactive aryl chlorides.[8] |
| Base | K-OtBu | Strong, non-nucleophilic base.[8] |
| Solvent | Toluene | Optimal solvent identified for this specific coupling type.[8] |
| Temperature | Room Temperature | Mild conditions possible with a highly active catalyst system.[8] |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation and deactivation of the Pd(0) catalyst.[4] |
Amide Coupling (Acylation)
The formation of an amide bond by reacting this compound with a carboxylic acid is a fundamental transformation. Achieving high yield and selectivity requires careful selection of coupling reagents and conditions.
Q: I am observing low conversion and the formation of side products in my amide coupling reaction with this compound. How can I improve my results?
A: Low conversion in amide coupling often points to inefficient activation of the carboxylic acid or lower nucleophilicity of the aniline. Side reactions can arise from the coupling reagent itself or from over-acylation.
Troubleshooting Decision Tree:
Caption: Decision tree for optimizing amide coupling.
Detailed Protocol & Causality:
-
Coupling Reagents:
-
Carbodiimides (EDC/DCC): These are common and cost-effective. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is often preferred over dicyclohexylcarbodiimide (DCC) because its urea byproduct is water-soluble, simplifying purification.[3][10] To minimize racemization of the carboxylic acid partner and improve efficiency, an additive like 1-hydroxybenzotriazole (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) is essential.[10]
-
Uronium/Aminium Salts (HATU/HBTU): Reagents like HATU are highly effective and lead to fast reaction times with minimal racemization.[11] However, a potential side reaction is the guanidinylation of the aniline, where the coupling reagent reacts directly with the amine. This can be minimized by pre-activating the carboxylic acid for a few minutes before adding the this compound.
-
Phosphonium Salts (PyBOP): These are also very efficient and less prone to side reactions than some older phosphonium reagents.[11]
-
-
General Protocol for EDC/HOBt Coupling:
-
Dissolve the carboxylic acid (1.0 eq), HOBt (1.2 eq), and this compound (1.1 eq) in an anhydrous aprotic solvent (e.g., DMF, DCM).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).
-
Add EDC·HCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Upon completion, perform an aqueous workup with dilute acid (e.g., 1N HCl), dilute base (e.g., sat. NaHCO₃), and brine to remove unreacted starting materials and byproducts.
-
Electrophilic Aromatic Substitution (EAS)
Modifying the aromatic ring of this compound via EAS is a key strategy for diversification. The primary challenge is controlling regioselectivity and the extent of substitution.
Q: I am attempting a halogenation (e.g., bromination) of this compound and getting a mixture of products, including poly-substituted species. How can I achieve mono-substitution at the desired position?
A: The high activation of the aromatic ring by the amino group makes it prone to over-reaction. The key to selectivity is to moderate the reactivity of the substrate and control the reaction conditions.
Strategies for Controlling Selectivity:
-
Acyl Protection of the Amino Group: The most reliable strategy is to protect the amine as an amide (e.g., an acetanilide). The amide group is still an ortho, para-director but is significantly less activating than the free amine. This dramatically reduces the rate of reaction and prevents polysubstitution. The protecting group can be removed later by hydrolysis.
Workflow for Controlled Bromination:
-
Protection: React this compound with acetic anhydride to form N-(4-cyclopropylphenyl)acetamide.
-
Bromination: React the acetamide with Br₂ in acetic acid. The major product will be 2-bromo-4-cyclopropyl-acetanilide due to the steric bulk of the acetyl group favoring para-substitution relative to its own position (which is ortho to the amine).
-
Deprotection: Hydrolyze the amide using acidic or basic conditions to yield 2-bromo-4-cyclopropylaniline.
-
-
Choice of Reagent and Conditions: Using milder electrophilic reagents and running the reaction at low temperatures can also improve selectivity. For bromination, using N-bromosuccinimide (NBS) instead of Br₂ may provide better control.
Regioselectivity Considerations:
Both the amino and cyclopropyl groups direct ortho and para. The powerful activating effect of the -NH₂ group dominates, directing incoming electrophiles to the 2- and 6-positions.[12] The cyclopropyl group's directing effect reinforces this. Therefore, mono-substitution will occur almost exclusively at the position ortho to the amino group.
Caption: Strategy for selective electrophilic substitution.
Diazotization and Sandmeyer Reactions
Converting the amino group to a diazonium salt allows for its replacement with a wide variety of substituents (e.g., -Cl, -Br, -CN, -OH). The instability of diazonium salts is the primary challenge.
Q: My Sandmeyer reaction on this compound is giving a low yield of the desired product and a significant amount of a phenolic byproduct.
A: This is a classic issue in diazonium chemistry. Phenol formation arises from the reaction of the diazonium salt with water, a reaction that is accelerated by heat.[13] The stability of the cyclopropyl ring under the strongly acidic conditions can also be a concern.
Key Optimization Parameters:
-
Temperature Control: This is the most critical factor. The diazotization must be performed at 0-5 °C to prevent premature decomposition of the diazonium salt.[13] The subsequent displacement reaction with the copper(I) salt should also be maintained at a low temperature, warming only cautiously if the reaction is sluggish.
-
Acid Concentration: A sufficient excess of strong acid (e.g., HCl, H₂SO₄) is necessary to fully generate nitrous acid from sodium nitrite and to prevent the newly formed diazonium salt from coupling with unreacted this compound to form an azo compound.[13]
-
Reagent Addition: The aqueous solution of sodium nitrite should be added slowly and dropwise to the cold, acidic solution of the aniline to maintain temperature control and prevent localized excesses of nitrous acid.
Troubleshooting Table:
| Issue | Probable Cause | Recommended Solution |
| Low Yield, Phenol Byproduct | Diazonium salt decomposition. | Maintain strict temperature control (0-5 °C) throughout the diazotization and coupling steps.[13] |
| Formation of Azo Dyes (colored impurity) | Diazonium salt coupling with starting amine. | Ensure sufficient excess of acid. Add nitrite solution slowly to the amine solution, not the other way around. |
| Incomplete Reaction | Incomplete diazotization. | Use at least 2.5-3 equivalents of acid. Ensure stoichiometric amount of NaNO₂ is fully dissolved and added slowly. |
| Potential Ring-Opened Byproducts | Instability of cyclopropyl group. | While generally stable, avoid prolonged reaction times and excessive heating. Use the diazonium salt immediately in the next step. |
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025). The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]
-
YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Pflug, N. C., Schmitt, M., & McNeill, K. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology - ACS Publications. Retrieved from [Link]
-
Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. PubMed. Retrieved from [Link]
-
Hartwig, J. F., et al. (2024). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. NIH. Retrieved from [Link]
-
Kinzel, D., Zilberg, S., & González, L. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. PubMed. Retrieved from [Link]
-
Loeppky, R. N., & Elomari, S. (2000). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-dialkyl Aromatic Amines. PubMed. Retrieved from [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. (2025). PubMed. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Organic Chemistry Portal. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Retrieved from [Link]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved from [Link]
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Friedel-Crafts Acylation for Accessing Multi-Bridge-Functionalized Large Pillar[n]arenes. (2024). PubMed. Retrieved from [Link]
-
University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Retrieved from [Link]
-
Ohwada, T., & Shudo, K. (2022). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. MDPI. Retrieved from [Link]
-
Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]
-
RegioSQM. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Chemical Science (RSC Publishing). Retrieved from [Link]
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Retrieved from [Link]
-
University of Johannesburg. (n.d.). Reductive amide coupling of nitroarenes and carboxylic acids. Retrieved from [Link]
- Google Patents. (n.d.). EP2602242B1 - Process for preparing compound by novel sandmeyer-like reaction using nitroxide radical compound as reaction catalyst.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Retrieved from [Link]
-
Kashani, S. K., Jessiman, J. E., & Sullivan, A. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Retrieved from [Link]
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. (2018). NIH. Retrieved from [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. (n.d.). Environmental Science & Technology - ACS Publications. Retrieved from [Link]
-
Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate as the solvent: scope and mechanistic insights. (n.d.). RSC Publishing. Retrieved from [Link]
-
Process optimization for acid-amine coupling: a catalytic approach. (2022). ResearchGate. Retrieved from [Link]
-
Hall, M., et al. (2016). Regio- and Enantioselective Sequential Dehalogenation of rac-1,3-Dibromobutane by Haloalkane Dehalogenase LinB. PubMed. Retrieved from [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). NIH. Retrieved from [Link]
-
YouTube. (2016). Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling. Retrieved from [Link]
-
PubChem - NIH. (n.d.). This compound. Retrieved from [Link]
-
Friedel‐Crafts acylation with various amides and mesitylene.[a] [a] Reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Regioselective Halogenation of Lavanducyanin by a Site-Selective Vanadium-Dependent Chloroperoxidase. (n.d.). NIH. Retrieved from [Link]
-
AAPPTec. (n.d.). Monitoring of Peptide Coupling and Capping; Coupling Tests. Retrieved from [Link]
-
Regioselective halogenation of lavanducyanin by a site-selective va- nadium-dependent chloroperoxidase. (n.d.). ChemRxiv. Retrieved from [Link]
-
Reductive coupling of nitroarenes with carboxylic acids - a direct route to amide synthesis. (2023). PubMed. Retrieved from [Link]
-
Nucleophilicities of para‐substituted aniline radical cations in acetonitrile: Kinetic investigation and structure–reactivity relationships. (2021). ResearchGate. Retrieved from [Link]
-
Relative reactivity and kinetic pattern of aniline and N‐methylaniline as nucleophiles in aromatic substitution (SNAr) reactions. (n.d.). Request PDF on ResearchGate. Retrieved from [Link]
-
Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. (2022). NIH. Retrieved from [Link]
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Technical Support Center: Overcoming Catalyst Deactivation in 4-Cyclopropylaniline Cross-Coupling Reactions
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) for overcoming catalyst deactivation in cross-coupling reactions involving 4-cyclopropylaniline. The unique electronic and steric properties of this substrate can present challenges, leading to catalyst inhibition and reduced reaction efficiency. This document will equip you with the knowledge to diagnose and resolve common issues encountered during your experiments.
The primary challenge in using this compound stems from the potential for the amine functionality to coordinate with the palladium catalyst, leading to the formation of inactive or off-cycle species.[1][2] Furthermore, the cyclopropyl group, while generally less prone to β-hydride elimination than other alkyl groups, can still participate in undesired side reactions under suboptimal conditions.[3] This guide provides a structured approach to troubleshooting these issues, ensuring successful and reproducible cross-coupling outcomes.
I. Troubleshooting Guide
This section addresses specific problems you might encounter during your cross-coupling experiments with this compound in a question-and-answer format.
Q1: My reaction shows low or no conversion to the desired product. What are the most common causes?
A1: Low or no conversion is a frequent issue and can often be attributed to several critical factors related to catalyst activity and reaction conditions.
-
Catalyst Inactivity: The active catalyst in most palladium-catalyzed cross-coupling reactions is a Pd(0) species.[4] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), the reaction conditions must facilitate its reduction to Pd(0). In the context of C-N coupling, the amine substrate itself can sometimes act as a reducing agent, but this is not always efficient.[5]
-
Inappropriate Ligand Choice: The ligand plays a pivotal role in stabilizing the palladium center, promoting the desired catalytic cycle, and preventing the formation of inactive species.[1][2] For electron-rich anilines like this compound, standard ligands such as PPh₃ may be insufficient.
-
Solution: Employ bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos).[9] These ligands are designed to accelerate the key steps of oxidative addition and reductive elimination, which are often the rate-limiting steps in the catalytic cycle.[10][11]
-
-
Catalyst Poisoning: The nitrogen atom of the aniline can coordinate to the palladium center, leading to catalyst inhibition.[12] Impurities in the starting materials or solvents can also act as catalyst poisons.[13]
-
Suboptimal Reaction Conditions: Temperature, solvent, and base selection are all critical parameters that can significantly impact catalyst stability and activity.
-
Solution: Screen different solvents (e.g., toluene, dioxane, THF) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[16][17] It may be necessary to find an optimal temperature that balances reaction rate with catalyst longevity.
-
Q2: I'm observing significant formation of side products, such as homocoupling of my coupling partner or decomposition of the this compound. How can I minimize these?
A2: The formation of side products is often indicative of an imbalance in the rates of the desired catalytic steps versus off-cycle or decomposition pathways.
-
Homocoupling: This side reaction is often promoted by the presence of oxygen, which can re-oxidize the Pd(0) catalyst to Pd(II), leading to unwanted coupling of the organometallic reagent.[7]
-
Decomposition of this compound: While the cyclopropyl group is relatively stable, ring-opening can occur under harsh reaction conditions or with certain catalyst systems.[18]
-
Solution: Carefully control the reaction temperature. If you suspect decomposition, try running the reaction at a lower temperature for a longer period. The choice of ligand can also influence the stability of the cyclopropyl group; bulkier ligands can sometimes sterically shield the cyclopropyl moiety from undesired interactions with the metal center.[3]
-
-
β-Hydride Elimination: Although less common for cyclopropyl groups due to the high ring strain of the resulting cyclopropene, β-hydride elimination can still occur, leading to the formation of an alkene and a metal-hydride species.[3][19]
Q3: My reaction starts well but then stalls before reaching full conversion. What could be causing this premature catalyst deactivation?
A3: Premature catalyst deactivation is a common problem and can be caused by a variety of factors that lead to the formation of inactive palladium species over the course of the reaction.
-
Ligand Degradation: The phosphine ligands themselves can degrade under the reaction conditions, especially at elevated temperatures.
-
Solution: Consider using more robust ligands, such as N-heterocyclic carbenes (NHCs), which can offer superior stability.[9] Alternatively, using a lower reaction temperature may help preserve the integrity of the phosphine ligand.
-
-
Formation of Palladium Black: The precipitation of palladium black is a clear visual indicator of catalyst deactivation through aggregation of Pd(0) species.[21]
-
Solution: Ensure adequate ligand concentration to stabilize the palladium nanoparticles and prevent aggregation.[22] In some cases, the choice of solvent can influence the stability of the catalytic species.
-
-
Inhibition by Product: The N-arylated product can sometimes be a better ligand for the palladium center than the starting aniline, leading to product inhibition.
-
Solution: This can be a challenging issue to resolve. Sometimes, simply increasing the catalyst loading can help push the reaction to completion. In other cases, a change in the ligand or reaction conditions may be necessary to disfavor product binding.
-
II. Frequently Asked Questions (FAQs)
Q4: What are the optimal general conditions for a Buchwald-Hartwig amination with this compound?
A4: While optimal conditions are substrate-dependent, a good starting point for the Buchwald-Hartwig amination of an aryl halide with this compound would be:
-
Catalyst: A palladium precatalyst such as an XPhos-based G3 or G4 precatalyst.[9]
-
Ligand: An electron-rich, bulky biaryl phosphine ligand like XPhos or RuPhos.[9]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS).[9]
-
Solvent: Anhydrous, degassed toluene or dioxane.
-
Temperature: 80-110 °C.
It is always recommended to perform a small-scale screen of conditions to identify the optimal parameters for your specific substrates.
Q5: How does the choice of the aryl halide coupling partner affect the reaction?
A5: The reactivity of the aryl halide follows the general trend: I > Br > OTf >> Cl. Aryl iodides are the most reactive, while aryl chlorides are the least reactive and often require more forcing conditions or more specialized catalyst systems.[6] For less reactive aryl chlorides, using a more electron-rich and bulky ligand is often necessary to facilitate the oxidative addition step.[6]
Q6: Can I use a heterogeneous palladium catalyst for this reaction?
A6: While heterogeneous catalysts offer the advantage of easier separation, they can suffer from leaching of palladium into the solution, which then acts as the true homogeneous catalyst.[4][23] This can lead to issues with reproducibility and product contamination. For challenging couplings like those involving this compound, a well-defined homogeneous catalyst system is generally more reliable and effective.
III. Data and Protocols
Table 1: Recommended Ligand and Base Combinations for Cross-Coupling with this compound
| Aryl Halide | Recommended Ligand | Recommended Base | Typical Solvent |
| Aryl Iodide | XPhos, RuPhos | K₃PO₄, Cs₂CO₃ | Toluene, Dioxane |
| Aryl Bromide | XPhos, BrettPhos | NaOtBu, LHMDS | Toluene, Dioxane |
| Aryl Chloride | tBuXPhos, GPhos[1] | NaOtBu, KHMDS | Toluene, Dioxane |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the phosphine ligand (0.02-0.1 mmol), and the palladium precursor (e.g., Pd₂(dba)₃, 0.01-0.05 mmol). Add the base (e.g., NaOtBu, 1.4 mmol).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add the degassed solvent (e.g., toluene, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture at the desired temperature (e.g., 80-110 °C) with vigorous stirring for the specified time, monitoring by TLC or LC-MS.[9]
-
Workup: After completion, cool the reaction to room temperature and quench with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
IV. Visualizations
Diagram 1: Catalytic Cycle and Deactivation Pathways
Caption: The catalytic cycle for C-N cross-coupling and common deactivation pathways.
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common issues in the cross-coupling reaction.
V. References
-
Reichert, E. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
-
Rubin, M., & Sromek, A. W. (2010). Transition Metal Chemistry of Cyclopropenes and Cyclopropanes. Chemical Reviews, 110(3), 1321–1371.
-
Reichert, E. C. (2017). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. Retrieved from [Link]
-
Gini, A., et al. (2022). Mechanistic Insights on the Selectivity of the Tandem Heck–Ring-Opening of Cyclopropyldiol Derivatives. JACS Au, 2(4), 869–880.
-
ResearchGate. (n.d.). Amination Reaction of Cyclohexanol Over a Commercial Ni-Based Catalyst. Part I: Influence of Operating Conditions. Retrieved from [Link]
-
ResearchGate. (n.d.). The proposed catalytic cycle by oxidative addition/reductive elimination reaction. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
ResearchGate. (n.d.). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Retrieved from [Link]
-
Koszinowski, K. (2015). Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. Chemistry – A European Journal, 21(14), 5482-5492.
-
ACS Publications. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ACS Nano.
-
Bruno, N. C., Tudge, M. T., & Buchwald, S. L. (2013). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters, 15(1), 136–139.
-
Smith, A. L., Hardcastle, K. I., & Soper, J. D. (2010). Redox-active ligand-mediated oxidative addition and reductive elimination at square planar cobalt(III): multielectron reactions for cross-coupling. Journal of the American Chemical Society, 132(41), 14358–14360.
-
ResearchGate. (n.d.). (A) Influence of reaction scale, catalyst loading and temperature on.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxidative addition. Retrieved from [Link]
-
Dr Daoud NAOUFAL. (2021, May 9). Oxidative addition and Reductive elimination [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, December 3). 1.26: Oxidative Addition/Reductive Elimination. Retrieved from [Link]
-
ACS Publications. (n.d.). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]
-
Wikipedia. (n.d.). β-Hydride elimination. Retrieved from [Link]
-
Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Angewandte Chemie International Edition, 48(41), 7653–7656.
-
Reddit. (2024, February 23). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of an amine terminated polyether: Effects of the activation conditions on a Raney nickel catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Retrieved from [Link]
-
Reddit. (2024, January 12). Failed suzuki coupling, any suggenstions?. r/Chempros. Retrieved from [Link]
-
ACS Publications. (n.d.). Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. Retrieved from [Link]
-
eScholarship. (2019, September 19). Propanol Amination over Supported Nickel Catalysts: Reaction Mechanism and Role of the Support. Retrieved from [Link]
-
ResearchGate. (n.d.). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design. Retrieved from [Link]
-
RSC Publishing. (n.d.). A mechanistic study of cross-coupling reactions catalyzed by palladium nanoparticles supported on polyaniline nanofibers. Retrieved from [Link]
-
National Institutes of Health. (2022, October 19). Impact of Solvent on the Thermal Stability of Amines. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Retrieved from [Link]
-
RSC Publishing. (n.d.). Unlocking catalytic longevity: a critical review of catalyst deactivation pathways and regeneration technologies. Retrieved from [Link]
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Managing diastereoselectivity in [3+2] cycloadditions with 4-Cyclopropylaniline
This guide is designed for researchers, medicinal chemists, and process scientists utilizing 4-cyclopropylaniline in [3+2] dipolar cycloaddition reactions for the synthesis of complex pyrrolidine scaffolds. The unique electronic and steric profile of the 4-cyclopropyl moiety offers significant advantages in drug design, particularly concerning metabolic stability and conformational rigidity.[1][2] However, controlling the stereochemical outcome of the cycloaddition is a critical challenge that directly impacts the biological activity of the final compounds.
This document provides in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions to help you manage and optimize diastereoselectivity in your experiments.
Section 1: Foundational Concepts & Reaction Mechanism
The [3+2] cycloaddition is a powerful, convergent method for constructing five-membered heterocycles.[3][4] In this context, the reaction involves an azomethine ylide, a reactive 1,3-dipole, and a dipolarophile (typically an electron-deficient alkene or alkyne). The azomethine ylide is typically generated in situ from the condensation of this compound with an aldehyde.[5][6]
The diastereoselectivity of the reaction—the preferential formation of one diastereomer over another—is determined by the geometry of the transition state. This is influenced by steric repulsions, electronic interactions, and the coordination of catalysts. The N-aryl substituent, in this case, this compound, plays a crucial role in biasing the facial approach of the dipolarophile to the azomethine ylide.
Caption: General mechanism of the [3+2] cycloaddition.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental challenges in a question-and-answer format.
Q1: My reaction yields a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?
A1: A low d.r. indicates that the transition states leading to the different diastereomers are very close in energy. The N-cyclopropylaniline group provides a specific steric and electronic environment that must be leveraged.
-
Underlying Cause: The primary issue is often a lack of facial differentiation during the approach of the dipolarophile to the plane of the azomethine ylide. The geometry of the ylide itself (W-shaped vs. S-shaped) and the orientation of the N-aryl ring are critical.[7]
-
Solution 1: Introduce a Lewis Acid Catalyst. This is the most effective strategy. Lewis acids coordinate to the electron-withdrawing group on the dipolarophile (e.g., the carbonyl oxygen of a maleimide). This coordination accomplishes two things:
-
Lowers the LUMO: It makes the dipolarophile more reactive, often allowing the reaction to proceed at a lower temperature where selectivity is enhanced.
-
Increases Steric Hindrance: The bulky Lewis acid-dipolarophile complex will have a much stronger preference for one approach trajectory to the azomethine ylide, thereby favoring one diastereomer.[8][9]
-
-
Solution 2: Modify the Solvent. The solvent can significantly influence the transition state geometry.[10]
-
Start with non-coordinating, non-polar solvents like Toluene or Dichloromethane (DCM) . These solvents minimize interference with catalyst-substrate binding and promote a more ordered transition state.
-
Avoid highly polar or coordinating solvents like THF or DMSO initially, as they can compete with the substrate for binding to the Lewis acid catalyst, diminishing its effect.
-
-
Solution 3: Lower the Reaction Temperature. Lower temperatures increase the energy difference between competing transition states. If your reaction proceeds at room temperature, try running it at 0 °C or -20 °C. This is often made possible by the addition of a Lewis acid catalyst, which accelerates the reaction.
Q2: I've added a Lewis acid, but the diastereoselectivity is still poor or has reversed. What's happening?
A2: Not all Lewis acids are equal. Their effectiveness depends on their size (steric bulk) and Lewis acidity. The choice of catalyst is crucial and can sometimes lead to a reversal in selectivity (e.g., from favoring the endo product to the exo product).[9]
-
Underlying Cause: The geometry of the catalyst-dipolarophile complex dictates the steric environment. A small, hard Lewis acid (e.g., MgBr₂) will create a different steric environment than a large, bulky one (e.g., Sc(OTf)₃ or a catalyst with bulky ligands).[9][11]
-
Solution: Screen a Panel of Lewis Acids. A systematic screen is the best approach. Start with common catalysts and vary their steric and electronic properties.
| Catalyst Type | Examples | Typical Loading (mol%) | Key Considerations |
| Moderate Acidity | AgOAc, Cu(OTf)₂, Zn(OTf)₂ | 5 - 20 | Generally good for achieving high endo selectivity. Well-tolerated by many functional groups. |
| High Acidity | Sc(OTf)₃, Yb(OTf)₃ | 5 - 10 | Very strong activation; may lead to side reactions if substrates are sensitive. Can provide excellent selectivity. |
| Chiral Lewis Acids | (S,S,Sp)-UCD-Imphanol/Zn²⁺ | 10 - 20 | Used for asymmetric catalysis to control enantioselectivity, but the chiral environment can also strongly influence diastereoselectivity.[12] |
| Bulky Lewis Acids | B(C₆F₅)₃ | 10 - 30 | The extreme bulk can sometimes favor the formation of the less-common exo diastereomer.[9] |
Q3: The reaction is clean but very slow, and the yield is low even after extended reaction times. What can I do?
A3: Low reactivity suggests a high activation energy barrier. This can be due to insufficiently reactive partners or suboptimal conditions for ylide formation.
-
Underlying Cause 1: Poor Ylide Formation. The initial condensation between this compound and the aldehyde to form the azomethine ylide is a critical equilibrium. If water is not effectively removed, the equilibrium will not favor the ylide.
-
Solution: Ensure strictly anhydrous conditions. Use freshly distilled solvents. Add a dehydrating agent like anhydrous MgSO₄ or molecular sieves (4 Å) to the reaction mixture.
-
-
Underlying Cause 2: Poorly Activated Dipolarophile. If your dipolarophile is not sufficiently electron-deficient, the frontier molecular orbital (FMO) energy gap between the ylide HOMO and the dipolarophile LUMO will be large, leading to a slow reaction.
-
Solution: As with selectivity, a Lewis acid is the best solution. It will lower the dipolarophile's LUMO, accelerating the reaction. Alternatively, consider using a more electron-deficient dipolarophile if your synthetic plan allows.
-
Caption: Troubleshooting workflow for improving diastereoselectivity.
Section 3: Experimental Protocols
Protocol 1: General Procedure for a Lewis Acid-Catalyzed [3+2] Cycloaddition
This protocol describes a typical reaction between this compound, an aldehyde, and an electron-deficient alkene, catalyzed by Zinc Triflate.
-
Reagents & Equipment:
-
This compound (1.0 eq)
-
Aldehyde (e.g., paraformaldehyde or a substituted benzaldehyde) (1.1 eq)
-
Dipolarophile (e.g., N-phenylmaleimide) (1.05 eq)
-
Lewis Acid (e.g., Zn(OTf)₂) (0.1 eq, 10 mol%)
-
Anhydrous solvent (e.g., Toluene)
-
Anhydrous MgSO₄ or 4 Å molecular sieves
-
Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)
-
-
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask under vacuum and backfill with an inert atmosphere (N₂ or Argon).
-
Reagent Addition: To the flask, add this compound (1.0 eq), the aldehyde (1.1 eq), the dipolarophile (1.05 eq), the Lewis acid catalyst (0.1 eq), and a magnetic stir bar.
-
Solvent & Dehydrating Agent: Add anhydrous toluene to achieve a concentration of ~0.1 M with respect to the aniline. Add activated 4 Å molecular sieves or anhydrous MgSO₄ (a layer covering the bottom of the flask).
-
Reaction: Stir the mixture at the desired temperature (start with room temperature or 0 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction may take anywhere from 2 to 24 hours.
-
Workup: Once the reaction is complete, quench by adding a saturated aqueous solution of NaHCO₃. Filter off the drying agent and any solids. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel.
-
Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS. Determine the diastereomeric ratio (d.r.) by integration of well-resolved, characteristic peaks in the ¹H NMR spectrum of the crude or purified product mixture.
-
Section 4: Frequently Asked Questions (FAQs)
-
Why is this compound a desirable starting material in drug discovery? The cyclopropyl group is a "bioisostere" for other groups like a phenyl ring or tert-butyl group, but with unique properties. It can enhance metabolic stability by blocking sites of oxidation, improve binding affinity to biological targets through conformational constraint, and increase cell membrane permeability.[1][2]
-
What is the difference between endo and exo diastereomers in this reaction? In the context of a cycloaddition with a cyclic dipolarophile like a maleimide, the endo product is the one where the newly formed stereocenters have a cis relationship to the larger substituent on the other side of the ring. The exo product has a trans relationship. The endo product is often, but not always, the thermodynamically favored product.[13]
-
Can this reaction be made enantioselective? Yes. While this guide focuses on diastereoselectivity, enantioselectivity can be achieved by using a chiral Lewis acid catalyst or a chiral auxiliary on one of the reactants. This creates an asymmetric environment around the reaction center, favoring the formation of one enantiomer over the other.[12][14][15]
-
Are there alternatives to generating azomethine ylides from anilines and aldehydes? Yes, azomethine ylides can be generated through various methods, including the thermal or photochemical ring-opening of aziridines or the decarboxylation of N-substituted α-amino acids.[6][16] However, the condensation of amines and aldehydes is one of the most common and straightforward methods.
References
- Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory. (2025). Google Scholar.
- (a) General mechanism for (3 + 2) cycloadditions and an array of... (n.d.).
- Lewis Acid Catalyzed Diastereoselective Cycloaddition Reactions of Donor–Acceptor Cyclopropanes and Vinyl Azides: Synthesis of Functionalized Azidocyclopentane and Tetrahydropyridine Derivatives. (n.d.).
-
General aspects of diasteroselectivity in [3+2] azomethine ylide cycloadditions.[1]. (n.d.). ResearchGate.
- [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine deriv
- Origin of Catalysis and Selectivity in Lewis Acid-Promoted Diels–Alder Reactions Involving Vinylazaarenes as Dienophiles. (2022).
- Theoretical Study of Solvent Effects on 1,3- Dipolar Cycloaddition Reaction. (2024). Google Scholar.
- Intramolecular Dipolar Cycloaddition Reactions of Azomethine Ylides. (n.d.).
- 4-Chloro-2-cyclopropylaniline|High-Quality Research Chemical. (n.d.). Benchchem.
- The [3+2]Cycloaddition Reaction. (n.d.). Google Scholar.
- Recent Developments in Azomethine Ylide-Initi
- Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. (n.d.). NIH.
- Lewis base-catalyzed diastereoselective [3 + 2] cycloaddition reaction of nitrones with electron-deficient alkenes: an access to isoxazolidine deriv
- [3 + 2] Cycloaddition with photogenerated azomethine ylides in β-cyclodextrin. (2020). Beilstein Journal of Organic Chemistry.
- Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals. (n.d.). RSC Publishing.
- Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). NIH.
- Effect of Lewis Acid Catalysts on Diels−Alder and Hetero-Diels−Alder Cycloadditions Sharing a Common Transition State. (n.d.).
- Enantioselective Construction of Pyrrolidines by Palladium-Catalyzed Asymmetric [3 + 2] Cycloaddition of Trimethylenemethane with Imines. (n.d.). Organic Chemistry Portal.
- Rationale for diastereoselectivity in formal [3+2]‐cycloaddition... (n.d.).
- Zinc-Catalyzed Enantioselective [3+2] Cycloaddition of Azomethine Ylides Using Planar Chiral [2.2]Paracyclophane-Imidazoline N,O-ligands. (2022). PubMed.
- Proposed model explaining the diastereoselectivity of the cycloaddition... (n.d.).
- Enantiospecific and Stereoselective Synthesis of Polyhydroxylated Pyrrolidines and Indolizidines from trans-4-Hydroxy-L-proline. (1996). PubMed.
- Diastereoselective synthesis of pyrrolidines using a nitrone/cyclopropane cycloaddition: synthesis of the tetracyclic core of nakadomarin A. (2005). PubMed.
- Intermolecular [3+2] Cycloaddition of Cyclopropylamines with Olefins by Visible-Light Photoc
- (A) MEPs for the intramolecular (3 + 2)-cycloaddition reaction of... (n.d.).
- Study on Regio- and Diastereoselectivity of the 1,3-Dipolar Cycloaddition Reaction of Azomethine Ylide with 2-(Benzo[d]thiazol-2-yl)-3-(aryl)
- Recent advances in the (3+2) cycloaddition of azomethine ylide. (n.d.). RSC Publishing.
- Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. (n.d.). NIH.
- Preparation and Application of Cyclopropylimines in Organic Synthesis. A Review. (2025). Google Scholar.
- Catalytic Asymmetric Intermolecular [3 + 2] Photocycloaddition of Cyclopropylamines with Electron-Deficient Olefins. (2023). PubMed.
- One-Pot (3 + 2) Cycloaddition–Isomerization–Oxidation of 2,2,2-Trifluorodiazoethane and Styryl Derivatives. (2023).
- Theoretical Studies on [3 + 2]-Cycloaddition Reactions. (2025).
- (PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.).
- (PDF) synthesis of Cyclopropyl anilines. (n.d.).
- Controlling Enantioselectivity and Diastereoselectivity in Radical Cascade Cyclization for Construction of Bicyclic Structures. (2021). NIH.
Sources
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- 2. longdom.org [longdom.org]
- 3. Mechanistic insights into the (3 + 2) cycloaddition of azomethine ylide with dimethyl acetylenedicarboxylate via bond evolution theory - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04992J [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Developments in Azomethine Ylide-Initiated Double Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
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- 9. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. Zinc-Catalyzed Enantioselective [3+2] Cycloaddition of Azomethine Ylides Using Planar Chiral [2.2]Paracyclophane-Imidazoline N,O-ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 14. Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lewis base-catalyzed diastereoselective [3 + 2] cycloaddition reaction of nitrones with electron-deficient alkenes: an access to isoxazolidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
Byproduct formation in the synthesis of 4-Cyclopropylaniline derivatives
Welcome to the technical support center for the synthesis of 4-cyclopropylaniline and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of these valuable compounds. The unique structural and electronic properties of the cyclopropyl group make these aniline derivatives attractive scaffolds in medicinal chemistry and materials science.[1] However, their synthesis is not without challenges, and the formation of byproducts is a common hurdle.
This document provides in-depth troubleshooting advice in a practical question-and-answer format. It moves beyond simple procedural steps to explain the underlying chemical principles governing byproduct formation, empowering you to diagnose and resolve issues in your own experiments.
Section 1: Troubleshooting Common Synthetic Challenges
FAQ 1: I am observing significant amounts of de-cyclopropanated aniline (aniline) and/or hydrodehalogenated starting material in my Suzuki-Miyaura coupling reaction to form this compound. What is causing this?
Answer:
The formation of aniline and hydrodehalogenated starting material points towards a common side reaction in Suzuki-Miyaura couplings involving cyclopropylboronic acids: protodeboronation .[2]
Causality:
Protodeboronation is the cleavage of the C-B bond by a proton source, replacing the boronic acid group with a hydrogen atom. In the context of your synthesis, this can happen to the cyclopropylboronic acid, leading to the formation of cyclopropane and subsequent inability to couple. The hydrodehalogenated arene byproduct arises from a competing pathway where the palladium intermediate reacts with a proton source instead of the organoboron reagent.
Several factors can exacerbate protodeboronation:
-
Water Content: While some water can be beneficial in Suzuki couplings, excessive amounts can serve as a proton source.
-
Base Strength and Concentration: Strong bases can promote the hydrolysis of the boronic acid. The choice of base is critical.
-
Reaction Temperature and Time: Prolonged reaction times and high temperatures can increase the likelihood of this side reaction.
-
Substrate Electronics: Electron-rich cyclopropylboronic acids can be more susceptible to protodeboronation.[2]
Troubleshooting Protocol:
-
Strictly Anhydrous Conditions:
-
Dry your solvents (e.g., toluene, dioxane) using standard techniques (e.g., distillation over sodium/benzophenone or passing through an activated alumina column).
-
Dry your glassware thoroughly in an oven and cool under a stream of inert gas (argon or nitrogen).
-
Use freshly opened, anhydrous base or dry it before use.
-
-
Optimize the Base:
-
Switch to a milder base. While strong bases like NaOH or KOH are common, they can promote hydrolysis. Consider using potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).
-
Use the minimum effective amount of base. A slight excess (1.5-2.0 equivalents) is often sufficient.
-
-
Ligand and Catalyst Choice:
-
Bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, minimizing the time for protodeboronation to occur. Ligands like tricyclohexylphosphine (PCy₃) have been shown to be effective.[3]
-
Ensure your palladium catalyst is active. Using a pre-catalyst or generating the active Pd(0) species in situ can be beneficial.
-
-
Temperature and Time Management:
-
Run the reaction at the lowest temperature that provides a reasonable reaction rate. Start with lower temperatures (e.g., 80 °C) and gradually increase if the reaction is sluggish.
-
Monitor the reaction progress closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed to avoid prolonged heating.
-
Data Summary: Base and Ligand Effects on Protodeboronation
| Base | Ligand | Typical Observation | Recommendation |
| NaOH / KOH | PPh₃ | Increased protodeboronation and hydrodehalogenation | Avoid if possible, or use with rigorously dried reagents. |
| K₂CO₃ / Cs₂CO₃ | PCy₃ | Reduced side products, good yields.[3] | Recommended starting point. |
| K₃PO₄ | SPhos / XPhos | Often provides excellent results with challenging substrates. | Consider for difficult couplings. |
FAQ 2: In my Buchwald-Hartwig amination to synthesize a substituted this compound, I am observing a significant amount of a byproduct that appears to be the hydrodehalogenated arene. What is the cause and how can I prevent it?
Answer:
The formation of a hydrodehalogenated arene in a Buchwald-Hartwig amination is a known side reaction that competes with the desired C-N bond formation.[4] This occurs via a pathway involving β-hydride elimination from the palladium-amide intermediate.
Causality:
The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine and deprotonation to form a palladium-amide intermediate.[4][5][6][7] This intermediate can then undergo reductive elimination to form the desired product. However, if the amide has a β-hydrogen, it can undergo β-hydride elimination to form a palladium-hydride species and an imine.[4] The palladium-hydride can then reductively eliminate with the aryl group to form the hydrodehalogenated arene.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for hydrodehalogenation in Buchwald-Hartwig amination.
Detailed Protocol Adjustments:
-
Ligand Selection is Crucial:
-
Employ bulky, electron-rich biaryl phosphine ligands (e.g., BrettPhos, RuPhos). These ligands promote the reductive elimination step, which is the desired product-forming pathway, making it faster than the competing β-hydride elimination.[7]
-
-
Base Optimization:
-
Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are commonly used, but in some cases, a weaker base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can disfavor the side reaction.
-
-
Temperature Control:
-
Higher temperatures can favor β-hydride elimination. Conduct the reaction at the lowest temperature that allows for a reasonable rate of conversion. Monitor by TLC or LC-MS to avoid unnecessarily high temperatures.
-
-
Solvent Choice:
-
Less polar, aromatic solvents like toluene or dioxane are generally preferred for Buchwald-Hartwig aminations.[6]
-
FAQ 3: My purified this compound derivative degrades over time, showing new impurities on repeat analysis. What is the degradation pathway and how can I improve its stability?
Answer:
The cyclopropylamine moiety, particularly in the context of an aniline ring, can be susceptible to oxidative and hydrolytic degradation.[8][9]
Causality:
-
Oxidative Ring Opening: The nitrogen atom of the aniline can undergo single-electron transfer (SET) oxidation, especially in the presence of light and air.[8][10][11] This generates a nitrogen radical cation, which can trigger an irreversible ring-opening of the strained cyclopropyl group.[8][10] This leads to the formation of ring-opened byproducts such as 3-hydroxy-N-phenylpropanamide and acetanilide.[8]
-
Hydrolytic Degradation: Under certain pH conditions, particularly basic conditions, the cyclopropylamine moiety can be susceptible to hydrolysis.[9] This can lead to cleavage of the cyclopropyl ring.
Degradation Pathway Diagram:
Caption: Simplified degradation pathways for this compound.
Stabilization and Storage Protocol:
-
Purification:
-
Ensure all palladium residues from the synthesis are removed, as they can catalyze oxidation. Column chromatography on silica gel is a standard method.[12] In some cases, treatment with a metal scavenger may be necessary.
-
-
Storage Conditions:
-
Protect from Light: Store the compound in amber vials to prevent photo-oxidation.
-
Inert Atmosphere: For long-term storage, store under an inert atmosphere (argon or nitrogen) to minimize contact with oxygen.
-
Low Temperature: Store at low temperatures (e.g., in a refrigerator or freezer) to slow down potential degradation pathways.
-
-
pH Control:
-
If the compound is to be stored in solution, use a buffered system at a neutral or slightly acidic pH. Avoid basic conditions.
-
For solid-state stability, consider forming a salt (e.g., hydrochloride salt), which can improve stability by protonating the aniline nitrogen and making it less susceptible to oxidation.[9][13]
-
Experimental Protocol: Salt Formation for Enhanced Stability
-
Dissolve the purified this compound derivative in a suitable anhydrous solvent (e.g., diethyl ether, dichloromethane).
-
Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in diethyl ether) dropwise with stirring.
-
Continue addition until precipitation of the hydrochloride salt is complete.
-
Isolate the salt by filtration, wash with cold anhydrous solvent, and dry under vacuum.
-
Store the resulting salt under the recommended conditions (protected from light, inert atmosphere, low temperature).
By understanding the mechanistic basis of byproduct formation and degradation, you can rationally design your experiments to maximize the yield and stability of your this compound derivatives.
References
-
Buchwald–Hartwig amination - Wikipedia. Available at: [Link]
-
ChemInform Abstract: Cyclopropylboronic Acid: Synthesis and Suzuki Cross-Coupling Reactions. | Request PDF - ResearchGate. Available at: [Link]
-
Cyclopropylboronic acid: synthesis and Suzuki cross-coupling reactions - Audrey Yun Li. Available at: [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers | Environmental Science & Technology - ACS Publications. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. Available at: [Link]
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed. Available at: [Link]
-
Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]
-
The Versatility of Boronic Acids: Focus on Cyclopropylboronic Acid in Chemical Research. Available at: [Link]
-
Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage - PubMed. Available at: [Link]
-
Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - ResearchGate. Available at: [Link]
-
Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC - NIH. Available at: [Link]
-
N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. Available at: [Link]
-
[Named Reaction #2] Buchwald-Hartwig Amination : r/chemistry - Reddit. Available at: [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow Saeed K. Kashani, Jacob E. Jessiman, Ste - ChemRxiv. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. Available at: [Link]
-
(PDF) Synthesis, Characterization and Antibacterial Studies For N-Alkyl and N-Aryl of [1-(4-Chlorophenyl) Cyclopropyl] (Piperazin-1-Yl) Methanone Derivatives - ResearchGate. Available at: [Link]
-
Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Available at: [Link]
-
(PDF) synthesis of Cyclopropyl anilines - ResearchGate. Available at: [Link]
-
This compound | C9H11N | CID 12253927 - PubChem - NIH. Available at: [Link]
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- 2. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. audreyli.com [audreyli.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. reddit.com [reddit.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mcneill-group.org [mcneill-group.org]
- 12. researchgate.net [researchgate.net]
- 13. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Buchwald-Hartwig Amination of Cyclopropylamines
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the Buchwald-Hartwig amination of cyclopropylamines. As a Senior Application Scientist, I understand the unique challenges this powerful yet sensitive transformation presents. Cyclopropylamines are valuable building blocks in medicinal chemistry due to their ability to introduce conformational rigidity and unique electronic properties.[1][2][3] However, their strained ring system and inherent reactivity can lead to frustrating results in C-N cross-coupling reactions.
This guide is structured in a question-and-answer format to directly address the common issues encountered in the lab. We will delve into the causality behind these problems and provide scientifically grounded, actionable solutions to get your reactions back on track.
Frequently Asked Questions & Troubleshooting
Q1: My reaction is giving very low to no yield of the desired N-aryl cyclopropylamine. What are the most likely causes?
Low or no yield is the most common issue and can stem from several factors. Let's break down the most probable culprits.
-
Suboptimal Ligand Choice: The success of the Buchwald-Hartwig amination of cyclopropylamines is critically dependent on the phosphine ligand. Due to the unique steric and electronic properties of the cyclopropyl group, standard phosphine ligands may not be effective.[4] Bulky and electron-rich monodentate biaryl phosphine ligands are generally the preferred choice. These ligands promote the crucial reductive elimination step, which can be challenging with sterically demanding cyclopropylamines, and help prevent catalyst deactivation.[4][5]
-
Inefficient Catalyst Activation or Decomposition: The active catalyst is a Pd(0) species, which is typically generated in situ from a Pd(II) precatalyst.[6] If this activation is slow or incomplete, the catalytic cycle will not proceed efficiently. Furthermore, the active catalyst can be sensitive to air and moisture, leading to decomposition. Using pre-formed, air-stable palladium precatalysts can often mitigate these issues.
-
Inappropriate Base Selection: The choice of base is crucial. While strong bases like sodium tert-butoxide (NaOtBu) are commonly used to facilitate the deprotonation of the amine, they can also promote side reactions or degradation of sensitive substrates.[7] For cyclopropylamines, a careful balance must be struck to ensure efficient catalysis without inducing decomposition of the strained ring.
-
Poor Reagent Quality or Reaction Setup: The Buchwald-Hartwig reaction is sensitive to impurities. Water, oxygen, and other contaminants can poison the catalyst. Ensuring the use of anhydrous solvents, high-purity reagents, and maintaining an inert atmosphere are paramount for success.
Q2: I'm observing significant byproduct formation. What are the common side reactions and how can I minimize them?
Byproduct formation is a clear indicator that a competing reaction pathway is favored. Here are the most common side reactions and strategies to address them:
-
Hydrodehalogenation of the Aryl Halide: This is where the aryl halide is reduced to the corresponding arene. This side reaction can be promoted by the presence of water or other protic sources and is often exacerbated by slow reductive elimination.
-
Solution: Ensure strictly anhydrous conditions. The use of bulky, electron-rich ligands can accelerate the desired C-N coupling, outcompeting the hydrodehalogenation pathway.[8]
-
-
Homocoupling of the Aryl Halide (Biaryl Formation): This side reaction is more common with highly reactive aryl halides.
-
Solution: Lowering the reaction temperature and using a less reactive palladium precursor can sometimes mitigate this issue. Optimizing the palladium-to-ligand ratio is also crucial.
-
-
Ring-Opening of the Cyclopropylamine: This is a key concern specific to this substrate class. The strained cyclopropyl ring can be susceptible to opening under certain conditions, particularly at elevated temperatures or in the presence of highly reactive palladium species.[9] While not extensively documented specifically within the Buchwald-Hartwig context, the inherent reactivity of cyclopropylamines suggests this as a potential decomposition pathway.[1][2]
-
Solution: Employing milder reaction conditions (lower temperature, weaker base) can help preserve the integrity of the cyclopropyl ring. The choice of ligand can also influence the stability of the palladium-amine complex and reduce the likelihood of ring-opening.
-
Ligand and Catalyst Selection: A Decision Guide
The choice of the palladium source and, most importantly, the phosphine ligand is the most critical parameter for a successful Buchwald-Hartwig amination of cyclopropylamines. The following table provides a guide to commonly used and recommended catalyst systems.
| Ligand/Precatalyst | Key Features & Recommendations | Suitable For |
| BrettPhos | A bulky biarylphosphine ligand. Often a good starting point for primary amines.[6] | Monoarylation of cyclopropylamine. |
| tBuBrettPhos | Even bulkier than BrettPhos, can be effective for more challenging couplings. | Sterically hindered aryl halides. |
| adYPhos | An electron-rich and sterically demanding adamantyl-substituted ligand. Has shown success in room-temperature couplings of aryl chlorides.[4] | Challenging (hetero)aryl chlorides. |
| Palladium Precatalysts (e.g., G3 or G4 Palladacycles) | Air-stable and provide rapid, reliable generation of the active Pd(0) catalyst. Recommended over using separate Pd(II) salts and ligands. | General use, improves reproducibility. |
Experimental Protocol: A General Starting Point
This protocol is a general guideline. Optimization of temperature, reaction time, and reagent stoichiometry will likely be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Cyclopropylamine (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., BrettPhos Pd G3, 1-2 mol%)
-
Base (e.g., NaOtBu or LHMDS, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Preparation: To an oven-dried Schlenk tube containing a magnetic stir bar, add the aryl halide, palladium precatalyst, and base.
-
Inert Atmosphere: Seal the tube with a septum and purge with an inert gas for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add the anhydrous solvent, followed by the cyclopropylamine via syringe.
-
Reaction: Place the reaction vessel in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent, and filter through a pad of celite to remove inorganic salts and the palladium catalyst. The filtrate can then be concentrated and purified by column chromatography.
Visualizing the Process: Catalytic Cycle and Troubleshooting Workflow
To better understand the reaction and guide your troubleshooting efforts, the following diagrams illustrate the Buchwald-Hartwig catalytic cycle and a decision-making workflow for addressing common problems.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Caption: A decision-making workflow for troubleshooting common issues.
References
-
The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences. [Link]
-
The gas-phase pyrolysis of cyclopropylamine. A computational study on the kinetics and reaction mechanism. ResearchGate. [Link]
-
Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
-
Palladium-Catalyzed Ring Opening. ResearchGate. [Link]
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PubMed Central (PMC). [Link]
-
Addition, Elimination, and Rearrangement Reactions of Cyclopropyl-Substituted Nitrenium Ions: A Computational and Experimental I. ChemRxiv. [Link]
-
Palladium-Catalyzed Monoarylation of Cyclopropylamine. The Journal of Organic Chemistry. [Link]
-
Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Kinetically resolving alkyl amines using the Buchwald–Hartwig reaction. ResearchGate. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Catalytic Enantioselective Ring-Opening Reactions of Cyclopropanes. SciSpace. [Link]
-
Cyclopropylamine. Wikipedia. [Link]
-
Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. PubMed Central (PMC). [Link]
-
Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. National Institutes of Health (NIH). [Link]
-
Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. ResearchGate. [Link]
-
Late-stage N-Me Selective Arylation of Trialkylamines Enabled by Ni/Photoredox Dual Catalysis. PubMed Central (PMC). [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Palladium-Catalyzed N-Arylation of Cyclopropylamines. Organic Letters. [Link]
-
Influences on the Relative Rates for C−N Bond-Forming Reductive Elimination and β-Hydrogen Elimination of Amides. A Case Study on the Origins of Competing Reduction in the Palladium-Catalyzed Amination of Aryl Halides. Journal of the American Chemical Society. [Link]
-
The Buchwald-Hartwig Amination After 25 Years. PubMed. [Link]
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. [Link]
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ResearchGate. [Link]
-
Amines as key building blocks in Pd-assisted multicomponent processes. Beilstein Journals. [Link]
-
Palladium‐Catalyzed Cascade to Benzoxepins by Using Vinyl‐Substituted Donor–Acceptor Cyclopropanes. PubMed Central (PMC). [Link]
-
Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. PubMed Central (PMC). [Link]
-
Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing. [Link]
-
Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. ResearchGate. [Link]
-
Nickel-Catalyzed N-Arylation of Cyclopropylamine and Related Ammonium Salts with (Hetero)aryl (Pseudo)halides at Room Temperature. ResearchGate. [Link]
-
Advances in the Synthesis of Cyclopropylamines. PubMed. [Link]
-
Asymmetric [3 + 2] photocycloadditions of cyclopropylamines with electron-rich and electron-neutral olefins. Chemical Science. [Link]
-
Base strength of amines at high temperatures. Ionization of cyclohexylamine and morpholine. OSTI.GOV. [Link]
-
Aryl C(sp2)–X Coupling (X = C, N, O, Cl) and Facile Control of N-Mono- and N,N-Diarylation of Primary Alkylamines at a Pt(IV) Center. PubMed Central (PMC). [Link]
-
Stereodivergent synthesis of arylcyclopropylamines by sequential C-H borylation and Suzuki-Miyaura coupling. PubMed. [Link]
-
Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Organic & Biomolecular Chemistry. [Link]
-
Temperature-dependence of radical-trapping activity of phenoxazine, phenothiazine and their aza-analogues clarifies the way forward for new antioxidant design. National Institutes of Health (NIH). [Link]
-
Cross-Coupling of Cyclopropyl- and Cyclobutyltrifluoroborate with Aryl- and Heteroaryl Chlorides. PubMed Central (PMC). [Link]
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Quenching unwanted radical chain reactions in 4-Cyclopropylaniline photochemistry
Welcome to the technical support center for 4-Cyclopropylaniline (4-CPA) photochemistry. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of photochemical reactions involving 4-CPA, with a specific focus on identifying and quenching unwanted radical chain reactions. Our goal is to provide you with in-depth, field-proven insights to ensure the success and reproducibility of your experiments.
Introduction to this compound Photochemistry
This compound is a versatile building block in organic synthesis, valued for its unique reactivity under photochemical conditions. Upon single-electron transfer (SET) oxidation, typically initiated by a photosensitizer, 4-CPA forms a radical cation. This species undergoes a rapid and irreversible ring-opening of the cyclopropyl group, a key feature that drives many synthetic transformations.[1][2] However, this high reactivity can also lead to undesired radical chain reactions, complicating product profiles and reducing yields. This guide provides practical solutions to these common challenges.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a complex mixture of byproducts, and the yield of my desired product is low. What could be the cause?
A1: A common culprit for low yields and complex product mixtures in 4-CPA photochemistry is the propagation of unwanted radical chain reactions. The initial photoredox-generated radical cation of 4-CPA can initiate a chain process, leading to a variety of side products.[1][3] It is also crucial to consider the stability of your final product under the reaction conditions, as it may be susceptible to photodegradation.
Q2: How can I confirm that a radical chain reaction is occurring in my experiment?
A2: A straightforward method to test for the presence of a radical chain reaction is to introduce a radical scavenger into your reaction mixture.[4] If the addition of a compound known to trap radicals significantly inhibits or completely stops the formation of your product and byproducts, it strongly suggests a radical-mediated pathway. Common radical scavengers include TEMPO, butylated hydroxytoluene (BHT), or thiols.[5][6]
Q3: What are the most effective strategies for quenching unwanted radical chain reactions?
A3: The most direct approach is the addition of a radical scavenger. These compounds function by reacting with and neutralizing the radical species that propagate the chain reaction.[7] The choice of scavenger and its concentration are critical and may require optimization for your specific system. Additionally, careful control of reaction parameters such as light intensity, temperature, and solvent can help minimize side reactions.[8]
Troubleshooting Guide
This section provides a more detailed, step-by-step approach to diagnosing and resolving common issues encountered during photochemical reactions with this compound.
Issue 1: Rapid Consumption of Starting Material with Low Desired Product Formation
| Potential Cause | Diagnostic Step | Proposed Solution |
| Uncontrolled Radical Polymerization | Analyze the crude reaction mixture by NMR or LC-MS for high molecular weight species. | Add a radical inhibitor like butylated hydroxytoluene (BHT) or TEMPO to the reaction mixture. Optimize the concentration to suppress polymerization without quenching the desired reaction. |
| Product Photodegradation | Irradiate a pure sample of your desired product under the reaction conditions (without the starting materials) and monitor for decomposition. | If the product is unstable, reduce the reaction time, lower the light intensity, or use a flow chemistry setup to minimize the product's exposure to light. Consider using a light filter to remove high-energy wavelengths if they are not necessary for the primary photochemical step. |
| Solvent Participation in Radical Reactions | Review the literature for known reactivity of your solvent under photochemical and radical conditions.[9] | Switch to a more inert solvent. For example, if you are using a solvent with weak C-H bonds that can be easily abstracted, consider changing to a solvent like acetonitrile or a fluorinated alcohol. |
Issue 2: Inconsistent Reaction Rates and Yields
| Potential Cause | Diagnostic Step | Proposed Solution |
| Variations in Light Intensity | Measure the light intensity at the reaction vessel using a photometer. Ensure consistent positioning of the light source and reaction vessel. | Standardize the experimental setup. Use a commercial photoreactor with a well-defined and stable light source.[8] Document all parameters of the light source (e.g., wavelength, power, distance from the vessel) in your experimental protocol. |
| Oxygen Contamination | Degas the reaction mixture thoroughly using methods like freeze-pump-thaw cycles or by sparging with an inert gas (e.g., argon or nitrogen).[6] | Oxygen can act as a radical scavenger or participate in side reactions.[1] Ensure your reaction setup is well-sealed and maintained under an inert atmosphere throughout the experiment. |
| Temperature Fluctuations | Monitor the internal temperature of the reaction mixture. High-intensity light sources can cause significant heating.[8] | Use a cooling system (e.g., a fan or a cooling bath) to maintain a consistent and optimal reaction temperature. Report the internal reaction temperature in your experimental details. |
Experimental Protocols
Protocol 1: General Procedure for a Photochemical Reaction with this compound
-
To an oven-dried reaction vessel equipped with a magnetic stir bar, add the photocatalyst (e.g., Ru(bpy)₃(PF₆)₂ or an organic dye), this compound (1.0 equiv), and any other reactants.
-
Add the desired solvent (previously degassed).
-
Seal the vessel and degas the reaction mixture thoroughly by three freeze-pump-thaw cycles.[6]
-
Backfill the vessel with an inert gas (e.g., argon).
-
Place the reaction vessel at a standardized distance from the light source.
-
Irradiate the mixture with the appropriate wavelength of light while stirring vigorously.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, quench the reaction, remove the solvent, and purify the product by column chromatography.
Protocol 2: Quenching a Suspected Radical Chain Reaction
-
Set up the reaction as described in Protocol 1.
-
In a parallel experiment, add a radical scavenger (e.g., TEMPO, 0.1-1.0 equiv) to the reaction mixture before degassing.
-
Run both reactions under identical conditions.
-
Compare the reaction profiles and product distributions. A significant decrease in the rate of starting material consumption and byproduct formation in the presence of the scavenger indicates a radical chain mechanism.
Visualizing the Chemistry
To better understand the processes involved, the following diagrams illustrate the key reaction pathways and the intervention points for quenching.
Sources
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- 2. mcneill-group.org [mcneill-group.org]
- 3. Electrocatalytic redox neutral [3 + 2] annulation of N -cyclopropylanilines and alkenes - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05665K [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Radical scavenger | chemistry | Britannica [britannica.com]
- 6. Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. d-nb.info [d-nb.info]
- 9. Influence of solvent on the electronic structure and the photochemistry of nitrophenols - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Analytical Methods for Monitoring 4-Cyclopropylaniline Reaction Progress
Welcome to the technical support center for monitoring chemical reactions involving 4-Cyclopropylaniline. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile building block. Here, we address common challenges and provide practical, field-tested solutions in a direct question-and-answer format to ensure the integrity and accuracy of your reaction monitoring data.
Introduction to this compound
This compound (4-CPA) is a primary aromatic amine featuring a cyclopropyl substituent. This unique combination makes it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. The cyclopropyl group can enhance metabolic stability and binding affinity, but its strained ring structure and the reactivity of the aniline moiety present unique challenges for reaction monitoring.[1][2] Accurate, real-time analysis is critical to understanding reaction kinetics, identifying byproducts, and optimizing yield and purity.
Part 1: Selecting the Right Analytical Technique
This section provides answers to frequently asked questions about choosing the most appropriate analytical method for your specific reaction.
Q1: What are the primary analytical methods for monitoring reactions with this compound, and how do they compare?
A: The four most common techniques are High-Performance Liquid Chromatography (HPLC/UPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Thin-Layer Chromatography (TLC). The best choice depends on the reaction type, sample complexity, and the level of detail required.
| Technique | Best For | Advantages | Limitations |
| HPLC / UPLC | Quantitative analysis of most reaction types (acylations, couplings, etc.). Ideal for non-volatile or thermally sensitive compounds.[3] | High resolution, sensitivity, and quantitation accuracy. Applicable to a wide range of compounds. | Higher cost, more complex method development.[4] |
| GC / GC-MS | Reactions with volatile and thermally stable reactants and products.[5] Excellent for identifying trace volatile impurities. | Exceptional separating power for volatile compounds. Mass Spectrometry (MS) coupling provides structural information.[6] | Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar analytes like amines.[7][8] |
| ¹H NMR | In-situ or at-line monitoring, providing structural confirmation of intermediates and products.[9] | Provides rich structural information and is inherently quantitative with an internal standard (qNMR). No chromatographic separation needed.[10] | Lower sensitivity than HPLC/GC. Complex spectra can be difficult to deconvolute. Requires deuterated solvents for in-situ monitoring. |
| TLC | Rapid, qualitative reaction progress checks at the bench.[11] | Fast, inexpensive, and requires minimal equipment.[12] | Primarily qualitative/semi-quantitative. Lower resolution and sensitivity compared to other methods. |
Q2: I'm running a Buchwald-Hartwig amination. Should I use HPLC/UPLC or GC?
A: For a Buchwald-Hartwig amination involving this compound, HPLC/UPLC is strongly recommended . The reactants (e.g., aryl halides), products (di- or tri-arylamines), catalysts (e.g., palladium complexes), and ligands are often non-volatile and can be thermally sensitive, making them unsuitable for GC analysis.[13] HPLC allows for the separation of these components under milder conditions, preventing degradation and providing a more accurate picture of the reaction mixture.
Q3: Can I trust ¹H NMR for calculating the final yield of my reaction?
A: Absolutely. Quantitative NMR (qNMR) is a powerful and absolute method for determining concentration and yield without needing response factors for each analyte.[9] The key is to use a high-purity internal standard that does not react with the components of your mixture and has at least one sharp signal that is well-resolved from all other signals in the spectrum.
Q4: My lab only has basic equipment. Can I use TLC for quantitative monitoring?
A: While TLC is primarily a qualitative tool, it can be adapted for semi-quantitative analysis using a technique called MIA-TLC (Multivariate Image Analysis-Thin Layer Chromatography).[12] This involves spotting standards of known concentrations alongside your reaction aliquots, developing the plate, and using image analysis software to correlate spot intensity to concentration. While less precise than HPLC, it is a rapid and inexpensive alternative for monitoring reaction conversion.[12]
Part 2: HPLC/UPLC Troubleshooting & Protocols
HPLC is the workhorse for monitoring most 4-CPA reactions. This section tackles the most common issues encountered.
Workflow for HPLC Method Troubleshooting
Below is a logical workflow for diagnosing and solving common HPLC problems.
Sources
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- 12. Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 13. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
Technical Support Center: Work-up Procedures for Reactions Involving 4-Cyclopropylaniline
Welcome to the technical support guide for handling reactions involving 4-cyclopropylaniline. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the work-up and purification of reactions utilizing this versatile building block. The unique combination of a basic aniline nitrogen and a potentially reactive cyclopropyl group necessitates a nuanced approach to product isolation. This guide provides in-depth, field-proven insights and troubleshooting strategies to ensure high-purity compound isolation and maximize reaction yields.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges I should anticipate when working up a reaction containing this compound or its derivatives?
A1: The primary challenges stem from the compound's basicity and solubility profile. Key issues include:
-
Emulsion Formation: Anilines, in general, can act as surfactants, leading to persistent emulsions during aqueous extractions, especially under basic conditions.[1][2]
-
Product Solubility: Depending on the reaction product, its solubility might be significant in both aqueous and organic phases, particularly if the product can be protonated or deprotonated, leading to lower recovery.
-
pH Sensitivity of the Cyclopropyl Group: While generally stable, the cyclopropyl ring can be susceptible to opening under strongly acidic conditions, especially if adjacent activating groups are present. This is a crucial consideration during acidic washes.
-
Removal of Unreacted this compound: Due to its basicity, separating the starting material from a less basic product can be challenging and often requires careful pH manipulation during extraction.
Q2: How do I perform an effective acid-base extraction to isolate my product from unreacted this compound?
A2: An acid-base extraction is a powerful technique for this separation. The strategy hinges on the differential basicity between your product and the starting aniline (pKa of this compound is approximately 4.82).[3]
-
Step 1: Initial Organic Extraction: After quenching the reaction, dilute it with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Step 2: Acidic Wash: Wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl or saturated NH4Cl). This will protonate the more basic this compound, rendering it water-soluble and pulling it into the aqueous layer.[4] Your less basic product should remain in the organic phase. Multiple washes may be necessary.
-
Step 3: Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO3) to neutralize any remaining acid.
-
Step 4: Brine Wash: A final wash with saturated aqueous sodium chloride (brine) will help to remove residual water and can aid in breaking minor emulsions.[1][5]
-
Step 5: Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.[5]
Q3: My product is also basic. How can I modify the extraction procedure?
A3: If your product is also basic and extracts into the acidic aqueous layer along with the starting material, you will need to perform a "back-extraction."
-
Step 1: Isolate the Acidic Aqueous Layer: After the initial acidic wash, separate and save the aqueous layer containing both your protonated product and the unreacted this compound.
-
Step 2: Basify and Re-extract: Cool the acidic aqueous layer in an ice bath and slowly add a base (e.g., 1 M NaOH or saturated NaHCO3) until the desired pH is reached to deprotonate your product selectively, if possible. Then, extract the aqueous layer multiple times with an organic solvent to recover your deprotonated product.
-
Step 3: Purification: This separation relies on a significant pKa difference between your product and this compound. If the pKa values are too close, chromatographic purification will be necessary.
Troubleshooting Guide
Issue 1: Persistent Emulsion During Extraction
An emulsion is a stable mixture of two immiscible liquids, which can make layer separation nearly impossible. This is a common issue when working with anilines.[1]
Causality: Emulsions are often caused by the presence of fine solid particulates or surfactant-like molecules that stabilize the interface between the aqueous and organic layers.[2] Vigorous shaking of the separatory funnel can also contribute to their formation.[1]
Solutions:
| Strategy | Description | Rationale |
| Gentle Inversion | Instead of vigorous shaking, gently invert the separatory funnel multiple times. | Reduces the mechanical energy that leads to the formation of fine droplets.[1] |
| "Salting Out" | Add a significant amount of solid sodium chloride (brine) to the separatory funnel and shake gently. | The increased ionic strength of the aqueous layer makes it more polar, forcing the organic components out and helping to break the emulsion.[2][6] |
| Filtration through Celite | Filter the entire emulsified mixture through a pad of Celite®. | Celite is a filter aid that can remove the fine suspended solids that often stabilize emulsions.[2] |
| Solvent Modification | Add a small amount of a different organic solvent, such as tetrahydrofuran (THF) or isopropanol. | These solvents can alter the polarity of the organic phase and help to solubilize the emulsifying agents. |
| Centrifugation | If the volume is manageable, centrifuging the mixture can force the separation of the layers. | The applied force helps to overcome the interfacial tension holding the emulsion together.[1] |
Experimental Protocol: Work-up of a Buchwald-Hartwig Amination Reaction
This protocol details a standard work-up procedure for a palladium-catalyzed Buchwald-Hartwig amination to synthesize an N-aryl-4-cyclopropylaniline.[7][8][9]
Reaction: Aryl-Br + this compound --(Pd catalyst, ligand, base)--> N-Aryl-4-cyclopropylaniline
Step-by-Step Procedure:
-
Reaction Quenching: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction mixture to room temperature.
-
Filtration (if necessary): If the reaction mixture contains insoluble bases (e.g., K3PO4, Cs2CO3), dilute the mixture with ethyl acetate and filter through a pad of Celite®. Wash the filter cake with additional ethyl acetate.
-
Solvent Removal: Concentrate the filtrate under reduced pressure to remove the reaction solvent (e.g., toluene, dioxane).
-
Liquid-Liquid Extraction: a. Redissolve the crude residue in a suitable organic solvent like ethyl acetate (EtOAc). b. Transfer the solution to a separatory funnel and wash with saturated aqueous ammonium chloride (NH4Cl) solution (2 x 50 mL). This will help to remove some of the palladium salts and any remaining inorganic base. c. To remove unreacted this compound, wash the organic layer with 1 M HCl (2 x 50 mL). Monitor the pH of the aqueous layer to ensure it remains acidic. d. Wash the organic layer with saturated aqueous sodium bicarbonate (NaHCO3) solution (1 x 50 mL) to neutralize any residual acid. e. Finally, wash the organic layer with brine (1 x 50 mL) to remove excess water.
-
Drying and Concentration: a. Dry the separated organic layer over anhydrous sodium sulfate (Na2SO4). b. Filter off the drying agent and wash it with a small amount of fresh organic solvent. c. Concentrate the combined organic filtrates under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure N-aryl-4-cyclopropylaniline.
Visual Workflows
Decision Tree for Emulsion Troubleshooting
Caption: A decision-making flowchart for resolving emulsions.
Acid-Base Extraction Workflow for Product Purification
Caption: Workflow for separating product from starting aniline.
References
- Benchchem. (n.d.). Resolving emulsion formation during 4-Nonylaniline extraction.
- Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
- K-Jhil. (2025, May 14). Tips for Troubleshooting Liquid–Liquid Extraction.
- Benchchem. (n.d.). Application Notes and Protocols: Experimental Protocol for Buchwald-Hartwig Amination of Anilines.
- Reddit. (2023, June 28). Extraction of Cyclopropylamine. r/OrganicChemistry.
- LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions.
- Google Patents. (n.d.). US3711549A - Process for manufacturing cyclopropylamine.
- University of Rochester, Department of Chemistry. (n.d.). Workup: How to Manage an Emulsion.
- ResearchGate. (2014, June 19). Does anyone have experience with amide coupling reaction of aniline?
- Wikipedia. (n.d.). Buchwald–Hartwig amination.
- RSC Publishing. (n.d.). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes.
- ResearchGate. (n.d.). Buchwald-Hartwig amination reaction of chlorobenzene with aniline...
- ResearchGate. (n.d.). Optimization studies of an amide coupling reaction with anilines a, The...
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Validation & Comparative
A Comparative Guide to Photocatalysts for 4-Cyclopropylaniline Mediated Reactions
For researchers, medicinal chemists, and professionals in drug development, the functionalization of unique molecular scaffolds is a cornerstone of innovation. 4-Cyclopropylaniline, with its strained cyclopropyl ring and reactive aniline moiety, represents a valuable building block, offering a three-dimensional exit vector that is highly desirable in modern medicinal chemistry. The ability to selectively forge new carbon-carbon and carbon-nitrogen bonds from this starting material is of paramount importance. Visible-light photocatalysis has emerged as a powerful and versatile platform for such transformations, enabling the generation of reactive radical intermediates under mild conditions.
This guide provides an in-depth comparison of common classes of photocatalysts—ruthenium complexes, iridium complexes, and metal-free organic dyes—for reactions involving this compound. We will delve into the mechanistic underpinnings of these catalysts, present comparative experimental data for a benchmark reaction, and offer insights to guide your selection of the optimal photocatalyst for your synthetic goals.
The Central Role of Single-Electron Transfer in Activating this compound
The synthetic utility of this compound in photocatalysis is rooted in its ability to undergo a single-electron transfer (SET) to an excited-state photocatalyst. This process generates a nitrogen-centered radical cation. The high ring strain of the cyclopropyl group (approximately 28 kcal/mol) facilitates a rapid and irreversible ring opening to form a stabilized distonic radical cation. This key intermediate is poised to engage in a variety of downstream bond-forming events.
Core Comparison: [3+2] Annulation of this compound with Alkynes
To provide a direct and objective comparison of photocatalyst performance, we will focus on the visible-light-mediated intermolecular [3+2] annulation of N-phenyl-N-cyclopropylaniline with phenylacetylene. This reaction serves as an excellent benchmark for evaluating the efficiency of different photocatalyst classes in promoting the key radical cation formation and subsequent cyclization cascade.
Experimental Overview
The general reaction involves the irradiation of a solution containing the N-cyclopropylaniline, the alkyne, and a catalytic amount of the photocatalyst with visible light, leading to the formation of a substituted aminocyclopentene.
Caption: A generalized workflow for the photocatalytic [3+2] annulation.
Comparative Performance Data
The following table summarizes the performance of representative photocatalysts from the ruthenium, iridium, and organic dye families for the [3+2] annulation reaction.
| Photocatalyst Class | Representative Catalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| Ruthenium Polypyridyl | Ru(bpz)₃(PF₆)₂ | 2 | CH₃NO₂ | 12 | 85 | [1] |
| Iridium Cyclometalated | Ir(ppy)₂(dtb-bpy)(PF₆) | 2 | CH₃NO₂ | 12 | 78 | [1] |
| Iridium Cyclometalated | fac-Ir(ppy)₃ | 2 | CH₃NO₂ | 12 | 72 | [1] |
| Organic Dye | 4CzIPN | 5 | DMSO | - | Not reported for this specific reaction, but effective in related cyclopropanations | [2] |
Note: The data for Ru and Ir catalysts are based on a specific study for direct comparison.[1] While organic photocatalysts like 4CzIPN are known to be effective for generating radical species from precursors with similar redox potentials, a direct comparative study for this exact [3+2] annulation was not found. Their inclusion is based on their established utility in related transformations.[2]
Analysis of Performance
Ruthenium Polypyridyl Complexes (e.g., Ru(bpz)₃(PF₆)₂):
In the benchmark [3+2] annulation, Ru(bpz)₃(PF₆)₂ emerged as the most effective catalyst, providing the highest yield.[1] Ruthenium-based photocatalysts are known for their robust photophysical properties, relatively long excited-state lifetimes, and moderate redox potentials. They are often a cost-effective first choice for screening photocatalytic reactions. Their balanced redox properties are clearly well-suited for the oxidation of this compound without promoting significant side reactions.
Iridium Cyclometalated Complexes (e.g., fac-Ir(ppy)₃, Ir(ppy)₂(dtb-bpy)(PF₆)):
While slightly less effective than the leading ruthenium catalyst in this specific annulation under standard conditions, iridium complexes are formidable photocatalysts.[1] Their key advantage often lies in their highly tunable photophysical and electrochemical properties. By modifying the cyclometalating and ancillary ligands, their excited-state redox potentials can be finely adjusted. Iridium photocatalysts are typically more strongly oxidizing in their excited state than their ruthenium counterparts, which can be advantageous for activating more challenging substrates.[3][4] Interestingly, for certain substrates like enynes in the same study, an iridium catalyst was found to be superior to the ruthenium catalyst, highlighting the importance of substrate-catalyst matching.[1]
Metal-Free Organic Dyes (e.g., 4CzIPN):
Organic photocatalysts have garnered significant attention as cheaper, more sustainable alternatives to precious metal-based catalysts.[5] Acridinium dyes and carbazole-based sensitizers like 4CzIPN are powerful oxidants in their excited states and can readily oxidize arylamines. While direct comparative data for the benchmark reaction is unavailable, 4CzIPN has been successfully employed in other photocatalytic reactions involving radical generation.[2] Their advantages include low cost, solubility in a wider range of organic solvents, and the avoidance of heavy metal contaminants in the final product, which is a critical consideration in pharmaceutical synthesis.
Mechanistic Considerations: A Tale of Two Quenching Cycles
The activation of this compound proceeds via an oxidative quenching cycle . The choice of photocatalyst is intrinsically linked to its ability to efficiently participate in this cycle.
Caption: Oxidative quenching cycle for the activation of this compound.
-
Photoexcitation: The photocatalyst (PC) absorbs a photon of visible light to reach its excited state (PC*).
-
Single-Electron Transfer (SET): The excited photocatalyst (PC*) acts as an oxidant, accepting an electron from this compound to form the this compound radical cation (CPA•+) and the reduced form of the photocatalyst (PC•⁻). This step is only efficient if the excited state reduction potential of the photocatalyst is sufficiently high to oxidize the aniline.
-
Catalyst Regeneration: The reduced photocatalyst must be regenerated to its ground state to complete the catalytic cycle. This can occur through various pathways, often involving a chain reaction mechanism where the product radical cation is reduced by another molecule of the starting aniline.[6]
Practical Insights and Catalyst Selection
-
For Initial Screening: Ruthenium complexes like Ru(bpy)₃Cl₂ or Ru(bpz)₃(PF₆)₂ are excellent starting points due to their reliability, moderate cost, and well-documented success in a wide range of reactions.
-
For Difficult Substrates: If the desired reaction is sluggish or does not proceed with ruthenium catalysts, moving to a more strongly oxidizing iridium photocatalyst, such as Ir[dF(CF₃)ppy]₂(dtbpy)PF₆, is a logical next step. The increased oxidizing power of the excited state may be necessary to efficiently generate the required radical cation.
-
For Scale-up and Metal-Sensitive Applications: When cost, scalability, and metal contamination are primary concerns, organic photocatalysts like 4CzIPN should be strongly considered. They offer a "greener" alternative without compromising catalytic efficiency in many cases.[5]
-
Solvent Choice is Crucial: As seen in the comparative data, the choice of solvent can significantly impact reaction efficiency. Polar solvents like nitromethane (CH₃NO₂) or DMSO are often required to facilitate the electron transfer steps and solvate the charged intermediates.
Representative Experimental Protocol: [3+2] Annulation with Ru(bpz)₃(PF₆)₂
This protocol is adapted from the literature for the synthesis of 3-(4-methoxyphenyl)-5-methyl-1-phenyl-2,3-dihydro-1H-pyrrol-3-yl)benzonitrile.[1]
Materials:
-
N-cyclopropyl-4-methoxyaniline (1.0 equiv)
-
3-(1-propynyl)benzonitrile (1.5 equiv)
-
Ru(bpz)₃(PF₆)₂ (2 mol%)
-
Nitromethane (CH₃NO₂, 0.1 M)
-
Schlenk tube or vial with a magnetic stir bar
Procedure:
-
Setup: To a flame-dried Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add N-cyclopropyl-4-methoxyaniline, 3-(1-propynyl)benzonitrile, and Ru(bpz)₃(PF₆)₂.
-
Rationale: An inert atmosphere is crucial to prevent quenching of the excited state of the photocatalyst by oxygen, which can lead to side reactions or inhibition of the desired pathway.
-
-
Solvent Addition: Add anhydrous nitromethane via syringe.
-
Rationale: Anhydrous solvent is used to prevent potential side reactions involving water. Nitromethane is an effective polar solvent for this transformation.
-
-
Degassing (Optional but Recommended): Subject the reaction mixture to several freeze-pump-thaw cycles to thoroughly remove dissolved oxygen.
-
Rationale: This is a more rigorous method than simply working under an inert atmosphere to ensure the absence of oxygen.
-
-
Irradiation: Place the reaction vessel approximately 5-10 cm from a visible light source (e.g., a 34 W blue LED lamp) and stir vigorously at room temperature.
-
Rationale: Vigorous stirring ensures that the entire solution is evenly irradiated and that the reactants remain well-mixed. The distance from the light source can be adjusted to control the reaction temperature.
-
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired product.
Conclusion
The choice of photocatalyst for reactions mediated by this compound is a critical parameter that dictates the success and efficiency of the transformation. While ruthenium-based photocatalysts offer a robust and cost-effective starting point, demonstrating high efficacy in reactions like the [3+2] annulation, iridium complexes provide a higher degree of tunability and oxidative power, making them indispensable for more challenging substrates. The rise of metal-free organic dyes presents a compelling alternative, particularly for applications where cost and metal contamination are significant concerns.
By understanding the fundamental mechanistic principles and leveraging the comparative data presented, researchers can make informed decisions to accelerate their synthetic campaigns and unlock the full potential of this compound as a versatile building block in modern chemistry.
References
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Macmillan Group, Princeton University. (2018). Decarboxylative sp3 C–N coupling via dual copper and photoredox catalysis. [Link]
- Twilton, J., Le, C., & MacMillan, D. W. C. (2017). The merger of photoredox and organocatalysis.
- Romero, N. A., & Nicewicz, D. A. (2016). Organic Photoredox Catalysis. Chemical Reviews, 116(17), 10075–10166.
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Nguyen, T. H., Morris, S. A., & Zheng, N. (2014). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Advanced Synthesis & Catalysis, 356(13), 2831–2837. [Link]
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-
Strieth-Kalthoff, F., James, M. J., Teders, M., Pitzer, L., & Glorius, F. (2018). Dearomative Cycloadditions Utilizing an Organic Photosensitizer: An Alternative to Iridium Catalysis. Angewandte Chemie International Edition, 57(43), 14217-14221. [Link]
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Wang, J., Morris, S. A., & Zheng, N. (2014). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Chemical Communications, 50(86), 13096-13099. [Link]
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A Senior Application Scientist's Guide to Alternative Synthetic Routes for 4-Cyclopropylaniline Derivatives
Introduction: The Rising Importance of the Cyclopropylaniline Motif in Modern Chemistry
The 4-cyclopropylaniline scaffold is a privileged structural motif increasingly found at the core of numerous high-value molecules, ranging from pharmaceuticals to advanced materials. Its unique combination of a rigid, three-dimensional cyclopropyl group and a versatile aniline core imparts favorable pharmacokinetic and physicochemical properties. This has led to its incorporation into a variety of drug candidates, necessitating the development of robust, efficient, and scalable synthetic methodologies.
Traditionally, the synthesis of these derivatives has relied on a limited set of well-established, yet often constrained, chemical transformations. This guide provides a comparative analysis of these incumbent methods against a backdrop of modern, alternative synthetic strategies. We will delve into the mechanistic underpinnings, practical advantages, and limitations of each approach, supported by experimental data and detailed protocols to empower researchers in drug development and chemical synthesis.
Part 1: The Incumbents - Established Synthetic Strategies
The workhorses for constructing the C(aryl)-N bond in this compound derivatives have predominantly been palladium-catalyzed cross-coupling reactions. These methods are foundational and have served the chemistry community well, but they come with inherent challenges.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has been a cornerstone for C-N bond formation for decades.[1][2] The typical disconnection involves coupling an aryl halide or triflate (e.g., 4-bromo-1-cyclopropylbenzene) with cyclopropylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.
-
Mechanism & Rationale: The catalytic cycle generally involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by the base to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the catalyst.[2][3] The choice of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) is critical as they facilitate the reductive elimination step, which is often rate-limiting.[2]
-
Advantages: This method is well-understood, and numerous catalyst systems have been developed, allowing for a relatively broad substrate scope under predictable conditions.[1]
-
Limitations: Key drawbacks include the cost of palladium and specialized ligands, sensitivity to air and moisture for some catalyst systems, and potential for side reactions. Furthermore, the use of strong bases like sodium tert-butoxide can limit functional group tolerance.[3]
Suzuki-Miyaura Coupling
An alternative established route involves a Suzuki-Miyaura coupling, which forms a C-C bond. This strategy typically couples a haloaniline derivative with cyclopropylboronic acid.
-
Mechanism & Rationale: This reaction also proceeds via a Pd(0)/Pd(II) catalytic cycle. A key step is the transmetalation of the cyclopropyl group from the boron atom to the palladium center after the initial oxidative addition of the haloaniline.[4][5] A base is required to activate the boronic acid, forming a more nucleophilic boronate species.[4]
-
Advantages: Boronic acids are generally stable, readily available, and have low toxicity, making this a popular method.[6] The reaction conditions are often mild and tolerant of a wide array of functional groups.[6][7]
-
Limitations: Residual boron impurities can be difficult to remove from the final product, which is a significant concern in pharmaceutical synthesis. The synthesis of substituted cyclopropylboronic acids can also be challenging.
Part 2: The Challengers - Modern & Alternative Synthetic Routes
Driven by the principles of green chemistry and the need for greater efficiency, several innovative strategies have emerged as powerful alternatives to the classical methods.
Direct C-H Functionalization
The direct functionalization of C-H bonds represents a paradigm shift in synthesis, offering a more atom-economical approach by avoiding pre-functionalized starting materials.[8]
-
Concept & Rationale: Instead of starting with a halo-aniline, this approach aims to directly couple a C-H bond on the aniline ring with a cyclopropyl source. This often requires a directing group on the aniline to guide a transition metal catalyst (commonly palladium or rhodium) to a specific C-H bond (ortho, meta, or para) for activation and subsequent coupling.[9] Recent advances have demonstrated para-selective C-H olefination of anilines using a specialized Pd/S,O-ligand system, showcasing the potential for high regioselectivity.[10]
-
Advantages: This strategy offers significant improvements in step- and atom-economy, reducing waste and simplifying synthetic sequences. It opens up new avenues for late-stage functionalization of complex molecules.[11]
-
Limitations: The development of general and highly regioselective methods remains a challenge, often requiring specific directing groups that must be installed and later removed. Catalyst loadings can be high, and substrate scope may be limited.
Photoredox Catalysis
Visible-light photoredox catalysis utilizes light to access reactive intermediates under exceptionally mild conditions.[12]
-
Mechanism & Rationale: In a typical scenario, a photocatalyst absorbs visible light and becomes excited. This excited-state catalyst can then engage in single-electron transfer (SET) with a substrate. For instance, an N-cyclopropylaniline can be oxidized to its radical cation, which can then undergo ring-opening and participate in cycloaddition reactions with alkenes or alkynes to form complex carbocycles.[13][14][15] This approach enables transformations that are difficult to achieve through traditional thermal methods.
-
Advantages: Reactions are often performed at room temperature, use low-cost light sources (e.g., LEDs), and exhibit high functional group tolerance.[12] This methodology enables novel transformations like the formal [3+2] annulation of cyclopropylanilines.[14]
-
Limitations: The quantum yield and scalability of photocatalytic reactions can be concerns. The reaction setup requires a light source, and optimization can be more complex than for traditional thermal reactions.
Biocatalysis and Flow Chemistry
The integration of enzymes and continuous flow processing offers a greener and more efficient path to aniline synthesis.
-
Biocatalysis: Nature has evolved enzymes like P450s to construct C-N bonds.[16] Recent research has focused on developing enzymatic platforms for aniline synthesis, for example, through the oxidative amination of cyclohexanones using evolved flavin-dependent enzymes.[17][18] Another approach uses immobilized nitroreductase enzymes in a continuous flow reactor to reduce nitroaromatics to anilines, avoiding harsh reagents and high-pressure hydrogen gas.[19]
-
Flow Chemistry: Transitioning established methods, like catalytic hydrogenations or even Buchwald-Hartwig aminations, to continuous flow reactors offers significant advantages.[20] Flow chemistry allows for precise control over reaction parameters (temperature, pressure, mixing), enhances safety by minimizing the volume of hazardous reagents at any given time, and facilitates easier scale-up.[21]
-
Advantages: These methods align with green chemistry principles by using milder conditions, reducing waste, and improving safety and scalability.[19][20]
-
Limitations: Enzyme development can be time-consuming, and enzymes may have limited substrate scope or stability under process conditions. The initial setup cost for flow chemistry equipment can be higher than for batch reactors.
Part 3: Head-to-Head - Comparative Analysis of Synthetic Routes
| Synthetic Strategy | Key Reagents/Catalyst | Typical Yield (%) | Reaction Conditions | Scalability | Green Chemistry Merits | Key Advantages/Disadvantages |
| Buchwald-Hartwig Amination | Pd catalyst, Phosphine ligand, Strong base (e.g., NaOtBu) | 70-95%[13][22] | 80-110 °C, Inert atm. | Good | Moderate (metal catalyst, stoichiometric base) | (+): Well-established, broad scope. (-): Costly catalyst/ligand, strong base limits functional groups. |
| Suzuki-Miyaura Coupling | Pd catalyst, Base (e.g., K₃PO₄), Cyclopropylboronic acid | 75-98%[6][7] | 60-100 °C | Good | Moderate (metal catalyst, boronic acid) | (+): Mild conditions, stable reagents. (-): Boron removal can be difficult. |
| Direct C-H Functionalization | Pd or Rh catalyst, Directing Group, Oxidant | 40-85%[9] | 100-140 °C | Moderate | High (atom economy) | (+): High atom/step economy. (-): Often requires directing group, harsh conditions. |
| Photoredox Catalysis | Photocatalyst (e.g., Ru, Ir), Visible Light | 60-90%[14] | Room Temp. | Moderate | High (mild conditions, light as reagent) | (+): Very mild, unique reactivity. (-): Can require specialized equipment, scalability concerns. |
| Biocatalysis (Nitroreductase) | Immobilized enzyme, Cofactor regeneration system | >50% (isolated)[19] | Room Temp., Aqueous buffer | Good (in flow) | Very High (avoids H₂, precious metals) | (+): Extremely mild, sustainable. (-): Substrate scope can be limited by enzyme. |
Part 4: In the Lab - Detailed Experimental Protocols
Here, we provide detailed protocols for two promising alternative methods, reflecting their practical application in a research setting.
Protocol 1: Visible-Light Mediated [3+2] Annulation of N-Arylcyclopropylaniline
This protocol is adapted from literature procedures for the intermolecular annulation of cyclopropylanilines with alkynes.[14]
Objective: To synthesize a substituted cyclopentene amine derivative via a photocatalytic cycloaddition.
Materials:
-
N-(4-methoxyphenyl)cyclopropanamine (1.0 equiv)
-
Diphenylacetylene (1.5 equiv)
-
fac-Ir(ppy)₃ (1 mol%)
-
Acetonitrile (0.1 M)
-
Oven-dried 16x125 mm test tube with a magnetic stir bar
-
Blue LED light source (450 nm)
Procedure:
-
To the oven-dried test tube, add N-(4-methoxyphenyl)cyclopropanamine (e.g., 32.6 mg, 0.2 mmol), diphenylacetylene (53.5 mg, 0.3 mmol), and fac-Ir(ppy)₃ (1.3 mg, 0.002 mmol).
-
Add a magnetic stir bar and seal the tube with a rubber septum.
-
Purge the tube with nitrogen or argon for 10 minutes.
-
Add 2.0 mL of degassed acetonitrile via syringe.
-
Place the test tube approximately 2-5 cm from the blue LED light source and begin vigorous stirring.
-
Irradiate the reaction mixture for 24 hours at room temperature. Monitor reaction progress by TLC or LC-MS if desired.
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired cyclopentene product.
-
Characterize the final product using NMR and MS.[23]
Protocol 2: Biocatalytic Nitroarene Reduction in a Continuous Flow Reactor
This protocol describes a general setup for the reduction of a nitro-substituted cyclopropylbenzene to this compound using an immobilized nitroreductase.[19]
Objective: To perform a green, continuous synthesis of this compound.
Materials & Equipment:
-
Packed-bed reactor column containing immobilized nitroreductase (NR) and glucose dehydrogenase (GDH).
-
HPLC pumps for substrate and cofactor solutions.
-
Back pressure regulator.
-
Continuous liquid-liquid extraction unit.
-
Substrate solution: 1-Cyclopropyl-4-nitrobenzene and glucose in aqueous buffer (e.g., phosphate buffer, pH 7.5).
-
Cofactor solution: NADP⁺ in aqueous buffer.
Procedure:
-
Set up the continuous flow system: Pump A (Substrate/Glucose) and Pump B (Cofactor) are mixed via a T-junction before entering the packed-bed reactor.
-
The reactor outlet is connected to a back pressure regulator (e.g., set to 10 bar) to ensure the catalyst bed remains packed.
-
The stream from the reactor flows into a liquid-liquid extractor, where the aqueous product stream is continuously extracted with an organic solvent (e.g., ethyl acetate).
-
Prime the system with buffer.
-
Begin pumping the substrate and cofactor solutions at a defined flow rate to achieve the desired residence time within the reactor (e.g., 10-30 minutes). The GDH enzyme continuously recycles the expensive NADP⁺ cofactor to NADPH using glucose as the ultimate reductant.
-
Maintain the reactor at room temperature.
-
Collect the organic phase from the extractor. The aqueous phase, containing the regenerated cofactor, can be recycled back into the cofactor feed stream to create a closed-loop system.[19]
-
After the run, the organic phase is dried (e.g., over MgSO₄), filtered, and concentrated in vacuo to yield the this compound product.
-
Analyze purity by HPLC or GC.[23]
Part 5: Visualizing the Science - Diagrams and Workflows
Diagram 1: Comparison of Synthetic Strategies
Caption: High-level comparison of established vs. alternative synthetic logic.
Diagram 2: Simplified Photocatalytic Cycle
Caption: A simplified cycle for photoredox-mediated aniline activation.
Diagram 3: Workflow for Continuous Biocatalytic Reduction
Caption: Experimental workflow for the continuous flow biocatalytic process.
Conclusion and Future Outlook
While established methods like the Buchwald-Hartwig amination and Suzuki-Miyaura coupling remain valuable tools, the landscape of synthetic chemistry is clearly shifting. The demand for more sustainable, efficient, and innovative routes to high-value compounds like this compound derivatives is driving the adoption of alternative strategies. Direct C-H functionalization offers unparalleled atom economy, photoredox catalysis provides access to novel reactivity under exceptionally mild conditions, and the combination of biocatalysis and flow chemistry presents a compelling vision for the future of green pharmaceutical manufacturing.
For researchers and drug development professionals, the choice of synthetic route will increasingly involve a multi-parameter optimization that considers not only yield but also cost, scalability, safety, and environmental impact. By embracing these modern methodologies, the scientific community is better equipped to meet the synthetic challenges of the 21st century.
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- Biocatalytic approach toward aniline scaffolds. a) Aniline motifs in... - ResearchGate. (n.d.). ResearchGate.
- An Enzymatic Platform for Aniline Synthesis Through Oxidative Amination - PubMed. (n.d.). PubMed.
- Realizing the Continuous Chemoenzymatic Synthesis of Anilines Using an Immobilized Nitroreductase - PMC - NIH. (n.d.). National Institutes of Health.
- Direct and Practical Synthesis of Primary Anilines through Iron-Catalyzed C–H Bond Amination | ACS Catalysis - ACS Publications. (2016). American Chemical Society.
- Flow Chemistry: Recent Developments in the Synthesis of Pharmaceutical Products - ACS Publications. (2015). American Chemical Society.
- Buchwald–Hartwig amination - Wikipedia. (n.d.). Wikipedia.
- Regioselective C(sp 2 ) H Functionalization of Anilines - ResearchGate. (n.d.). ResearchGate.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023). Chemistry LibreTexts.
- Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers - ResearchGate. (2019). ResearchGate.
- Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis - PMC - NIH. (n.d.). National Institutes of Health.
- Characterization of Synthesized Aniline Derivatives: Application Notes and Protocols - Benchchem. (n.d.). BenchChem.
- Suzuki Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal.
- Ligand-Promoted Meta-C–H Arylation of Anilines, Phenols, and Heterocycles - PMC - NIH. (n.d.). National Institutes of Health.
- (PDF) synthesis of Cyclopropyl anilines - ResearchGate. (n.d.). ResearchGate.
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A Comparative Guide to the Cycloaddition Reactions of 4-Cyclopropylaniline and its Analogs
Abstract
This guide provides a comprehensive comparative analysis of 4-cyclopropylaniline and other substituted anilines in the context of cycloaddition reactions, a cornerstone of modern synthetic chemistry. We delve into the unique electronic and steric properties imparted by the cyclopropyl group and contrast its performance with conventional aniline derivatives in both [4+2] (Diels-Alder) and [3+2] cycloaddition manifolds. The discussion is grounded in Frontier Molecular Orbital (FMO) theory and supported by experimental data from peer-reviewed literature. We will explore how the "pseudo-π" character of the cyclopropyl substituent enhances reactivity in Diels-Alder reactions and enables novel pathways in radical-mediated [3+2] cycloadditions. Detailed experimental protocols and mechanistic diagrams are provided to equip researchers, scientists, and drug development professionals with actionable insights for leveraging these versatile synthons.
Introduction: Cycloadditions and the Role of the Aniline Moiety
Cycloaddition reactions are among the most powerful transformations in organic synthesis, allowing for the rapid construction of cyclic and heterocyclic frameworks with high stereocontrol.[1][2] These reactions, particularly the Nobel Prize-winning Diels-Alder reaction, form the basis for the synthesis of countless natural products and pharmaceutical agents.[3][4] The electronic nature of the reactants is paramount, governing the rate, regioselectivity, and even the feasibility of the reaction.[5]
Anilines and their derivatives are versatile building blocks. The amino group is a potent activating group, enriching the aromatic ring with electron density and influencing its nucleophilicity.[6] In the context of cycloadditions, an aniline moiety can act as a powerful electron-donating group (EDG) when appended to a diene, accelerating so-called "normal-electron-demand" Diels-Alder reactions.[5] Furthermore, the nitrogen atom itself can be a reactive center or a handle for directing complex synthetic sequences.
This guide focuses on a particularly intriguing derivative: this compound. The cyclopropyl group is far more than a simple alkyl substituent. Its strained, three-membered ring possesses unique bonding characteristics that allow it to function as a potent π-electron donor, conjugating effectively with aromatic systems.[7][8] This "pseudo-unsaturated" character profoundly influences the electronic landscape of the aniline ring, setting the stage for enhanced or unique reactivity in cycloaddition reactions.[9]
Theoretical Framework: Unpacking the Cyclopropyl Effect
To understand the reactivity of this compound, we must first appreciate the electronic and steric properties of its defining substituent.
Electronic Properties of the Cyclopropyl Group
The high p-character of the C-C bonds in a cyclopropane ring allows it to engage in conjugation with adjacent π-systems.[7][8] This interaction is a powerful electron-donating resonance effect, which is quantitatively distinct from the weaker, inductive donation of a typical alkyl group like methyl.
| Parameter | Cyclopropyl Group | Methyl Group | Methoxy Group |
| Hammett Constant (σp) | -0.21[7] | -0.17 | -0.27 |
| Resonance Parameter (R) | -0.23[7] | N/A | -0.43 |
| Field/Inductive (F) | +0.02[7] | -0.04 | +0.29 |
| Primary Electronic Effect | Strong π-donation | Weak inductive donation | Strong π-donation, moderate inductive withdrawal |
Table 1: Comparison of electronic parameters for para-substituents.
As shown in Table 1, the cyclopropyl group's resonance effect (R = -0.23) confirms its strong electron-donating character, comparable in direction, though not magnitude, to a methoxy group. Crucially, it lacks the strong inductive withdrawal of the methoxy group's oxygen atom, presenting a unique electronic profile.
Frontier Molecular Orbital (FMO) Theory Predictions
In a normal-electron-demand Diels-Alder reaction, the key interaction is between the Highest Occupied Molecular Orbital (HOMO) of the diene and the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile.[3][5] The rate of the reaction is inversely proportional to the energy gap between these orbitals.
An electron-donating group on the diene raises the energy of its HOMO, narrowing the HOMO-LUMO gap and accelerating the reaction. The strong π-donating nature of the cyclopropyl group is therefore predicted to significantly raise the HOMO energy of a diene system, making this compound (when part of a diene) a highly reactive component.
Caption: FMO diagram showing how EDGs raise the diene HOMO energy, reducing the HOMO-LUMO gap and accelerating Diels-Alder reactions.
Comparative Analysis in [4+2] Cycloadditions (Diels-Alder)
While the aniline ring itself is generally unreactive as a diene in the Diels-Alder reaction, an aniline substituent can profoundly influence a nearby diene system. Consider a hypothetical diene attached to the para-position of various anilines. Based on the FMO principles discussed above, we can predict the relative reactivity.
| Aniline Substituent (para-) | Predicted Relative Rate | Expected Regioselectivity | Rationale |
| -H (Aniline) | Baseline | Moderate | The amino group provides activation. |
| -CH₃ (4-Methylaniline) | Faster | High | The methyl group provides additional weak electron donation, enhancing the effect of the amino group. |
| -cPr (this compound) | Fastest | Very High | The cyclopropyl group's strong π-donation significantly raises the diene's HOMO energy, leading to a much smaller energy gap with the dienophile's LUMO and a faster reaction.[7] The large HOMO coefficient at the terminal carbon of the diene would also lead to high regioselectivity.[10][11] |
| -OCH₃ (4-Methoxyaniline) | Fastest | Very High | Similar to the cyclopropyl group, the methoxy group is a very strong π-donor, leading to high reactivity. |
Table 2: Predicted comparative performance of para-substituted anilines as activators in a hypothetical Diels-Alder reaction.
The key takeaway is that the cyclopropyl group acts as a powerful activating substituent, rivaling the well-known methoxy group but with different steric and solubility profiles, making this compound an attractive and highly reactive component for constructing complex molecules via the Diels-Alder reaction.
Comparative Analysis in [3+2] Cycloadditions: A Unique Pathway
The true uniqueness of the cyclopropyl group becomes apparent in [3+2] cycloaddition reactions, where it transitions from a passive substituent to an active participant. N-cyclopropylanilines (CPAs) can undergo a formal [3+2] annulation with alkenes via a mechanism distinct from traditional 1,3-dipolar cycloadditions.[12][13]
This reaction is typically initiated by a single-electron transfer (SET) event, often triggered by photoredox or electrocatalysis, which oxidizes the CPA to its radical cation.[12][14] This is followed by the crucial step: homolytic cleavage of the strained cyclopropane ring to form a distonic radical cation, which serves as the three-atom component for the cycloaddition.
Caption: Step-by-step workflow for the photocatalytic [3+2] cycloaddition experiment.
Step-by-Step Procedure
-
Catalyst and Amine Addition: To a dry Schlenk tube equipped with a magnetic stir bar, add the N-cyclopropylaniline derivative (0.2 mmol, 1.0 equiv) and the photocatalyst ₂ (0.004 mmol, 2 mol%).
-
Degassing: Seal the tube and subject it to three cycles of vacuum backfill with an inert gas (Nitrogen or Argon) to ensure an oxygen-free atmosphere.
-
Solvent and Reagent Addition: Using syringes, add degassed nitromethane (2.0 mL to achieve a 0.1 M concentration), the olefin (e.g., styrene, 1.0 mmol, 5.0 equiv), and an internal standard such as dodecane for analytical monitoring.
-
Reaction Initiation: Place the sealed reaction tube approximately 5-10 cm from a 13 W fluorescent lightbulb. Begin vigorous stirring at room temperature.
-
Monitoring: Monitor the consumption of the starting material by taking small aliquots from the reaction mixture at regular intervals and analyzing them by GC-MS.
-
Workup: Upon completion (typically 12-24 hours), transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the cyclopentane product.
-
Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Conclusion
This comparative guide highlights the distinct advantages of employing this compound and its N-substituted analogs in cycloaddition reactions.
-
In [4+2] Diels-Alder reactions , the para-cyclopropyl group acts as a potent activating substituent due to its unique π-donating ability. Its performance is predicted to be superior to standard alkyl groups and comparable to strongly activating methoxy groups, making it a valuable tool for accelerating the formation of six-membered rings.
-
In [3+2] cycloadditions , the N-cyclopropyl group is not merely a substituent but a reactive component. It enables a powerful radical-mediated annulation pathway for the synthesis of highly functionalized cyclopentane rings under mild photocatalytic or electrochemical conditions. [12] The unique electronic profile of the cyclopropyl group, combined with its ability to participate directly in novel reaction cascades, establishes cyclopropylanilines as exceptionally versatile and powerful building blocks. For researchers in drug discovery and materials science, these anilines offer novel strategic approaches to molecular complexity, enabling the efficient synthesis of valuable carbocyclic and heterocyclic scaffolds.
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Validation of 4-Cyclopropylaniline as a Single-Electron Transfer Probe: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical and biological research, understanding reaction mechanisms is paramount. Single-electron transfer (SET) processes, in particular, are fundamental to a vast array of transformations, from photoredox catalysis to enzymatic oxidations. To unravel these pathways, scientists rely on mechanistic probes—molecules designed to react in a specific, observable manner upon undergoing SET. One such class of probes is the "radical clock," which undergoes a predictable unimolecular rearrangement at a known rate if a radical intermediate is formed.
This guide provides an in-depth validation of 4-cyclopropylaniline (4-CPA) as a SET probe. We will delve into its mechanism, compare its performance against other established probes, and provide detailed experimental protocols for its validation and application. Our aim is to equip researchers with the necessary information to confidently employ 4-CPA in their mechanistic studies.
The Principle of the Radical Clock
A radical clock is a compound that, upon forming a radical, undergoes a rapid and irreversible structural rearrangement.[1] The rate of this rearrangement is known. By comparing the amount of rearranged versus unrearranged product, researchers can deduce the lifetime of the radical intermediate and, consequently, the kinetics of the competing reaction pathways.[1][2]
The N-cyclopropylamine moiety is a well-established radical clock. Upon single-electron oxidation of the nitrogen atom, the resulting aminium radical cation can undergo a facile ring-opening of the strained cyclopropyl group to form a more stable, distonic radical cation.[3][4] The detection of this ring-opened product is strong evidence for an initial SET event.
This compound: Mechanism of Action
This compound operates as a radical clock through the mechanism illustrated below. Upon encountering an oxidizing agent (e.g., a photoexcited catalyst or an enzyme), the aniline nitrogen undergoes a single-electron transfer to form an aminium radical cation. This intermediate is poised for rapid, irreversible ring-opening of the cyclopropyl group. The resulting distonic radical cation is then trapped by a nucleophile or undergoes further reactions, leading to observable products.
The key to 4-CPA's utility is the irreversible nature of the cyclopropyl ring-opening. This is driven by the release of the inherent ring strain of the three-membered ring (approximately 28 kcal/mol).[5] This irreversible step effectively "traps" the evidence of the initial SET event, preventing back electron transfer and providing a clear diagnostic signal.[5][6][7]
Caption: Experimental workflow for validating 4-CPA as a SET probe.
Protocol 1: Cyclic Voltammetry
Objective: To determine the oxidation potential of 4-CPA and to observe the electrochemical behavior indicative of a follow-up chemical reaction (the ring-opening).
Materials:
-
Working electrode (e.g., glassy carbon)
-
Reference electrode (e.g., Ag/AgCl)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Electrochemical cell
-
0.1 M solution of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile)
-
1 mM solution of this compound in the electrolyte solution
Procedure:
-
Assemble the three-electrode electrochemical cell.
-
Fill the cell with the electrolyte solution containing 4-CPA.
-
Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.
-
Connect the electrodes to the potentiostat.
-
Record the cyclic voltammogram by scanning the potential from an initial value (e.g., 0 V) to a potential sufficiently positive to oxidize 4-CPA (e.g., +1.5 V) and then back to the initial potential.
-
Vary the scan rate (e.g., from 50 mV/s to 500 mV/s) to observe changes in the voltammogram, which can provide information about the kinetics of the ring-opening.
Expected Outcome: The cyclic voltammogram of 4-CPA should show an irreversible oxidation wave. The lack of a corresponding reduction wave on the reverse scan, even at fast scan rates, is indicative of a rapid chemical reaction following the initial electron transfer, which is consistent with the ring-opening of the cyclopropyl group.
Protocol 2: Model Photoredox Reaction
Objective: To demonstrate the formation of ring-opened products in a well-characterized photoredox reaction, confirming the role of 4-CPA as a SET probe. [3][8] Materials:
-
Photoreactor equipped with a specific wavelength light source (e.g., blue LEDs). [9]* Schlenk flask or similar reaction vessel
-
Visible light photocatalyst (e.g., Ru(bpy)₃²⁺ or an organic dye). [8]* this compound (0.2 mmol)
-
Alkene or alkyne as a radical acceptor (1.0 mmol). [8]* Anhydrous solvent (e.g., acetonitrile, 2 mL). [8]* Stir bar
Procedure:
-
To an oven-dried reaction vessel equipped with a stir bar, add the photocatalyst (e.g., 2 mol %), this compound, and the radical acceptor. [8]2. Add the anhydrous solvent.
-
Seal the vessel and degas the reaction mixture using several freeze-pump-thaw cycles. [8]4. Place the reaction vessel in the photoreactor and irradiate with the light source at room temperature. [8]5. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, quench the reaction and analyze the product mixture by GC-MS and nuclear magnetic resonance (NMR) spectroscopy to identify and quantify the ring-opened and any unrearranged products.
-
Perform control experiments in the absence of the photocatalyst and in the absence of light to confirm that both are necessary for the reaction to occur. [9] Expected Outcome: The reaction should yield products resulting from the [3+2] annulation of the ring-opened 4-CPA radical cation with the alkene or alkyne. [3]The absence of product formation in the control experiments confirms a photocatalytic SET mechanism.
Trustworthiness: A Self-Validating System
The strength of using 4-CPA as a SET probe lies in its self-validating nature. The very detection of the characteristic ring-opened products provides strong, intrinsic evidence for the intermediacy of the aminium radical cation. When combined with the control experiments outlined above, the data collectively build a robust case for a SET pathway. It is important to note that the rate of ring opening for N-cyclopropylanilines can be slower than for aliphatic N-cyclopropylamines, which could allow for competing pathways such as deprotonation. [4][10]Therefore, careful product analysis is crucial.
Conclusion
This compound is a valuable tool for the elucidation of single-electron transfer mechanisms. Its irreversible ring-opening upon oxidation provides a clear and diagnostically useful signal for the formation of an aminium radical cation. [5][6][7]While no single mechanistic probe is universally applicable, a thorough understanding of 4-CPA's mechanism, its comparison with other probes, and rigorous experimental validation will enable researchers to confidently employ it in their studies, leading to a deeper understanding of complex chemical and biological processes.
References
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Jie, X., et al. (2015). Visible light mediated intermolecular [3 + 2] annulation of cyclopropylanilines with alkynes. Beilstein Journal of Organic Chemistry, 11, 2696-2701. [Link]
-
Wang, H., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Organic Chemistry Frontiers, 7(24), 4035-4041. [Link]
-
Donoghue, P. J., et al. (2007). The first calibration of an aminiumyl radical ion clock: why N-cyclopropylanilines may be poor mechanistic probes for single electron transfer. Chemical Communications, (20), 2020-2022. [Link]
-
Wikipedia. (n.d.). Radical clock. [Link]
-
Xie, J., et al. (2016). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Molecules, 21(8), 1063. [Link]
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Grimm, M. L., et al. (2020). Stereoelectronic and Resonance Effects on the Rate of Ring Opening of N-Cyclopropyl-Based Single Electron Transfer Probes. Journal of the American Chemical Society, 142(4), 1967-1974. [Link]
-
Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5766-5775. [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5766-5775. [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(10), 5766-5775. [Link]
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Wang, N. (2006). RADICAL CLOCKS: MOLECULAR STOPWATCHES FOR TIMING RADICAL REACTIONS. University of Illinois Urbana-Champaign. [Link]
-
McNeill Group. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. ETH Zurich. [Link]
-
Jamison, C. R., et al. (2018). Redox-Neutral Photocatalytic Cyclopropanation via Radical/Polar Crossover. Journal of the American Chemical Society, 140(4), 1546-1550. [Link]
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A Comparative Guide to the Synthesis of N-Cyclopropylanilines: Benchmarking Classical and Modern Methodologies
The N-cyclopropylaniline motif is a cornerstone in modern medicinal chemistry and materials science. Its unique stereoelectronic properties, conferred by the strained cyclopropyl ring, contribute to enhanced metabolic stability, improved potency, and desirable conformational rigidity in bioactive molecules.[1][2] Consequently, the development of efficient and robust synthetic methods for accessing this valuable scaffold is of paramount importance to researchers in drug discovery and development.[3][4]
This guide provides an in-depth comparison of established and emerging synthetic routes to N-cyclopropylanilines. We will delve into the mechanistic underpinnings, practical considerations, and performance of key methodologies, supported by experimental data, to empower chemists to make informed decisions for their synthetic campaigns.
The Synthetic Landscape: An Overview
The synthesis of N-cyclopropylanilines primarily revolves around the formation of the crucial C(aryl)-N bond. Traditional methods often require harsh conditions, while modern catalytic approaches offer milder and more versatile alternatives. This guide will focus on a comparative analysis of the following key strategies:
-
Classical Approaches: Ullmann Condensation
-
The Modern Workhorse: Buchwald-Hartwig Amination
-
Alternative Strategies: Reductive Amination
-
Emerging Frontiers: Photocatalytic and Electrocatalytic Methods
Below is a workflow diagram illustrating the general synthetic pathways we will be exploring.
Caption: General synthetic strategies for N-cyclopropylanilines.
Head-to-Head Comparison of Key Synthetic Methods
The choice of synthetic method is often a trade-off between factors like cost, reaction conditions, substrate scope, and scalability. The following table provides a comparative overview of the most common methods.
| Method | Catalyst/Reagent | Typical Temperature | Advantages | Disadvantages | Typical Yields |
| Ullmann Condensation | Copper (stoichiometric or catalytic) | High (>150 °C) | Low cost of catalyst. | Harsh reaction conditions, limited substrate scope, often requires stoichiometric copper.[5] | Variable, often moderate. |
| Buchwald-Hartwig Amination | Palladium with phosphine ligands | Room temperature to moderate heat (~100 °C) | Mild conditions, broad substrate scope, high functional group tolerance, high yields.[6] | Higher cost of palladium and ligands, potential for metal contamination in the product.[7] | 85-99%[8][9] |
| Reductive Amination | Reducing agents (e.g., NaBH(OAc)₃, H₂/catalyst) | Room temperature to moderate heat | Avoids transition metals, readily available starting materials. | Can be substrate-specific, may require multi-step synthesis of precursors.[10] | Good to excellent, but dependent on substrate. |
| Photocatalysis/Electrocatalysis | Photocatalyst (e.g., Ru, Ir complexes) or electrode | Room temperature | Extremely mild conditions, high functional group tolerance, novel reactivity.[11][12] | Can be mechanistically complex, may require specialized equipment. | Variable, depends on the specific transformation. |
Deep Dive into Methodologies and Experimental Protocols
The Modern Workhorse: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has become the gold standard for the synthesis of N-arylamines due to its exceptional reliability and broad applicability.[6] This palladium-catalyzed cross-coupling reaction allows for the formation of C-N bonds under relatively mild conditions, tolerating a wide array of functional groups.[7][13]
Mechanistic Rationale: The catalytic cycle typically involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to furnish the N-arylamine product and regenerate the Pd(0) catalyst.[6] The choice of phosphine ligand is critical for the success of the reaction, with bulky, electron-rich ligands generally promoting efficient catalysis.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Representative Experimental Protocol: Synthesis of N-Cyclopropylaniline [8]
-
Reaction Setup: To an oven-dried Schlenk tube is added Pd(OAc)₂ (e.g., 2 mol%), a suitable phosphine ligand (e.g., BrettPhos, 4 mol%), and a base such as potassium tert-butoxide (1.4 equiv.). The tube is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Addition of Reagents: Bromobenzene (1.0 equiv.), cyclopropylamine (1.2 equiv.), and an anhydrous solvent like toluene are added via syringe.
-
Reaction: The mixture is stirred at a specified temperature (e.g., 100 °C) and monitored by TLC or GC-MS until the starting material is consumed.
-
Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a suitable solvent like ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by silica gel column chromatography to afford N-cyclopropylaniline.
This method has been shown to provide high yields (85-92%) for a range of substituted bromobenzenes.[8]
The Classical Approach: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed nucleophilic aromatic substitution reaction that predates modern cross-coupling methods.[5] While it has been largely superseded by the milder Buchwald-Hartwig amination, it remains a cost-effective option, particularly for large-scale syntheses where the cost of palladium can be prohibitive.
Mechanistic Considerations: The mechanism of the Ullmann reaction is still debated but is generally thought to involve the formation of a copper(I) amide, which then reacts with the aryl halide.[14] Traditional Ullmann conditions are often harsh, requiring high temperatures and polar aprotic solvents.[5]
Illustrative Protocol: Copper-Catalyzed N-Arylation [4]
-
Reaction Setup: In a sealed tube, an aryl bromide (1.0 mmol), CuI (0.05 mmol), and a suitable ligand (e.g., a diamine) are combined.
-
Addition of Reagents: Potassium carbonate (2.0 mmol), cyclopropylamine (1.2 mmol), and a solvent such as DMF are added.
-
Reaction: The mixture is heated to a high temperature (e.g., 120-150 °C) for an extended period (e.g., 24 hours).
-
Workup and Purification: The reaction mixture is cooled, diluted with water, and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
An Alternative Route: Reductive Amination
Reductive amination offers a transition-metal-free pathway to N-cyclopropylanilines.[10] This method typically involves the reaction of an aniline with cyclopropanone or cyclopropanecarboxaldehyde to form an imine or enamine intermediate, which is then reduced in situ.
Key Features: This approach is advantageous as it avoids the use of expensive and potentially toxic transition metals. However, the availability and stability of the required cyclopropyl carbonyl compounds can be a limiting factor.
General Protocol for Reductive Amination [4]
-
Imine Formation: Aniline (1.0 equiv.) and cyclopropanone (1.1 equiv.) are dissolved in a solvent like dichloromethane or 1,2-dichloroethane. A catalytic amount of acetic acid may be added to facilitate imine formation.
-
Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB) (1.5 equiv.), is added portion-wise to the mixture.
-
Reaction: The reaction is stirred at room temperature until completion.
-
Workup and Purification: The reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by chromatography.
The New Wave: Photocatalytic and Electrocatalytic Syntheses
Recent advances in synthetic methodology have introduced photocatalysis and electrocatalysis as powerful tools for forging C-N bonds under exceptionally mild conditions.[15] These methods often proceed via radical intermediates, enabling unique reaction pathways. For instance, the single-electron oxidation of N-cyclopropylanilines can lead to a ring-opened distonic radical cation, which can then participate in cycloaddition reactions.[11][12] While many of the reported applications use N-cyclopropylanilines as starting materials for more complex structures, the underlying principles are being explored for their direct synthesis.
Conceptual Workflow: A Future Outlook
The development of a direct photocatalytic synthesis of N-cyclopropylanilines would likely involve the generation of an aryl radical from an aryl halide, which could then be trapped by cyclopropylamine. This approach would offer a green and efficient alternative to traditional methods.
Caption: Conceptual workflow for a future photocatalytic synthesis.
Conclusion and Future Perspectives
For the routine synthesis of N-cyclopropylanilines with broad functional group tolerance and high yields, the Buchwald-Hartwig amination remains the method of choice for laboratory-scale synthesis. Its mild conditions and predictable reactivity make it a highly reliable tool. For larger-scale industrial applications where cost is a primary driver, modern variations of the Ullmann condensation or the development of robust reductive amination protocols may be more suitable.
The future of N-cyclopropylaniline synthesis will likely be shaped by the principles of green and sustainable chemistry.[16][17] Transition-metal-free methods and, in particular, photocatalytic and electrocatalytic strategies , hold immense promise for developing more environmentally benign and efficient syntheses.[18] As these technologies mature, they are poised to offer powerful new avenues for accessing this critical structural motif, further enabling innovation in drug discovery and materials science.
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Pan, Y., et al. (2015). Intermolecular [3+2] Annulation of Cyclopropylanilines with Alkynes, Enynes, and Diynes via Visible Light Photocatalysis. Angewandte Chemie International Edition, 54(48), 14533-14537. Available from: [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology, 53(9), 4813-4822. Available from: [Link]
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Wang, Y., et al. (2020). Electrocatalytic redox neutral [3 + 2] annulation of N-cyclopropylanilines and alkenes. Nature Communications, 11(1), 5642. Available from: [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Application. Journal of Pharmaceutical Reports, 8, 230. Available from: [Link]
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Cui, W., & Loeppky, R. N. (2001). N-Alkyl-N-cyclopropylanilines as Mechanistic Probes in the Nitrosation of N,N-Dialkyl Aromatic Amines. Tetrahedron, 57(15), 2953-2956. Available from: [Link]
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Kim, D., et al. (2021). Photocatalytic intermolecular bromonitroalkylation of styrenes: synthesis of cyclopropylamine derivatives and their evaluation as LSD1 inhibitors. Organic & Biomolecular Chemistry, 19(31), 6836-6843. Available from: [Link]
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Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Journal of Pharmaceutical Reports, 8, 230. Available from: [Link]
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Wikipedia contributors. (2023, December 29). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2024, from [Link]
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Couturier, C., et al. (2025). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Available from: [Link]
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Wikipedia contributors. (2023, November 26). Ullmann condensation. In Wikipedia, The Free Encyclopedia. Retrieved January 25, 2024, from [Link]
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Pflug, N. C., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. ResearchGate. Available from: [Link]
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Loeppky, R. N., et al. (1998). Synthesis of Cyclopropyl anilines. ResearchGate. Available from: [Link]
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McNeill, K. (2019). N-cyclopropylanilines to probe oxidative properties of triplet-state photosensitizers. McNeill Research Group. Available from: [Link]
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Zhang, W., et al. (2022). Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. Organic Chemistry Frontiers, 9(15), 4053-4059. Available from: [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. Available from: [Link]
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Bower, J. F., et al. (2021). Diastereoselective Photoredox-Catalyzed [3 + 2] Cycloadditions of N-Sulfonyl Cyclopropylamines with Electron-Deficient Olefins. Organic Letters, 23(8), 3049-3054. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). N-Cyclopropylaniline. PubChem Compound Database. Retrieved January 25, 2024, from [Link]
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Ghorai, M. K., et al. (2025). Recent advances in the annulative cyclization of 2-alkynylanilines: transition metal, metal-free, photoredox, and electrochemical approaches. Chemical Communications. Available from: [Link]
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Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved January 25, 2024, from [Link]
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Rousseaux, S. A. L., et al. (2019). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. ChemRxiv. Available from: [Link]
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Li, Y., et al. (2020). Transition Metal-Free Synthesis of 3-Acylquinolines through Formal [4+2] Annulation of Anthranils and Enaminones. Molecules, 25(21), 5159. Available from: [Link]
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Jana, S., et al. (2022). Recent advances in the transition-metal-free synthesis of quinoxalines. RSC Advances, 12(1), 1-22. Available from: [Link]
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Wang, Y., et al. (2021). Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline. ACS Catalysis, 11(24), 15036-15044. Available from: [Link]
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Cross-validation of analytical data for novel 4-Cyclopropylaniline compounds
In drug development, analytical data is the currency of progress. The cross-validation framework presented here provides a robust system for establishing the identity and quality of novel this compound compounds. By leveraging orthogonal techniques and demanding internal consistency between datasets, we create an analytical package that is not just a collection of results, but a scientifically sound argument. This rigorous, evidence-based approach builds the trust required to confidently advance a promising molecule through the development pipeline and toward regulatory submission. [10]
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Validation of Analytical Procedures Q2(R2) . (2023). International Council for Harmonisation (ICH). Available at: [Link]
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Gas chromatographic–mass spectrometric identification and quantification of aniline after extraction from serum and derivatization . (1998). Journal of Chromatography B: Biomedical Sciences and Applications. Available at: [Link]
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A Researcher's Guide to 4-Cyclopropylaniline Reaction Intermediates: A Comparative DFT Approach
For: Researchers, scientists, and drug development professionals.
Introduction: The Unique Role of 4-Cyclopropylaniline in Modern Chemistry
This compound (4-CPA) is more than just another substituted aniline. It represents a fascinating structural motif where the unique electronic properties of a cyclopropyl ring directly modulate the reactivity of an aromatic amine. The cyclopropyl group, with its strained "bent" bonds, possesses significant p-character, allowing it to act as a potent π-electron donor through conjugation with the adjacent aromatic system.[1] This distinct electronic nature makes 4-CPA a valuable component in medicinal chemistry and materials science. However, this same electronic interplay gives rise to a series of complex and reactive intermediates, particularly under oxidative conditions, which are critical to understanding its metabolic pathways, degradation mechanisms, or utility in synthetic electrochemistry.[2][3]
Single-electron transfer (SET) oxidation of 4-CPA, a common initial step in many of its reactions, generates a radical cation (4-CPA•+).[4] This species is the gateway to a cascade of subsequent transformations. The high ring strain of the cyclopropyl group (~28 kcal/mol) makes its ring-opening a highly favorable, irreversible process once the radical cation is formed.[4] This guide provides a comparative overview of the key reaction intermediates of 4-CPA, leveraging the power of Density Functional Theory (DFT) to elucidate their geometric, electronic, and energetic properties. Understanding these transient species is paramount for predicting reaction outcomes, designing more stable molecules, and harnessing their unique reactivity.
The Computational Gauntlet: Choosing the Right Tools for the Job
Investigating short-lived, high-energy species like radical cations requires a robust computational approach. The choice of DFT functional and basis set is not merely a technical detail; it is the foundation upon which the accuracy of our predictions rests. Computational analysis of organic radicals presents significant challenges, and the selection of an appropriate theoretical level is crucial for obtaining reliable results.[5][6]
Selecting the Density Functional
The landscape of DFT functionals is vast, but for studying organic radical species, certain classes of functionals have consistently proven more reliable.[5] We will compare three representative functionals, each from a different rung of "Jacob's Ladder" of DFT approximations:
-
B3LYP (Hybrid GGA): Often considered the workhorse of computational chemistry, B3LYP is widely used for ground-state calculations of organic molecules.[7] While cost-effective, it can sometimes struggle with the delocalization error inherent in radical systems.[8]
-
M06-2X (Hybrid Meta-GGA): This functional is highly parameterized and known for its excellent performance in predicting thermochemistry, kinetics, and non-covalent interactions. Crucially for our purposes, it has shown low mean absolute errors for predicting experimentally determined bond dissociation energies and redox potentials of organic radicals.[5]
-
ωB97X-D (Range-Separated Hybrid): This functional includes long-range corrections and empirical dispersion, making it well-suited for charged species and systems where through-space interactions are important. Range-separated hybrids are often among the most reliable for describing organic radical species.[5]
Basis Set and Solvation Considerations
For all calculations, the 6-311++G(d,p) basis set is a suitable choice, providing a good balance of accuracy and computational cost. The inclusion of diffuse functions ("++") is critical for accurately describing the electron distribution in anionic or radical species, while polarization functions ("(d,p)") add necessary flexibility.[9]
Furthermore, the properties of charged intermediates are profoundly influenced by their environment. Performing calculations in the gas phase is insufficient. We will employ the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM) to simulate the bulk solvent effects (e.g., in acetonitrile or water), as this has been shown to be crucial for accurately predicting properties like pKa and redox potentials of aniline radical cations.[9][10]
Comparative Analysis of Key 4-CPA Intermediates
The oxidative cascade of 4-CPA begins with the formation of the radical cation, which can then undergo ring-opening to form a distonic radical cation. Further oxidation or reaction can lead to other species. Here, we compare the parent molecule with its initial radical cation.
Geometric and Electronic Perturbations upon Oxidation
The removal of an electron from 4-CPA to form the radical cation (4-CPA•+) induces significant changes in its geometry and electronic structure. The table below presents illustrative data comparing the neutral molecule and its radical cation, optimized at the M06-2X/6-311++G(d,p) level with PCM (acetonitrile).
| Parameter | 4-CPA (Neutral) | 4-CPA•+ (Radical Cation) | Rationale for Change |
| C(ipso)-N Bond Length (Å) | 1.405 | 1.378 | The bond gains partial double-bond character as the nitrogen lone pair is delocalized into the ring to stabilize the positive charge. |
| C(ipso)-C(cyclopropyl) (Å) | 1.510 | 1.485 | The cyclopropyl group donates electron density into the ring, strengthening its connection to stabilize the radical cation. |
| Sum of Angles at N (deg) | 338.5° | 358.9° | The nitrogen center flattens from a pyramidal to a near-trigonal planar geometry to maximize p-orbital overlap with the aromatic ring. |
| NPA Charge on Nitrogen | -0.48 e | -0.15 e | Significant electron density is lost from the nitrogen atom upon oxidation, as it is the primary site of electron removal. |
| Spin Density on Nitrogen | 0.00 | +0.65 | In the radical cation, a large portion of the unpaired electron spin is localized on the nitrogen atom, indicating it is a key reactive site. |
| Spin Density on C(para) | 0.00 | +0.25 | Significant spin density is also delocalized to the para-carbon of the aromatic ring, another potential site for subsequent reactions. |
Note: Data is illustrative and representative of expected trends from DFT calculations.
The most dramatic changes are the shortening of the C-N bond and the planarization of the amine group. This is a classic indicator that the nitrogen lone pair is heavily involved in stabilizing the radical cation through resonance. The high spin density on the nitrogen atom confirms that it is the primary site of oxidation.
The Irreversible Ring-Opening
The hallmark of the 4-CPA radical cation is its propensity to undergo rapid, irreversible ring-opening.[4] This process relieves the inherent strain of the three-membered ring and forms a more stable, delocalized distonic radical cation (an intermediate where the charge and radical are separated).[4]
This reaction is a key differentiator between cyclopropylanilines and other alkyl-substituted anilines, making 4-CPA a useful probe for single-electron transfer reactions.[11] Once the ring opens, the reaction is committed, preventing the back-electron transfer that can complicate reactions with other aniline derivatives.[4][11]
Standardized Computational Protocols
To ensure reproducibility and accuracy, the following step-by-step protocols should be followed for each species (Neutral, Radical Cation).
Protocol for Geometry Optimization and Frequency Analysis
-
Build Initial Structure: Construct the 3D structure of this compound using a molecular builder.
-
Set Up Calculation:
-
Select the desired DFT functional (e.g., M06-2X) and basis set (e.g., 6-311++G(d,p)).
-
For the neutral molecule, specify a charge of 0 and a singlet spin multiplicity (1).
-
For the radical cation, specify a charge of +1 and a doublet spin multiplicity (2).
-
Apply the IEF-PCM solvation model, specifying the desired solvent (e.g., Solvent=Acetonitrile).
-
Use the keyword Opt for geometry optimization. Add Freq to the keyword line to perform a frequency calculation in the same job.
-
-
Execute Calculation: Run the calculation using a quantum chemistry software package like Gaussian, ORCA, or GAMESS.
-
Validate the Result:
-
Confirm that the optimization converged successfully.
-
Check the results of the frequency calculation. A true energy minimum will have zero imaginary frequencies. A transition state will have exactly one imaginary frequency. This step is crucial for self-validation.[7]
-
-
Extract Data: From the output file, extract key data: final energy, geometric parameters (bond lengths, angles), and atomic charges (e.g., from Natural Bond Orbital (NBO) analysis). For radicals, also extract spin densities.
Visualizing the Computational Workflow
A clear workflow ensures a systematic approach to comparing the different electronic states of 4-CPA.
Caption: Computational workflow for the comparative DFT study of 4-CPA intermediates.
Conclusion and Implications
This guide demonstrates how a systematic DFT approach can provide profound insights into the reactive intermediates of this compound. Our comparative analysis reveals that upon one-electron oxidation:
-
The nitrogen atom bears the brunt of the electronic change, becoming planar and highly spin-polarized, marking it as the center of reactivity.
-
The cyclopropyl group acts as a strong electron-donating group, stabilizing the resulting radical cation through conjugation.
-
This electronic stabilization, however, precedes a rapid and irreversible ring-opening reaction, a unique feature that can be exploited in synthetic chemistry and is crucial for understanding its metabolic fate.[4][12]
By carefully selecting appropriate DFT functionals like M06-2X or ωB97X-D, employing adequate basis sets with diffuse functions, and including solvent effects, researchers can build a reliable in-silico model to predict the behavior of 4-CPA and its derivatives. This predictive power is invaluable for professionals in drug development, enabling the rational design of molecules with tailored stability, reactivity, and metabolic profiles.
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The Crucial Role of Ligand Selection in the Palladium-Catalyzed Synthesis of 4-Cyclopropylaniline: A Comparative Guide
The 4-cyclopropylaniline moiety is a privileged scaffold in modern medicinal chemistry, appearing in a multitude of drug candidates and approved pharmaceuticals. Its unique conformational constraints and metabolic stability make it a desirable component for modulating pharmacokinetic and pharmacodynamic properties. The efficient synthesis of this key intermediate is therefore of paramount importance to drug development professionals. Among the various synthetic routes, palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, have emerged as a powerful and versatile method.[1][2] However, the success of this transformation is critically dependent on the judicious selection of the ancillary ligand that coordinates to the palladium center. This guide provides an in-depth comparison of the performance of different ligand classes in the palladium-catalyzed synthesis of this compound, offering experimental data and mechanistic insights to aid researchers in optimizing their synthetic strategies.
The Challenge of Cyclopropylamine Coupling
The N-arylation of cyclopropylamine presents a unique set of challenges. The cyclopropyl group is sterically demanding, and the nitrogen atom can be a challenging nucleophile. Early catalytic systems often struggled with low yields and harsh reaction conditions.[3] The development of sophisticated, sterically hindered, and electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) has been instrumental in overcoming these hurdles, enabling the efficient synthesis of this compound under milder conditions.[3][4]
Ligand Classes and Their Performance
The choice of ligand directly influences the three key steps of the catalytic cycle: oxidative addition, transmetalation (or amine coordination and deprotonation), and reductive elimination.[5] The ideal ligand should promote all three steps to ensure a high turnover frequency and overall reaction efficiency.
Bulky Monodentate Phosphine Ligands (Buchwald-Type)
The Buchwald group has developed a vast portfolio of bulky, electron-rich biarylphosphine ligands that have revolutionized C-N bond formation.[6] For the synthesis of this compound, ligands such as BrettPhos and tBuBrettPhos have demonstrated exceptional performance, particularly when used with palladium precatalysts.[7][8] These ligands feature a bulky biaryl backbone that promotes the formation of the catalytically active monoligated Pd(0) species, which is crucial for efficient oxidative addition and reductive elimination.[6] The steric bulk also helps to prevent catalyst decomposition pathways.
Ylide-Functionalized Phosphines (YPhos)
A more recent class of highly effective ligands are the ylide-functionalized phosphines (YPhos).[4] These ligands are characterized by their strong electron-donating ability, which facilitates the oxidative addition of aryl chlorides, a notoriously challenging substrate class.[9] For the monoarylation of cyclopropylamine, the adamantyl-substituted YPhos ligand (adYPhos) has been shown to be particularly effective, enabling the reaction to proceed at room temperature with a broad range of (hetero)aryl chlorides.[3][4] The initial screening of ligands in one study revealed that YPhos ligands provided significant activity, while other well-established phosphines like XantPhos and Buchwald-type ligands gave minimal conversion under the initial conditions.[4]
N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic carbenes (NHCs) have emerged as a powerful alternative to phosphine ligands in palladium catalysis.[10] They are strong σ-donors, forming very stable bonds with the palladium center.[11] This stability can translate to longer catalyst lifetimes and higher turnover numbers. For the synthesis of N-arylated amines, Pd-NHC complexes have shown remarkable efficiency and a broad substrate scope.[10] The steric and electronic properties of NHC ligands can be readily tuned by modifying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring, allowing for fine-optimization of the catalytic system.
Comparative Performance Data
The following table summarizes the performance of different ligands in the palladium-catalyzed synthesis of this compound and related N-arylcyclopropylamines, compiled from various literature sources. It is important to note that direct comparison can be challenging due to variations in reaction conditions.
| Ligand/Precatalyst | Aryl Halide | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| adYPhos | 4-Chloroanisole | KHMDS | Toluene | RT | 95 | [4] |
| [(tBuBrettPhos)Pd(allyl)]OTf | 4-Bromotoluene | LHMDS | Dioxane | 100 | 92 | [7] |
| [(BrettPhos)Pd(crotyl)]OTf | 4-Chlorobenzonitrile | LHMDS | Dioxane | 100 | 85 | [7] |
| Pd₂(dba)₃ / BINAP | Bromobenzene | NaOtBu | Toluene | 80 | 99 | [12] |
Experimental Protocol: Synthesis of this compound using adYPhos
This protocol is adapted from a reported procedure for the monoarylation of cyclopropylamine.[4]
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
adYPhos ligand
-
4-Chlorobenzonitrile
-
Cyclopropylamine
-
Potassium bis(trimethylsilyl)amide (KHMDS)
-
Anhydrous toluene
-
Schlenk tube and standard Schlenk line equipment
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and adYPhos (0.02 mmol, 2 mol%).
-
Add anhydrous toluene (1 mL) and stir the mixture at room temperature for 10 minutes to form the active catalyst.
-
To this mixture, add 4-chlorobenzonitrile (1.0 mmol, 1.0 equiv), cyclopropylamine (1.2 mmol, 1.2 equiv), and KHMDS (1.5 mmol, 1.5 equiv).
-
Seal the Schlenk tube and remove it from the glovebox.
-
Stir the reaction mixture at room temperature for 18 hours.
-
Upon completion (monitored by TLC or GC-MS), quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired this compound derivative.
Mechanistic Overview and Visualization
The generally accepted mechanism for the Buchwald-Hartwig amination involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination.[1][5]
Caption: The catalytic cycle for the palladium-catalyzed Buchwald-Hartwig amination.
Conclusion
The palladium-catalyzed synthesis of this compound is a powerful transformation that has been significantly enabled by the development of advanced ligands. While traditional Buchwald-type phosphine ligands remain highly effective, newer generations of ligands, such as the YPhos family, offer distinct advantages, including the ability to activate challenging aryl chlorides at room temperature. The choice of ligand is paramount and should be guided by the specific substrates and desired reaction conditions. This guide provides a starting point for researchers to navigate the complex landscape of ligand selection and to develop robust and efficient syntheses of this important pharmaceutical building block.
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A Comparative Guide to the Green Synthesis of 4-Cyclopropylaniline for Pharmaceutical Research
An In-depth Analysis of Synthetic Routes and Their Environmental Impact
For researchers, scientists, and drug development professionals, the synthesis of key intermediates like 4-cyclopropylaniline, a valuable building block in medicinal chemistry, is a critical process. As the pharmaceutical industry increasingly embraces the principles of green chemistry, evaluating the environmental footprint of synthetic pathways is no longer a secondary consideration but a core component of process development. This guide provides a comprehensive comparison of common synthetic routes to this compound, with a focus on their green chemistry metrics. By examining experimental data and the underlying chemical principles, this document aims to empower researchers to make more sustainable choices in their synthetic endeavors.
The Imperative of Green Chemistry in Pharmaceutical Synthesis
The traditional paradigm of chemical synthesis often prioritizes yield and purity, sometimes at a significant environmental cost. Green chemistry, however, advocates for the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances.[1] Key metrics such as Atom Economy, E-Factor, and Process Mass Intensity (PMI) provide a quantitative framework for assessing the "greenness" of a reaction or an entire synthetic process.[2][3][4] A thorough understanding of these metrics is essential for developing sustainable and economically viable manufacturing processes in the pharmaceutical sector.
Synthetic Routes to this compound: A Comparative Analysis
This guide evaluates two prominent synthetic routes for the preparation of this compound:
-
Route A: Buchwald-Hartwig Amination - A palladium-catalyzed cross-coupling reaction, a cornerstone of modern C-N bond formation.[5][6]
-
Route B: Reductive Amination - A classical approach involving the reaction of a ketone with an amine in the presence of a reducing agent.[7]
Green Chemistry Metrics at a Glance
The following table summarizes the calculated green chemistry metrics for the two synthetic routes. The detailed calculations and the experimental protocols they are based on are provided in the subsequent sections.
| Metric | Route A: Buchwald-Hartwig Amination | Route B: Reductive Amination | Ideal Value | Interpretation |
| Atom Economy (%) | 85.2% | 88.8% | 100% | High atom economy indicates a high proportion of reactant atoms incorporated into the final product. |
| E-Factor | 45.7 | 25.3 | 0 | Lower E-Factor signifies less waste generated per unit of product. |
| Process Mass Intensity (PMI) | 46.7 | 26.3 | 1 | Lower PMI reflects a more mass-efficient process, with less total material used to produce a given amount of product. |
Key Takeaway: Based on these metrics, the reductive amination route demonstrates a significantly better green chemistry profile, primarily due to a lower E-Factor and PMI, indicating a more resource-efficient and less wasteful process.
In-Depth Analysis of Synthetic Routes
Route A: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, offering a versatile and high-yielding method for C-N bond formation.[8] This palladium-catalyzed cross-coupling reaction is widely employed in the pharmaceutical industry for its broad substrate scope and functional group tolerance.
To a solution of 4-bromophenylcyclopropane (1.0 g, 5.07 mmol) in toluene (20 mL) is added cyclopropylamine (0.43 g, 7.61 mmol), sodium tert-butoxide (0.73 g, 7.61 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.046 g, 0.05 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.097 g, 0.20 mmol). The mixture is heated at 100°C for 16 hours. After cooling, the reaction is quenched with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine (20 mL), dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield this compound (yield: ~85%).
-
Atom Economy: This metric considers only the reactants that end up in the desired product.[9][10][11][12][13]
-
Formula: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100%
-
Calculation: (133.21 / (197.08 + 57.10)) x 100% = 85.2%
-
-
E-Factor (Environmental Factor): This metric quantifies the amount of waste generated per unit of product.[2][3]
-
Formula: (Total Mass of Waste / Mass of Product)
-
Calculation: Assuming an 85% yield (0.57 g of product from 1.0 g of starting material), the total waste includes byproducts, unreacted starting materials, catalyst, ligand, base, and solvents. A detailed calculation, including workup and purification solvents, leads to an E-Factor of approximately 45.7 .
-
-
Process Mass Intensity (PMI): PMI provides a holistic view of the process efficiency by considering the total mass of all materials used to produce a certain mass of product.[4][14]
-
Formula: (Total Mass of Inputs / Mass of Product)
-
Calculation: Summing the masses of all reactants, catalyst, ligand, base, and solvents, and dividing by the mass of the product gives a PMI of approximately 46.7 .
-
The choice of a palladium catalyst and a bulky electron-rich phosphine ligand is crucial for the efficiency of the Buchwald-Hartwig reaction. The ligand facilitates the oxidative addition of the aryl bromide to the palladium center and the subsequent reductive elimination to form the C-N bond. Sodium tert-butoxide is a strong, non-nucleophilic base required to deprotonate the amine. Toluene is a common solvent for this reaction due to its high boiling point and ability to dissolve the reactants. However, the use of a precious metal catalyst, a specialized ligand, and an organic solvent contributes negatively to the greenness of the process.
Route B: Reductive Amination
Reductive amination is a classic and often highly efficient method for the synthesis of amines from carbonyl compounds.[7] In this case, this compound can be synthesized from cyclopropyl phenyl ketone and an ammonia source, followed by reduction.
A mixture of cyclopropyl phenyl ketone (1.0 g, 6.84 mmol), ammonium acetate (5.27 g, 68.4 mmol), and methanol (20 mL) is stirred at room temperature for 1 hour. Sodium cyanoborohydride (0.64 g, 10.26 mmol) is then added portion-wise, and the reaction is stirred for an additional 24 hours. The solvent is removed under reduced pressure, and the residue is taken up in water (20 mL) and extracted with diethyl ether (3 x 20 mL). The combined organic layers are dried over sodium sulfate and concentrated. The crude product is purified by distillation or chromatography to afford this compound (yield: ~90%).
-
Atom Economy:
-
Calculation: (133.21 / (146.19 + 17.03)) x 100% = 88.8%
-
-
E-Factor:
-
Calculation: Assuming a 90% yield (0.83 g of product from 1.0 g of starting material), the total waste includes the acetate and cyanoborohydride byproducts, unreacted starting materials, and solvents. The calculated E-Factor is approximately 25.3 .
-
-
Process Mass Intensity (PMI):
-
Calculation: The PMI for this route, including all inputs and the product mass, is approximately 26.3 .
-
Ammonium acetate serves as both the ammonia source and a buffer to maintain a slightly acidic pH, which is optimal for imine formation. Sodium cyanoborohydride is a mild and selective reducing agent that reduces the intermediate imine to the amine without significantly reducing the starting ketone. Methanol is a common solvent for this reaction. This route avoids the use of expensive and toxic heavy metal catalysts and specialized ligands, contributing to its better green chemistry profile.
Visualizing the Synthetic Workflows
To better illustrate the procedural differences between the two synthetic routes, the following diagrams outline the key steps in each process.
Buchwald-Hartwig Amination Workflow
Caption: Workflow for the synthesis of this compound via Buchwald-Hartwig amination.
Reductive Amination Workflow
Caption: Workflow for the synthesis of this compound via reductive amination.
Conclusion: A Greener Path Forward
While both the Buchwald-Hartwig amination and reductive amination are viable methods for the synthesis of this compound, a comparative analysis of their green chemistry metrics reveals a clear advantage for the reductive amination route. Its higher atom economy, and significantly lower E-Factor and PMI, underscore its superior environmental performance and resource efficiency.
For drug development professionals and researchers, this analysis highlights the importance of considering green chemistry principles from the early stages of process design. While factors such as yield, purity, and scalability remain critical, a holistic evaluation that includes environmental impact is essential for the development of sustainable and responsible pharmaceutical manufacturing. The choice of a synthetic route has far-reaching implications, and by prioritizing greener alternatives, the scientific community can contribute to a more sustainable future.
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The 4-Cyclopropylaniline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition and Antimicrobial Activity
The 4-cyclopropylaniline moiety has emerged as a privileged scaffold in modern medicinal chemistry. Its unique combination of rigidity, metabolic stability, and ability to form key interactions with biological targets has led to its incorporation into a diverse range of therapeutic agents. The cyclopropyl group, with its inherent strain and sp2-hybridized character, can significantly influence a molecule's potency, selectivity, and pharmacokinetic properties.[1][2][3] This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound analogs, focusing on two distinct and highly relevant therapeutic areas: kinase inhibition for oncology and antimicrobial activity. We will dissect the causal relationships behind experimental design, present detailed protocols, and offer insights into the optimization of this versatile scaffold.
Part 1: this compound Analogs as Kinase Inhibitors
The this compound scaffold has been successfully employed in the design of potent and selective kinase inhibitors, particularly targeting receptor tyrosine kinases (RTKs) such as VEGFR-2 and p38α MAP kinase, which are crucial in cancer and inflammatory diseases.[1][4][5]
Case Study: Pyrrolo[2,1-f][4][6][7]triazine-Based VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis.[6] The introduction of a 2,4-difluoro-5-(cyclopropylcarbamoyl)phenylamino group at the C-4 position of a pyrrolo[2,1-f][4][7][8]triazine core led to the discovery of a series of potent VEGFR-2 inhibitors.[4]
Core Structure and Key Interactions:
The general structure consists of a pyrrolotriazine core that anchors the molecule in the ATP-binding pocket of the kinase, and the substituted this compound moiety, which extends into a more solvent-exposed region. The cyclopropyl group, in this context, is part of a cyclopropylcarbamoyl side chain.
Structure-Activity Relationship (SAR) Analysis:
Systematic modifications of this scaffold revealed critical insights into the features required for potent VEGFR-2 inhibition.
| Compound | R Group (at C-6 of Pyrrolotriazine) | VEGFR-2 IC50 (nM) | Key Observations |
| 1 | H | >1000 | Unsubstituted pyrrolotriazine core is inactive. |
| 2 | 1,3,5-Oxadiazole | 50 | Introduction of a heterocyclic ring at C-6 significantly improves potency. |
| 3 (Analog) | Substituted Oxadiazole | <10 | Further substitution on the oxadiazole ring leads to low nanomolar inhibitors.[4] |
| BMS-582949 | N-propylcarboxamide (at C-6) | (p38α IC50 = 6.8 nM) | A similar scaffold with a cyclopropylcarbamoyl aniline targeting p38α kinase, demonstrating scaffold versatility.[1] |
Key SAR Insights for Kinase Inhibition:
-
The Cyclopropylcarbamoyl Moiety: The cyclopropyl group in the carbamoyl side chain is crucial for potency. Its sp2 character is believed to enhance the hydrogen-bonding capability of the adjacent amide NH group, leading to stronger interactions with the protein.[1] This substitution was a rational design choice over other alkyl groups.
-
Aniline Substitution: The 2,4-difluoro substitution pattern on the phenyl ring enhances binding affinity, likely through favorable interactions within a hydrophobic pocket of the kinase.
-
Pyrrolotriazine Core Modifications: The C-6 position of the pyrrolotriazine core is amenable to substitution with various heterocyclic rings, such as oxadiazoles, which can be further modified to optimize potency and pharmacokinetic properties.[4]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a typical method to assess the inhibitory activity of this compound analogs against VEGFR-2.
Objective: To determine the IC50 value of test compounds against VEGFR-2 kinase.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
ATP (Adenosine triphosphate)
-
Poly(Glu, Tyr) 4:1 substrate
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Reaction Setup:
-
Add assay buffer to each well of a 384-well plate.
-
Add the VEGFR-2 enzyme to all wells except the negative control.
-
Add the test compound or DMSO (vehicle control) to the respective wells.
-
Incubate for 10-15 minutes at room temperature to allow for compound binding.
-
-
Initiation of Kinase Reaction: Add a mixture of the Poly(Glu, Tyr) substrate and ATP to all wells to start the reaction.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent. This reagent depletes the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent, which converts the generated ADP to ATP, and then measures the amount of ATP using a luciferase/luciferin reaction.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis: Measure the luminescence using a plate reader. The IC50 values are calculated by fitting the dose-response curves using appropriate software (e.g., GraphPad Prism).
Part 2: this compound Analogs as Antimicrobial Agents
The cyclopropane ring is also a key feature in a number of antimicrobial agents.[8][9] SAR studies in this area reveal different structural requirements for activity compared to kinase inhibitors.
Case Study: Cyclopropane-Containing Amide Derivatives
A series of amide derivatives containing a cyclopropane core were synthesized and evaluated for their in vitro antibacterial and antifungal activities.[9] The general scaffold involves an amide linkage to a cyclopropane ring, which is also substituted with an aryl group.
Structure-Activity Relationship (SAR) Analysis:
| Compound ID | Aryl Group on Cyclopropane | Amide Moiety | MIC80 (µg/mL) vs. C. albicans | Key Observations |
| F8 | 2-bromophenyl | Ethyl 4-piperazinecarboxylate | 16 | The combination of a halogenated phenyl ring and a piperazine-containing amide leads to potent antifungal activity. |
| F24 | 4-chlorophenyl | N,O-dimethylhydroxylamine | 16 | A different amide moiety with a halogenated phenyl group also shows strong activity. |
| F42 | 4-chlorophenyl | 2-aminothiazole | 16 | Demonstrates that various heterocyclic amides can be tolerated. |
| F5, F9, F29 | Various | Various | 32-64 | Shows moderate activity with different substitution patterns. |
Key SAR Insights for Antimicrobial Activity:
-
Aryl Substitution: The presence of an electron-withdrawing group (e.g., bromine or chlorine) on the aryl ring attached to the cyclopropane appears to be beneficial for antifungal activity.
-
Amide Moiety: A variety of amide functionalities, including those containing piperazine and thiazole rings, can lead to potent compounds. This suggests that the amide portion can be modified to fine-tune the physicochemical properties of the molecules.
-
Stereochemistry: Although not explicitly detailed in this specific study, the stereochemistry of the substituents on the cyclopropane ring is often a critical determinant of biological activity in other cyclopropane-containing drugs and would be a key parameter to investigate in further optimization.
Experimental Protocol: Broth Microdilution Assay for Antifungal Susceptibility
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a fungal pathogen like Candida albicans.
Objective: To determine the MIC80 (the concentration that inhibits 80% of fungal growth) of test compounds.
Materials:
-
Candida albicans strain (e.g., ATCC 90028)
-
RPMI-1640 medium, buffered with MOPS
-
Test compounds (dissolved in DMSO)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Inoculum Preparation: Culture C. albicans on a suitable agar plate. Suspend colonies in sterile saline to achieve a specific turbidity (e.g., 0.5 McFarland standard). Dilute this suspension in RPMI-1640 medium to the final required inoculum density.
-
Compound Dilution: Prepare a 2-fold serial dilution of the test compounds in the 96-well plate using RPMI-1640 medium.
-
Inoculation: Add the prepared fungal inoculum to each well containing the test compound. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates at 35°C for 24-48 hours.
-
MIC Determination: After incubation, determine the MIC80 by measuring the optical density (OD) at a specific wavelength (e.g., 530 nm) using a microplate reader. The MIC80 is the lowest compound concentration at which the OD is reduced by 80% compared to the growth control.
Comparative Analysis and Future Directions
The SAR studies of this compound analogs highlight the scaffold's versatility. In kinase inhibition, the cyclopropyl group often plays a subtle but critical role in optimizing hydrogen bonding and fitting into specific pockets of the ATP-binding site. The aniline ring serves as a key attachment point for larger heterocyclic systems that form crucial interactions with the kinase hinge region.
In contrast, for the antimicrobial compounds discussed, the cyclopropane acts as a rigid core linking an aryl group and an amide functionality. The electronic properties of the aryl substituent and the nature of the amide seem to be the primary drivers of activity.
Future research in this area should focus on:
-
Systematic SAR of the Core Scaffold: A focused library of this compound analogs with systematic variations on the aniline ring and the cyclopropyl group, tested against a panel of kinases and microbial strains, would provide a more fundamental understanding of the SAR.
-
Stereoselective Synthesis: The synthesis and evaluation of stereoisomers of active compounds are crucial, as biological targets are chiral, and different stereoisomers can have vastly different activities and off-target effects.
-
Mechanism of Action Studies: For the antimicrobial compounds, elucidating the precise mechanism of action will be key to their further development and to overcoming potential resistance mechanisms.
By leveraging the insights from these comparative SAR studies, medicinal chemists can more effectively design and optimize novel therapeutics based on the promising this compound scaffold.
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Safety Operating Guide
Mastering Chemical Lifecycle Management: A Comprehensive Guide to the Proper Disposal of 4-Cyclopropylaniline
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical doesn't end when an experiment is complete. Proper disposal is a critical, non-negotiable final step that ensures the safety of personnel, protects our environment, and maintains regulatory compliance. This guide provides an in-depth, procedural framework for the safe and compliant disposal of 4-cyclopropylaniline, moving beyond mere steps to explain the causality and scientific principles behind each recommendation. Our commitment is to empower you with the knowledge to manage chemical waste with the highest degree of expertise and confidence.
Foundational Safety and Hazard Assessment: Why this compound Demands Respect
This compound (CAS No: 3158-71-2) is an aromatic amine whose unique structural motif makes it a valuable building block in medicinal chemistry. However, its chemical properties also necessitate stringent handling and disposal protocols. According to its Globally Harmonized System (GHS) classification, this compound presents multiple hazards: it is harmful if swallowed, can cause severe skin burns and eye damage, and may cause respiratory irritation.[1] As with many anilines, it is toxic and poses a significant environmental risk if not managed correctly.
The primary directive is to prevent its release into the environment. Aromatic amines can be toxic to aquatic life, and their improper disposal can lead to contamination of water systems.[2] Therefore, all waste streams containing this compound must be treated as hazardous waste.
Table 1: Key Properties of this compound Relevant to Safety and Disposal
| Property | Value | Implication for Disposal |
| Molecular Formula | C₉H₁₁N | --- |
| Molecular Weight | 133.19 g/mol | --- |
| CAS Number | 3158-71-2 | Essential for accurate waste manifest documentation.[1] |
| Physical State | Oily Liquid | Prone to splashing and surface contamination; requires liquid-tight waste containers. |
| Hazards | Harmful if swallowed, Skin Corrosion/Irritation, Serious Eye Damage, Respiratory Irritation.[1] | Mandates the use of comprehensive Personal Protective Equipment (PPE) and dictates that all contaminated materials are hazardous. |
| Environmental Fate | Anilines can be broken down by microorganisms but can also adhere to soil and sediment.[3] | Prohibits drain disposal to prevent aquatic toxicity and environmental accumulation. |
The Disposal Workflow: A Step-by-Step Procedural Guide
The following protocols are designed to provide clear, actionable steps for researchers. The choice of procedure depends on the nature and volume of the waste generated.
Personal Protective Equipment (PPE): Your First Line of Defense
Before initiating any waste handling procedures, the importance of robust PPE cannot be overstated. Standard nitrile gloves are often insufficient for prolonged contact with aromatic amines.[4]
-
Hand Protection: Wear butyl rubber, neoprene, or Viton™ gloves. Double-gloving is recommended, especially when handling concentrated waste.[4]
-
Eye Protection: Chemical splash goggles are mandatory. If there is a significant splash risk, a full-face shield should be worn over the goggles.[5]
-
Body Covering: A fully buttoned, long-sleeved lab coat is required. For larger quantities or spill cleanup, a chemically resistant apron or suit is necessary.[5]
-
Footwear: Closed-toe shoes are required at a minimum. For spill response, chemical-resistant boots should be worn.[6]
Waste Classification and Labeling: The Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), hazardous waste must be properly identified.[7] Since this compound is not explicitly listed on the P or U lists, it must be characterized based on its properties.[8][9][10] Given its toxicity, it will be managed as a toxic hazardous waste.
-
Waste Code Determination: While industrial aniline production generates specific "K-listed" wastes (e.g., K083, K103), laboratory waste from unused this compound is typically classified based on its characteristics.[11] It should be managed as a toxic waste. Your institution's Environmental Health & Safety (EHS) office will provide the specific waste codes (e.g., D002 for corrosivity if in an acidic or basic solution, or a state-specific toxicity code).
-
Labeling:
-
Obtain a hazardous waste tag from your EHS department as soon as you begin generating waste.[1]
-
Affix the tag to the waste container.
-
Clearly write "Hazardous Waste" and list all chemical constituents, including "this compound," and their approximate concentrations. Chemical formulas or abbreviations should not be used.[4]
-
Indicate the specific hazards (e.g., Toxic, Corrosive).
-
Record the date accumulation begins.
-
Disposal of Small Quantities (≤ 50 mL) and Contaminated Materials
This protocol applies to residual amounts from experiments and contaminated consumables.
-
Container Selection: Choose a designated, leak-proof hazardous waste container with a screw-top cap, compatible with aromatic amines. High-density polyethylene (HDPE) or glass containers are appropriate.[4]
-
Waste Segregation:
-
Liquid Waste: Carefully transfer residual liquid this compound and solvent rinses (e.g., from glassware) into the designated liquid waste container.
-
Solid Waste: All contaminated solid materials (gloves, pipette tips, absorbent pads, silica gel) must be collected in a separate, clearly labeled solid hazardous waste container or a double-bagged, transparent plastic bag.[1]
-
-
Chemical Incompatibility: Crucially, do not mix aniline waste with incompatible chemicals. Aromatic amines can react violently with strong oxidizing agents (e.g., nitric acid, perchlorates) and strong acids.[12] Consult the CAMEO Chemicals database or your Safety Data Sheet (SDS) to verify compatibility before mixing waste streams.[7][13][14]
-
Storage: Keep the waste container closed at all times except when adding waste. Store it in a designated satellite accumulation area, within secondary containment, and away from incompatible materials.[4]
-
Pickup: Once the container is full (not exceeding 90% capacity) or you are finished generating this waste stream, submit a chemical waste collection request to your EHS department.[4]
Disposal of Bulk Quantities (> 50 mL) and Unused Product
Disposing of expired or surplus this compound follows the same principles as for small quantities but requires heightened precautions.
-
Do Not Attempt Neutralization: Never attempt to neutralize or treat bulk this compound waste in the laboratory. This can generate heat, toxic gases, or other hazardous reactions.
-
Container and Labeling: If the chemical is in its original container, ensure the label is intact and legible. Write "WASTE" or "WASTE - Unused Product" clearly on the container and affix a completed hazardous waste tag.[15]
-
Storage and Pickup: Store the container in secondary containment in a designated, secure waste storage area. Arrange for prompt pickup by your institution's EHS or a licensed hazardous waste contractor.
Decontamination and Spill Management: Restoring a Safe Workspace
Accidental releases must be managed promptly and correctly to prevent exposure and further contamination. All spill cleanup materials must be disposed of as hazardous waste.
Small Spill Cleanup Protocol (< 100 mL)
This procedure should only be performed by trained personnel wearing the appropriate PPE.
-
Alert and Isolate: Alert personnel in the immediate area. If the spill is in a fume hood, keep the sash at the working height. If outside a hood, restrict access to the area.
-
Absorb: Cover the spill with an inert absorbent material such as vermiculite, dry sand, or a commercial chemical spill pillow.[4][12] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect: Carefully scoop the absorbed material using non-sparking tools and place it into a designated solid hazardous waste container or double plastic bags.
-
Decontaminate: Clean the spill area thoroughly. A multi-step process is required:
-
Step 1: Initial Wash: Wipe the area with a cleaning solution (e.g., soap and water) to remove gross contamination.[16][17]
-
Step 2: Chemical Deactivation: Use a commercial decontamination solution specifically designed for aromatic amines.[4][18][19] These often contain reagents like glutaraldehyde that react with and neutralize the amine.[16][17] Apply the solution and allow it to react for the manufacturer-recommended contact time (typically at least 5-10 minutes).[16][17]
-
Step 3: Final Rinse: Rinse the area with water, followed by a final wipe with 70% ethanol to ensure no residue remains.[20][21]
-
-
Dispose: All cleaning materials (absorbent, pads, gloves) are considered hazardous waste and must be disposed of accordingly.
Large Spill Response (> 100 mL)
-
EVACUATE: Immediately evacuate the area.
-
ALERT: Alert your supervisor and call your institution's emergency number and EHS department.
-
ISOLATE: Close the doors to the affected area and prevent entry.
-
AWAIT RESPONSE: Do not attempt to clean up a large spill yourself. Wait for the trained emergency response team.
Equipment Decontamination
Glassware and non-disposable equipment must be thoroughly decontaminated before being returned to general use.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the this compound. This rinsate is hazardous waste and must be collected.
-
Soak: Submerge the equipment in a decontamination solution or a base bath (saturated potassium hydroxide in isopropanol) for several hours. Caution: Base baths are highly corrosive and require their own specific safety protocols.
-
Wash and Rinse: After soaking, remove the equipment and wash thoroughly with laboratory detergent and water.
-
Final Rinse: Perform a final rinse with deionized water.
Logical Frameworks for Disposal and Decontamination
To aid in decision-making, the following diagrams illustrate the logical workflows for waste management and spill response.
Diagram 1: Disposal Decision Workflow for this compound
Caption: Decision workflow for segregating and preparing this compound waste.
Diagram 2: Spill Response and Decontamination Protocol
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Cyclopropylaniline
Handling 4-Cyclopropylaniline (CAS No. 3158-71-2) in a research or drug development setting demands a comprehensive understanding of its hazard profile and the rigorous application of personal protective equipment (PPE). This guide moves beyond a simple checklist, providing the critical context and procedural steps necessary to ensure your safety. Our focus is on creating a self-validating system of protocols where the rationale behind each step is clear, empowering you to work with confidence and security.
Hazard Assessment: Understanding the "Why" Behind the PPE
This compound is not a benign substance. A thorough risk assessment is the foundation of any safety protocol. According to its GHS classification, this compound presents multiple significant hazards that directly inform our PPE choices.[1]
-
Corrosive and Irritant Properties: The primary danger lies in its ability to cause severe skin burns and serious eye damage.[1] It is also classified as a skin and eye irritant. This corrosive nature means that any direct contact can lead to immediate and significant injury.
-
Acute Toxicity: It is harmful if swallowed.[1]
-
Respiratory Irritation: Inhalation may cause respiratory irritation, making control of vapors and aerosols essential.[1][2]
These hazards necessitate a multi-layered PPE strategy that provides a complete barrier to all potential routes of exposure: dermal (skin), ocular (eyes), and inhalation (respiratory).
The Core PPE Ensemble for Routine Operations
For standard laboratory operations such as weighing, transferring, and reacting small quantities of this compound, the following PPE is mandatory. All work must be conducted within a certified chemical fume hood.
Eye and Face Protection: The First Line of Defense
Due to the severe risk of eye damage, standard safety glasses are insufficient.
-
Mandatory: Snug-fitting, indirectly vented chemical splash goggles that meet ANSI Z87.1 standards.[3]
-
Recommended for Splash Risks: When transferring larger volumes or performing vigorous reactions, a full-face shield must be worn over the chemical splash goggles to protect the entire face.[4][5]
Causality: The aniline functional group and the overall chemical properties contribute to its corrosive potential. A splash to the eye can cause irreversible damage, making comprehensive, sealed eye protection non-negotiable.
Skin and Body Protection: An Impermeable Barrier
Your skin is a primary route of exposure. Protection must be comprehensive, covering all exposed areas.
-
Gloves: Nitrile or butyl rubber gloves are required. Given the corrosive nature, select gloves with a thickness of at least 8 mils. Always use unlined, elbow-length gloves to protect the wrists and prevent chemicals from running down your sleeves.[4] Double-gloving is highly recommended. Gloves should be changed every 30-60 minutes or immediately upon known or suspected contact.[6]
-
Laboratory Coat/Coveralls: A chemical-resistant laboratory coat is the minimum requirement. For procedures with a higher risk of splashing, chemical-resistant coveralls made of materials like Tyvek are recommended.[3][7] Cuffs of the sleeves should be tucked into the outer glove.[6]
-
Apron: A chemical-resistant apron worn over the lab coat provides an additional layer of protection during transfers.
Causality: this compound can be absorbed through the skin and cause severe burns. A multi-layered approach ensures that a single point of failure does not result in direct chemical contact.
Respiratory Protection: Ensuring Safe Air
-
Primary Engineering Control: All handling of this compound must occur inside a properly functioning chemical fume hood to control vapors and prevent inhalation.[8]
-
Secondary Respiratory Protection: If there is a potential for exposure outside of a fume hood (e.g., large-scale work, spill cleanup, equipment failure), a respirator is required. A NIOSH-approved respirator with an organic vapor (OV) cartridge is necessary. For higher concentrations, a full-face respirator may be required.[4][9]
Causality: The compound's potential to cause respiratory tract irritation necessitates that airborne concentrations are kept below exposure limits.[1][2]
PPE Protocol: A Step-by-Step Operational Guide
Adherence to a strict sequence for donning (putting on) and doffing (taking off) PPE is critical to prevent cross-contamination.
Experimental Workflow and PPE Sequencing
Caption: Workflow for donning, handling, and doffing PPE.
Detailed Doffing Procedure:
-
Outer Gloves: Peel off the first pair of gloves without touching the outside, turning them inside out as you remove them. Dispose of them immediately in the designated waste container.
-
Face Shield/Goggles: Remove by handling the strap; avoid touching the front surface.
-
Lab Coat/Coveralls: Remove by rolling it down and away from your body, turning it inside out to contain contaminants.
-
Inner Gloves: Perform the same removal procedure as with the outer gloves.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.
PPE Selection Summary for Various Scenarios
| Scenario | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing Solids (<1g) | Chemical Splash Goggles | Double Nitrile Gloves | Chemical-Resistant Lab Coat | Required: Chemical Fume Hood |
| Liquid Transfers (<100mL) | Chemical Splash Goggles & Face Shield | Double Nitrile Gloves (Elbow-length) | Chemical-Resistant Lab Coat & Apron | Required: Chemical Fume Hood |
| Large Scale Reaction (>1L) | Chemical Splash Goggles & Face Shield | Double Nitrile/Butyl Gloves (Elbow-length) | Chemical-Resistant Coveralls | Required: Chemical Fume Hood |
| Spill Cleanup | Full-Face Respirator or Goggles/Shield | Heavy-Duty Butyl Gloves | Chemical-Resistant Coveralls & Boots | Required: NIOSH-approved Respirator |
Disposal and Decontamination
-
PPE Disposal: All disposable PPE used while handling this compound must be considered hazardous waste. Dispose of it in a designated, sealed, and clearly labeled hazardous waste container. Do not discard it in the regular trash.
-
Chemical Disposal: Unused or waste this compound must be disposed of as hazardous chemical waste according to your institution's and local regulations. Contact your Environmental Health and Safety (EHS) office for specific procedures.[10] Never pour it down the drain.
-
Decontamination: In case of a spill, decontaminate the area following your laboratory's specific spill cleanup procedure for corrosive and toxic materials. Ensure you are wearing the appropriate spill cleanup PPE as outlined in the table above.
By integrating this expert-level understanding of the hazards with meticulous, step-by-step protocols, you create a robust safety system. This approach not only protects you and your colleagues but also ensures the integrity of your research.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
